meso-Tetra(4-carboxyphenyl)porphine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[10,15,20-tris(4-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDUMDVQUCBCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.5 g/cu cm | |
| Record name | Tetracarboxyphenylporphine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark blue to purple to black powder | |
CAS No. |
14609-54-2 | |
| Record name | Tetracarboxyphenylporphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014609542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MESO-TETRAPHENYLPORPHINE-4,4',4'',4'''-TETRACARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9892W6IMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetracarboxyphenylporphine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C | |
| Record name | Tetracarboxyphenylporphine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
meso-Tetra(4-carboxyphenyl)porphine chemical structure and properties
An In-depth Technical Guide to meso-Tetra(4-carboxyphenyl)porphine (TCPP)
Introduction
This compound (TCPP) is a synthetic porphyrin derivative distinguished by four carboxyphenyl groups located at the meso positions of its central porphyrin core.[1] This unique structure provides convenient points for further chemical modification, making TCPP a highly versatile building block in supramolecular chemistry and materials science.[1] Its robust structure and functional groups make it a critical component in the synthesis of advanced materials like metal-organic frameworks (MOFs).[1][2] For researchers and professionals in drug development, TCPP is of particular interest due to its application as a photosensitizer in photodynamic therapy (PDT), as an imaging agent, and as a foundational structure for creating novel metallodrugs.[1][3]
Chemical Structure and Properties
TCPP is an aromatic macrocycle composed of four pyrrole-type rings linked by methine bridges, with a carboxyphenyl group attached to each bridge.[2] This structure gives it its characteristic photophysical properties and the ability to chelate various metal ions within its core.[1]
Structure: The chemical structure consists of a porphine (B87208) ring with four 4-carboxyphenyl groups attached at the 5, 10, 15, and 20 (meso) positions.[3]
Quantitative Data Summary
The physical, chemical, and spectroscopic properties of TCPP are summarized in the tables below.
Table 1: General Properties of this compound (TCPP)
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 14609-54-2 | [3][4] |
| Molecular Formula | C₄₈H₃₀N₄O₈ | [3][4] |
| Molecular Weight | 790.77 g/mol | [3][4] |
| Appearance | Dark purple to black powder | [2][5] |
| Melting Point | >300 °C | [5][6] |
| Solubility | Highly soluble in polar organic solvents (DMF, DMSO) | [3][7] |
| Storage | Room temperature, sealed in dry, dark place |[4][5] |
Table 2: Spectroscopic Properties of TCPP
| Spectroscopic Property | Wavelength (nm) | Solvent/Conditions | Reference(s) |
|---|---|---|---|
| UV-Vis Soret Band | ~420 nm | DMF, Ethanol (B145695) | [8][9][10] |
| UV-Vis Q-Bands | Four distinct bands in the 500-700 nm range | DMF, Ethanol | [8][9] |
| Fluorescence Emission | Typically ranges from 470 to 500 nm | Aqueous Medium |[11] |
Synthesis and Purification
The most common methods for synthesizing TCPP are the Lindsey and Adler-Longo syntheses, which involve the condensation of pyrrole (B145914) with 4-carboxybenzaldehyde.[1][8] The Adler-Longo method is a one-pot reaction performed at high temperatures, while the Lindsey synthesis is a two-step process conducted at room temperature under high dilution.[8]
Table 3: Comparison of TCPP Synthesis Methods
| Feature | Adler-Longo Method | Lindsey Method | Reference(s) |
|---|---|---|---|
| Reaction Type | One-pot | Two-step (Condensation, then Oxidation) | [8] |
| Temperature | Reflux (~141°C in propionic acid) | Room temperature | [8] |
| Reactant Concentration | Higher concentrations | High dilution (~10 mM) | [8] |
| Typical Yield | 10-30% | 10-60% | [8] |
| Advantages | Simple, suitable for large scale | Higher yields, compatible with sensitive aldehydes | [8] |
| Disadvantages | Lower yields, formation of tar-like byproducts | Requires high dilution and an inert atmosphere |[8] |
Experimental Workflow: Synthesis and Purification
The general workflow for producing high-purity TCPP involves synthesis via the Adler-Longo method followed by a multi-step purification process.
Applications in Research and Drug Development
Photodynamic Therapy (PDT)
TCPP is a highly effective photosensitizer used in photodynamic therapy, a treatment modality for cancer and other diseases.[1][12] When activated by light of a specific wavelength, TCPP transfers energy to molecular oxygen (O₂) to generate highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[13][14] This singlet oxygen induces localized cell death in targeted tissues.[1] The process is known as a Type II photochemical mechanism.[14]
Metal-Organic Frameworks (MOFs)
The carboxylic acid groups of TCPP make it an excellent organic ligand for constructing porous, crystalline materials known as metal-organic frameworks (MOFs).[1][3] These materials are synthesized by coordinating TCPP with metal ions (like Zr⁴⁺ or Zn²⁺) and have applications in gas storage, separation, and catalysis.[2][3]
Other Applications
TCPP and its derivatives are also explored for their use in:
-
Sensors: For detecting ions like Ni(II) and for DNA methylation analysis.[4][15]
-
Catalysis: As a catalyst in degradation reactions when irradiated with light.[7][15]
-
Solar Energy Conversion: Used as a photosensitizer on TiO₂ nanoparticles.[4]
Experimental Protocols
Protocol 1: Synthesis of TCPP (Adler-Longo Method)
This protocol describes a common one-pot synthesis of TCPP.[8][9]
Materials:
-
4-Carboxybenzaldehyde
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Methodology:
-
Combine 4-carboxybenzaldehyde and freshly distilled pyrrole in a 1:1 molar ratio within a flask open to the atmosphere.[8]
-
Heat the mixture to reflux (approximately 141°C) using a heating mantle.[8]
-
Maintain the reflux for 30-60 minutes. The solution will turn very dark, and progress can be monitored via thin-layer chromatography (TLC).[2][8]
-
After the reaction is complete, allow the mixture to cool to room temperature.[8]
-
Further cool the flask in an ice bath or freezer to maximize the precipitation of the crude product.[8]
-
Collect the resulting purple solid by filtration. This is the crude TCPP.[2][8]
Protocol 2: Purification of Crude TCPP
This protocol outlines the general procedure for purifying the crude TCPP solid obtained from synthesis.[1]
Materials:
-
Crude TCPP solid
-
Distilled water
-
Methanol or Ethanol
-
Filtration apparatus
-
Vacuum oven or desiccator
Methodology:
-
Transfer the crude TCPP solid to a filter funnel.[1]
-
Wash the solid thoroughly with warm distilled water to remove the high-boiling propionic acid solvent.[1][2]
-
Follow the water wash with a comprehensive rinse using methanol or ethanol to remove remaining organic impurities.[1][2]
-
Continue washing until the filtrate runs clear, indicating that most impurities have been removed.[1]
-
Dry the purified purple TCPP solid under vacuum or by air drying to obtain the final product.[1]
-
Purity can be confirmed using techniques like UV-Vis spectroscopy, which should show a sharp Soret band around 420 nm and four distinct Q-bands, and mass spectrometry to confirm the molecular weight.[8]
Protocol 3: General Procedure for Evaluating In Vitro Photodynamic Activity
This protocol provides a framework for assessing the photocytotoxicity of TCPP on cancer cell lines.
Materials:
-
Cell culture medium and supplements
-
TCPP (dissolved in a suitable solvent like DMSO and diluted in medium)
-
Phosphate-buffered saline (PBS)
-
Light source with a specific wavelength for activation
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Fluorospectrophotometer for uptake analysis
Methodology:
-
Cell Culture: Culture the selected cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).
-
Incubation with TCPP: Seed cells in appropriate plates. After adherence, treat the cells with varying concentrations of TCPP and incubate for a set period (e.g., 1-24 hours) to allow for cellular uptake.[17]
-
Cellular Uptake Analysis: Analyze the amount of TCPP taken up by the cells using fluorospectrophotometry.[17]
-
Irradiation: After incubation, wash the cells with PBS to remove any free TCPP. Add fresh medium and expose the cells to a light source at a specific wavelength corresponding to TCPP's absorption band for a defined duration.
-
Post-Irradiation Incubation: Return the cells to the incubator for a period (e.g., 24-48 hours) to allow for the induction of cell death.
-
Cell Viability Assessment: Measure cell viability using a standard assay to determine the photocytotoxicity of the TCPP treatment. Compare results to control groups (no TCPP, no light, and TCPP without light).
Conclusion
This compound is a fundamentally important molecule with a broad range of applications, from advanced materials to medicine. Its well-defined structure, accessible synthesis, and versatile chemical functionality ensure its continued relevance in scientific research. For professionals in drug development, TCPP's proven efficacy as a photosensitizer in photodynamic therapy provides a robust platform for designing next-generation cancer treatments and targeted therapies. The detailed protocols and compiled data in this guide serve as a comprehensive resource for researchers aiming to synthesize, characterize, and utilize TCPP in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.wpi.edu [digital.wpi.edu]
- 3. This compound | 14609-54-2 | Benchchem [benchchem.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. This compound | 14609-54-2 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sciforum.net [sciforum.net]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 14609-54-2 [chemicalbook.com]
- 16. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Meso-tetra (carboxyphenyl) porphyrin (TCPP) nanoparticles were internalized by SW480 cells by a clathrin-mediated endocytosis pathway to induce high photocytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of meso-Tetra(4-carboxyphenyl)porphine (TCPP): An In-depth Technical Guide
Introduction
Meso-Tetra(4-carboxyphenyl)porphine, commonly abbreviated as TCPP, is a synthetic porphyrin that has garnered significant attention within the scientific community. Its unique molecular architecture, characterized by a central porphyrin macrocycle with four carboxyphenyl groups at the meso positions, imparts a range of valuable physicochemical properties.[1] These characteristics make TCPP a versatile building block in various advanced applications, including its use as a photosensitizer in photodynamic therapy (PDT)[2][3], a component in the construction of metal-organic frameworks (MOFs)[4], and as a highly sensitive spectrophotometric reagent for sensing metal ions and other analytes.[3][5][6] This technical guide provides a comprehensive overview of the core physicochemical characteristics of TCPP, detailed experimental protocols for its analysis, and visual representations of its mechanistic pathways, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
TCPP is typically a purple solid with a high melting point, indicating significant thermal stability.[1][7] The four carboxylic acid groups are key to its functionality, enhancing its solubility in polar and basic solvents and providing reactive sites for chemical modification or coordination.[2][8]
| Property | Value | Reference |
| CAS Number | 14609-54-2 | [5][7] |
| Molecular Formula | C48H30N4O8 | [7][9] |
| Molecular Weight | 790.77 g/mol | [7][9] |
| Appearance | Purple solid/powder | [1][7] |
| Melting Point | >300 °C | [1][7] |
| Solubility | Soluble in polar solvents like Pyridine, Methanol (B129727), Ethanol; low solubility in water and chloroform (B151607).[3][8][10] |
Spectroscopic Characteristics
The extended π-conjugated system of the porphyrin macrocycle gives TCPP its distinct and intense light-absorbing properties, which are fundamental to its applications in photochemistry and sensing.[2]
UV-Visible Absorption
Like other porphyrins, the UV-Vis spectrum of TCPP is dominated by an intense absorption band in the near-UV region, known as the Soret band, and several weaker absorptions in the visible region, called Q-bands.[11][12][13] The precise positions and intensities of these bands are sensitive to the solvent, pH, aggregation state, and metalation of the porphyrin core.[12]
Fluorescence Properties
Upon excitation with light, typically at a wavelength corresponding to one of its absorption bands, TCPP exhibits fluorescence emission in the red region of the spectrum.[14] The fluorescence quantum yield and lifetime are critical parameters for applications in sensing and photodynamic therapy. These properties can be significantly influenced by environmental factors such as solvent polarity and pH, as well as by the presence of quenchers like molecular oxygen.[15][16]
| Spectroscopic Property | Typical Wavelengths (nm) | Reference |
| Soret Band (λmax) | ~413 - 426 nm | [11][13][17] |
| Q-Bands (λmax) | Four bands in the 500 - 700 nm range | [11][13] |
| Fluorescence Emission (λem) | ~645 nm and ~702 nm | [14] |
Note: Spectroscopic values can vary based on solvent and experimental conditions.
Thermal Stability
| Thermal Property | Observation | Reference |
| Decomposition | Stable up to high temperatures, with major mass loss occurring above 350 °C for related porphyrins. | [18][19] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable characterization of TCPP. The following sections outline methodologies for its synthesis and key analytical techniques.
Synthesis and Purification of TCPP
The synthesis of TCPP is commonly achieved via the Lindsey synthesis, which involves the acid-catalyzed condensation of pyrrole (B145914) with a substituted aldehyde.
-
Reaction Setup : Equimolar amounts of freshly distilled pyrrole and 4-formylbenzoic acid are added to a flask containing propionic acid.[8]
-
Reflux : The mixture is heated to reflux (typically ~140 °C) for a designated period, often 2-3 hours, under an inert atmosphere.[8] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation : After cooling to room temperature, the reaction mixture is filtered. The collected solid is washed extensively with solvents like hot water and methanol to remove residual propionic acid and unreacted starting materials.[8]
-
Purification : Purification of TCPP can be challenging due to its low solubility in many common organic solvents.[8] Column chromatography or recrystallization from a suitable solvent system (e.g., a mixture of chloroform and acetone) may be employed.[21]
UV-Vis Spectroscopic Analysis
This protocol describes the standard procedure for obtaining the absorption spectrum of TCPP.
-
Sample Preparation : Prepare a dilute stock solution of TCPP in a suitable solvent (e.g., DMSO, DMF, or an aqueous basic solution) of known concentration. Further dilute the stock solution to the micromolar range (e.g., 1-10 µM) to ensure the absorbance values fall within the linear range of the spectrophotometer (typically < 1.0).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm path length quartz cuvette with the solvent to record a baseline correction.
-
Measurement : Replace the solvent with the TCPP solution in the cuvette. Scan the absorbance from approximately 350 nm to 750 nm.[12]
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) for the Soret band and the Q-bands.
Fluorescence Spectroscopic Analysis
This protocol outlines the measurement of the fluorescence emission spectrum.
-
Sample Preparation : Prepare a dilute solution of TCPP (typically in the micromolar concentration range) in a fluorescence-free grade solvent, using a quartz cuvette.
-
Instrumentation : Use a fluorescence spectrophotometer (fluorometer).
-
Measurement : Set the excitation wavelength to a value within the Soret band (e.g., 420 nm). Record the emission spectrum over a wavelength range that covers the expected emission, typically from ~550 nm to 800 nm.[14] Ensure appropriate slit widths are used to balance signal intensity and spectral resolution.
-
Data Analysis : Identify the emission maxima (λem). For quantum yield measurements, a reference standard with a known quantum yield (e.g., meso-tetraphenylporphyrin) is measured under identical conditions for comparison.[22]
Thermogravimetric Analysis (TGA)
This protocol is for assessing the thermal stability of TCPP.
-
Sample Preparation : Place a small, accurately weighed amount of dried TCPP powder (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrumentation : Use a TGA instrument.
-
Measurement : Heat the sample from room temperature to a high temperature (e.g., 800-900 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere, typically inert nitrogen gas, to prevent oxidative decomposition.[18][23]
-
Data Analysis : Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the resulting TGA curve, indicating the limit of the material's thermal stability.
Visualizing Key Mechanisms and Workflows
Graphical representations are essential for understanding the complex processes in which TCPP participates. The following diagrams, rendered using DOT language, illustrate critical pathways and experimental flows.
Caption: General experimental workflow for the synthesis and characterization of TCPP.
Caption: Type II photochemical mechanism of TCPP in Photodynamic Therapy (PDT).
Caption: Clathrin-mediated endocytosis pathway for TCPP nanoparticle internalization.[24]
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 14609-54-2: this compound [cymitquimica.com]
- 3. 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine [porphyrin-laboratories.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. This compound | 14609-54-2 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. materials.alfachemic.com [materials.alfachemic.com]
- 8. digital.wpi.edu [digital.wpi.edu]
- 9. This compound | C48H30N4O8 | CID 86278368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphine-Pt(II) [porphyrin-laboratories.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. electrochemsci.org [electrochemsci.org]
- 19. asianpubs.org [asianpubs.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Meso-tetra (carboxyphenyl) porphyrin (TCPP) nanoparticles were internalized by SW480 cells by a clathrin-mediated endocytosis pathway to induce high photocytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of meso-Tetra(4-carboxyphenyl)porphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of meso-Tetra(4-carboxyphenyl)porphine (TCPP), a versatile photosensitizer with significant applications in biomedical research and drug development. This document outlines the core spectroscopic characteristics of TCPP, detailed experimental protocols for its analysis, and visual representations of its role in therapeutic applications.
Core Spectroscopic Data
The unique photophysical and structural properties of this compound (TCPP) can be thoroughly characterized using a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Table 1: UV-Vis Absorption Spectroscopy Data for TCPP
The electronic absorption spectrum of TCPP is characterized by an intense Soret band and several weaker Q-bands in the visible region, which are typical for porphyrins. The exact positions and intensities of these bands can be influenced by the solvent and pH.
| Spectral Feature | Wavelength (λmax) in DMF (nm) | Molar Extinction Coefficient (ε) in DMF (M⁻¹cm⁻¹) | Wavelength (λmax) at pH 9 (nm)[1] | Molar Extinction Coefficient (ε) at pH 9 (M⁻¹cm⁻¹)[1] |
| Soret Band | ~418 | Not specified | 414 | 3.5 x 10⁵ |
| Q-band IV | ~515 | Not specified | 517 | 1.2 x 10⁴ |
| Q-band III | ~550 | Not specified | 554 | 6.5 x 10³ |
| Q-band II | ~590 | Not specified | 579 | 5.2 x 10³ |
| Q-band I | ~646 | Not specified | 634 | 3.3 x 10³ |
Table 2: Fluorescence Spectroscopy Data for TCPP
TCPP exhibits characteristic fluorescence emission, which is crucial for its application as a fluorescent probe and in photodynamic therapy.
| Parameter | Value | Conditions |
| Emission Maximum (λem) | ~650 nm and ~715 nm | In DMF |
| Fluorescence Quantum Yield (ΦF) | Not specified | In DMF |
| Fluorescence Lifetime (τ) | Not specified | In DMF |
Table 3: ¹H NMR Spectroscopy Data for TCPP
Proton NMR (¹H NMR) spectroscopy provides detailed information about the molecular structure of TCPP. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Type | Chemical Shift (δ) in DMSO-d₆ (ppm)[2] | Multiplicity[2] | Integration[2] |
| Pyrrole (β-H) | 8.85 | s | 8H |
| Phenyl (ortho-H) | 8.38 | d | 8H |
| Phenyl (meta-H) | 8.32 | d | 8H |
| Imine (N-H) | -2.95 | s | 2H |
Table 4: ¹³C NMR Spectroscopy Data for TCPP
Table 5: FTIR Spectroscopy Data for TCPP
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the TCPP molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| ~3310 | N-H stretch (pyrrole) | |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1400 | C-O-H bend / C=C stretch (aromatic) | |
| ~1250 | C-O stretch (carboxylic acid) | |
| ~965 | N-H wag (pyrrole) | |
| ~800 | C-H bend (aromatic) |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis of TCPP.
UV-Vis Absorption Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of TCPP in a suitable solvent (e.g., Dimethylformamide - DMF) at a concentration of approximately 1x10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 1x10⁻⁶ to 1x10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent.
-
Record the absorption spectrum of each diluted TCPP solution from 350 nm to 750 nm.
-
Ensure the absorbance of the Soret peak is within the linear range of the instrument (typically < 2).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.
-
Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of TCPP in a suitable solvent (e.g., DMF) with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Data Acquisition:
-
Excite the sample at the Soret band maximum (e.g., ~418 nm).
-
Record the emission spectrum over a range of approximately 600 nm to 800 nm.
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) should be measured under identical experimental conditions.
-
-
Data Analysis:
-
Identify the wavelengths of maximum fluorescence emission.
-
Calculate the fluorescence quantum yield (ΦF) relative to the standard using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of TCPP in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding protons and carbons in the TCPP molecule.
-
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare a solid sample by mixing a small amount of TCPP with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet or the empty sample holder.
-
Record the spectrum of the TCPP sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations and functional groups.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the application of TCPP in a biomedical context.
Caption: Workflow of Photodynamic Therapy using TCPP.
Caption: Logical diagram of a TCPP-based drug delivery system.
References
An In-depth Technical Guide on the Electrochemical Properties of meso-Tetra(4-carboxyphenyl)porphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of meso-Tetra(4-carboxyphenyl)porphine (TCPP), a versatile synthetic porphyrin with significant applications in research and drug development. This document details its redox behavior, presents quantitative data in structured tables, outlines experimental protocols for its characterization, and visualizes key electrochemical processes.
Introduction to the Electrochemical Behavior of Porphyrins
Porphyrins are a class of macrocyclic organic compounds characterized by a large, aromatic ring structure that allows for versatile coordination with metal ions and facile electron transfer.[1] This inherent redox activity is central to their diverse functions in biological systems, such as in hemoglobin and cytochromes, and their wide-ranging applications in materials science and medicine.[1] The electrochemical properties of porphyrins can be finely tuned by modifying their peripheral functional groups and by inserting different metal ions into the central cavity.[1]
The electrochemistry of porphyrins is typically characterized by a series of one-electron oxidation and reduction steps. These processes involve the formation of π-radical cations and anions, followed by the generation of dications and dianions. These redox events are readily studied using techniques like cyclic voltammetry, which provides valuable information about the molecule's electronic structure and its potential for electron transfer in various applications.[1]
Redox Properties of this compound (TCPP)
This compound (TCPP) is a water-soluble porphyrin derivative that has garnered significant interest due to its utility in constructing metal-organic frameworks (MOFs), its role as a photosensitizer, and its applications in sensor technology.[2] Its electrochemical behavior is a key aspect of its functionality in these areas.
Quantitative Electrochemical Data
The redox potentials of TCPP are influenced by the solvent, supporting electrolyte, and the presence of coordinated metal ions. The following tables summarize available quantitative data for TCPP and its metalated derivatives in different electrochemical systems.
Table 1: Redox Potentials of Iron(III)-TCPP in a Metal-Organic Framework
| Redox Couple | Half-Wave Potential (E½) vs. NHE | Solvent | Supporting Electrolyte | Reference |
| Fe(III)TCPP / Fe(II)TCPP | -0.56 V | DMF | 0.1 M LiClO₄ | [3] |
Table 2: Cathodic Peak Potentials of TCPP in Aqueous Solution (Electrochemiluminescence)
| Peak | Cathodic Peak Potential (Ep,c) vs. Ag/AgCl | Solvent | Coreactant | Reference |
| 1 | -0.8 V | Aqueous | K₂S₂O₈ | [4] |
| 2 | -1.1 V | Aqueous | K₂S₂O₈ | [4] |
Note: Potentials measured against different reference electrodes can be converted to a common scale (e.g., NHE) for comparison, but this requires knowledge of the specific reference electrode's potential.
Experimental Protocols for Electrochemical Analysis
The following sections provide detailed methodologies for the key experiments used to characterize the electrochemical properties of TCPP.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution.
Objective: To determine the redox potentials and study the reversibility of electron transfer processes of TCPP.
Experimental Setup:
-
Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.
-
Three-Electrode Cell:
-
Working Electrode: A glassy carbon electrode (GCE) is commonly used.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or mesh.[5]
-
-
Solvent: N,N-Dimethylformamide (DMF) is a suitable solvent for TCPP.[6] For aqueous studies, a buffer solution (e.g., phosphate-buffered saline, PBS) is used.
-
Supporting Electrolyte: A non-reactive salt to ensure the conductivity of the solution. Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or lithium perchlorate (B79767) (LiClO₄) at a concentration of 0.1 M are commonly used in organic solvents.[3]
-
Analyte Solution: A solution of TCPP in the chosen solvent and supporting electrolyte, typically in the millimolar concentration range.
Procedure:
-
Preparation of the Analyte Solution: Dissolve a known amount of TCPP and the supporting electrolyte in the chosen solvent (e.g., DMF).
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to scan a range where the redox events of TCPP are expected to occur.
-
Define the scan rate (e.g., 100 mV/s). A range of scan rates is often used to investigate the nature of the electrochemical process.
-
Initiate the scan, sweeping the potential from the initial to the final value and then back to the initial potential, while recording the current response.
-
-
Data Analysis:
-
The resulting plot of current versus potential is a cyclic voltammogram.
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E½) for reversible or quasi-reversible processes as (Epa + Epc) / 2.
-
Electrochemical Reaction Mechanisms and Pathways
The electrochemical reactions of free-base porphyrins like TCPP typically involve the π-system of the macrocycle. The general mechanism involves sequential one-electron transfers.
General Electrochemical Pathway
The following diagram illustrates the general stepwise oxidation and reduction of a free-base porphyrin (P).
Caption: General electrochemical redox pathway of a free-base porphyrin.
Experimental Workflow for Cyclic Voltammetry
The following diagram outlines the typical workflow for a cyclic voltammetry experiment.
Caption: Experimental workflow for cyclic voltammetry of TCPP.
Conclusion
This technical guide has provided a detailed overview of the electrochemical properties of this compound. The presented quantitative data, experimental protocols, and mechanistic diagrams offer a valuable resource for researchers and professionals working with this important molecule. A thorough understanding of its redox behavior is crucial for harnessing its full potential in diverse applications, from the development of novel therapeutics to the design of advanced materials. Further research to establish a complete set of redox potentials in various solvent systems will continue to enhance our understanding and utilization of TCPP's unique electrochemical characteristics.
References
meso-Tetra(4-carboxyphenyl)porphine CAS number 14609-54-2 applications
An In-Depth Technical Guide to the Applications of meso-Tetra(4-carboxyphenyl)porphine (CAS Number 14609-54-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as TCPP, is a synthetic porphyrin derivative with the CAS number 14609-54-2.[1][2][3] Its structure, characterized by a central porphyrin core with four carboxylic acid groups at the meso positions of the phenyl rings, imparts unique photophysical and chemical properties.[1][4] These carboxylic acid functionalities provide versatile handles for chemical modifications, making TCPP an ideal building block for a wide array of functional materials and supramolecular assemblies.[5] This technical guide provides a comprehensive overview of the primary applications of TCPP, with a focus on photodynamic therapy, metal-organic frameworks, sensing, and drug delivery.
Photodynamic Therapy (PDT)
TCPP is a potent photosensitizer, a key component in photodynamic therapy for the treatment of cancer and other diseases.[5][6] When activated by light of a specific wavelength, TCPP can generate reactive oxygen species (ROS), such as singlet oxygen, which induce localized cell death in targeted tissues.[5]
Quantitative Data: Photodynamic Efficacy of TCPP and its Derivatives
The efficacy of TCPP-based photosensitizers is evaluated based on their singlet oxygen quantum yield and their phototoxicity in cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50).
| Photosensitizer System | Cell Line | IC50 (µM) | Light Dose | Wavelength (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent for ΦΔ | Reference |
| GaClTMPP–GQDs | MCF-7 | Not specified, but cell viability decreased to 15.2% at 120 µg/mL | Not specified | Not specified | Not specified | Not specified | [7][8] |
| m-Ph4TBP 4 | Eca-109 | 1.06 | 8 J/cm² | 650 | 0.0022–0.0304 s⁻¹ (generation rate) | Not specified | [9] |
| Sn(IV) N-Confused Meso-tetra(methylthiophenyl)porphyrin | MCF-7 | 1.4 (± 0.8) | 280 mW/cm² for 30 min | 660 | 0.88 | Not specified | [10] |
| Free TCPP | Not specified | Not specified | Not specified | Not specified | 10% | Water | [11] |
| Free TCPP | Not specified | Not specified | Not specified | Not specified | 4.3% | DMF | [11] |
Experimental Protocol: In Vitro Phototoxicity Assay of TCPP Nanoparticles
This protocol outlines a general procedure for evaluating the photodynamic efficacy of TCPP-loaded nanoparticles on a cancer cell line.
1. Materials:
-
TCPP-loaded nanoparticles
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cell Counting Kit-8 (CCK-8) or similar viability assay
-
96-well plates
-
Light source with a specific wavelength (e.g., 650 nm laser)
2. Cell Culture:
-
Culture the selected cancer cell line in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of approximately 5x10³ cells per well and allow them to adhere overnight.[7]
3. Treatment:
-
Prepare a series of concentrations of TCPP-loaded nanoparticles in the culture medium.
-
Remove the existing medium from the wells and replace it with the nanoparticle-containing medium.
-
Include control groups: cells treated with medium only (negative control) and cells treated with unloaded nanoparticles (vehicle control).
-
Incubate the cells with the nanoparticles for a predetermined time (e.g., 4 hours) to allow for cellular uptake.[7]
4. Irradiation:
-
After incubation, aspirate the nanoparticle-containing medium and wash the cells with PBS.
-
Add fresh culture medium to each well.
-
Irradiate the designated wells with the light source at a specific power density and duration (e.g., 6.5 W/cm² for 5 minutes).[7] Keep a set of plates in the dark as a control for dark toxicity.
5. Viability Assay:
-
Following irradiation, incubate the cells for another 20-24 hours.[7]
-
Assess cell viability using the CCK-8 assay according to the manufacturer's instructions. This typically involves adding the CCK-8 reagent to each well, incubating for a few hours, and then measuring the absorbance at a specific wavelength.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Signaling Pathway: Mechanism of Photodynamic Therapy
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Novel Porphyrin-Based Metal–Organic Framework (Co-Por MOF) | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. TCPP-Isoliensinine Nanoparticles for Mild-Temperature Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysical properties and photodynamic therapy activity of a meso-tetra(4-carboxyphenyl)porphyrin tetramethyl ester–graphene quantum dot conjugate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
An In-depth Technical Guide to Porphyrin Chemistry and its Meso-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of porphyrin chemistry, with a special focus on the synthesis, characterization, and application of meso-substituted porphyrin derivatives. Porphyrins are a class of aromatic, heterocyclic macrocycles that are fundamental to a wide range of biological functions and technological innovations.[1][2] Their unique electronic, photophysical, and catalytic properties have established them as critical components in fields ranging from medicine, particularly in photodynamic therapy (PDT), to materials science and catalysis.[2][3][4]
Core Concepts in Porphyrin Chemistry
Porphyrins are composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms through methine bridges (=CH−).[1][5] This large, conjugated system is responsible for their strong absorption of light in the visible region, which gives them their characteristic intense colors.[1] The parent porphyrin, porphine, is of theoretical interest, while substituted porphyrins are the focus of extensive research and application.[1][5]
A key feature of porphyrins is their ability to chelate metal ions within their central N4 "pocket," forming metalloporphyrins.[1][6] These metal complexes are central to many biological processes. For instance, heme, an iron-containing porphyrin, is the active component of hemoglobin and myoglobin, responsible for oxygen transport.[6][7][8] In the plant kingdom, chlorophyll, a magnesium-containing porphyrin derivative, is essential for photosynthesis.[6][7]
The porphyrin macrocycle has twelve positions available for substitution: the eight β-positions on the pyrrole rings and the four meso-positions at the methine bridges.[5] This guide will focus on meso-substituted porphyrins, which are synthetically accessible and offer a versatile platform for tuning the molecule's properties.[5][9]
Synthesis of Meso-Substituted Porphyrins
The synthesis of meso-substituted porphyrins primarily involves the acid-catalyzed condensation of pyrroles with aldehydes.[2] The choice of synthetic methodology is dictated by the desired substitution pattern (symmetrical vs. unsymmetrical), the scale of the reaction, and the nature of the functional groups on the precursors.[2][6]
Decision Workflow for Porphyrin Synthesis
The selection of an appropriate synthetic method is a critical first step. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a porphyrin synthesis method.
Experimental Protocols
This one-pot method is suitable for the synthesis of simple, symmetric tetra-aryl porphyrins under aerobic conditions.[2]
Materials:
-
Propionic acid
-
Pyrrole
-
Hot water
Procedure:
-
In a flask equipped with a condenser, bring 500 mL of propionic acid to reflux while stirring.[2]
-
Add benzaldehyde to the refluxing propionic acid.[2]
-
Add pyrrole dropwise over 5 minutes. A distinct color change should be observed.[2]
-
Continue refluxing for 30 minutes.[2]
-
Allow the reaction mixture to cool to room temperature, during which a dark purple crystalline precipitate of TPP will form.[2]
-
Collect the crude TPP by vacuum filtration.[2]
-
Wash the crystals with hot water and then cold methanol to remove residual propionic acid and other impurities.[2]
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.[2]
-
Dry the purified solid in a vacuum oven to yield TPP as a crystalline purple powder.[2]
This method separates the condensation and oxidation steps, allowing for milder reaction conditions and often resulting in higher purity of the intermediate porphyrinogen (B1241876).[5][6] This makes it suitable for aldehydes with sensitive functional groups.[5]
Materials:
-
High-purity dichloromethane (B109758) (CH₂Cl₂)
-
Pyrrole
-
Benzaldehyde
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Procedure:
-
In a 1 L flask, dissolve pyrrole and benzaldehyde in 500 mL of dichloromethane to a final concentration of approximately 10 mM for each.[6]
-
Add the acid catalyst (TFA or BF₃·OEt₂) and stir the mixture at room temperature under an inert atmosphere for the time required to reach equilibrium between the starting materials and the porphyrinogen.[5][10]
-
Add the oxidizing agent, DDQ, and continue stirring for several hours to generate the porphyrin.[5][10]
-
The reaction mixture is then typically washed with a mild base to neutralize the acid catalyst, dried, and the solvent is removed under reduced pressure.
-
The resulting crude porphyrin is purified by column chromatography.
This convergent strategy is ideal for the synthesis of unsymmetrically substituted porphyrins by condensing two different dipyrromethane units.[6][10][11]
Workflow for MacDonald [2+2] Synthesis:
Caption: Workflow for the MacDonald [2+2] synthesis of porphyrins.
General Protocol:
-
Synthesize two different dipyrromethane precursors. Unsymmetrically substituted dipyrromethanes can be obtained by the condensation of a 2-acetoxymethylpyrrole with a 2-unsubstituted pyrrole in the presence of an acid catalyst like p-toluenesulfonic acid.[10]
-
Perform a [2+2] condensation of the two dipyrromethane units. This is typically achieved under acidic conditions.
-
The resulting porphyrinogen is then oxidized to the corresponding unsymmetrical porphyrin using an oxidizing agent like DDQ.
-
The final product is purified using chromatographic techniques to separate it from any symmetrical porphyrins that may have formed as byproducts.
Comparison of Synthetic Methods
The choice of synthetic route significantly impacts the yield, purity, and applicability of the resulting porphyrin. The following table summarizes the key features of the primary synthetic methods.
| Synthesis Method | Precursors | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Adler-Longo | Pyrrole & Aldehyde | Propionic Acid | Propionic Acid | ~141 (Reflux) | 30 min | 20-30 | One-pot synthesis, suitable for robust aldehydes.[2] |
| Lindsey | Pyrrole & Aldehyde | Lewis Acid (e.g., BF₃·OEt₂) | Dichloromethane | Room Temp. | Several hours | 35-40 | Two-step, one-flask method; ideal for sensitive aldehydes.[5] |
| MacDonald [2+2] | Dipyrromethanes | Acid Catalyst | Various | Varies | Varies | Varies | Convergent synthesis for unsymmetrical porphyrins.[6][10] |
Characterization of Meso-Substituted Porphyrins
The unique electronic structure of porphyrins gives rise to distinct spectroscopic and electrochemical properties that are used for their characterization.
Spectroscopic Properties
Porphyrins exhibit a characteristic UV-Vis spectrum dominated by an intense Soret band (or B band) near 400 nm and several weaker Q bands in the 500-700 nm region.[12] The position and intensity of these bands are sensitive to the nature of the meso-substituents and the central metal ion.[13]
Table of Representative UV-Vis Data for Meso-Substituted Porphyrins in CH₂Cl₂:
| Porphyrin | Soret Band λmax (nm) (log ε) | Q Bands λmax (nm) (log ε) | Reference(s) |
| H₂TPP | 417 (5.79) | 513 (4.58), 548 (4.38), 590 (4.30), 645 (4.29) | [14] |
| H₂T(p-OCH₃)PP | 421 (5.62) | 519 (4.28), 555 (4.01), 595 (3.82), 652 (3.76) | [15] |
| H₂T(p-CN)PP | 419 (5.58) | 512 (4.28), 546 (3.92), 588 (3.81), 644 (3.59) | [15] |
| H₂T(p-F₅)PP | 419 (5.65) | 511 (4.29), 545 (3.90), 587 (3.80), 643 (3.50) | [16] |
The ¹H NMR spectra of porphyrins are characterized by highly deshielded meso-protons and shielded N-H protons, a direct consequence of the aromatic ring current.[15] For meso-tetraphenylporphyrin (TPP), the β-pyrrolic protons appear as a singlet at around 8.8 ppm, while the ortho, meta, and para protons of the phenyl groups appear in the aromatic region. The inner N-H protons are highly shielded and appear upfield, typically between -2 and -3 ppm.[14][15][17][18]
Table of Representative ¹H NMR Data for TPP in CDCl₃:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |
| β-pyrrolic | 8.90 | s | [14] |
| o-phenyl | 8.26-8.27 | d | [14] |
| m, p-phenyl | 7.77-7.84 | m | [14] |
| N-H | -2.77 | br s | [14] |
Many porphyrins and their zinc complexes are fluorescent, emitting light in the red region of the spectrum upon excitation. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this process and is influenced by the substituents and the solvent.[3][4]
Table of Representative Fluorescence Quantum Yields (ΦF):
| Porphyrin | Solvent | ΦF | Reference(s) |
| H₂TPP | DMF | 0.11 | [4] |
| ZnTPP | Toluene | 0.030 | [19] |
| H₂T(TPA)₄P | THF | 0.22 | [3] |
| H₂T(TPA)₄P | MCH | 0.17 | [3] |
Electrochemical Properties
Cyclic voltammetry is a powerful technique to study the redox behavior of porphyrins. They typically undergo two one-electron oxidations and two one-electron reductions. The redox potentials are sensitive to the electron-donating or electron-withdrawing nature of the meso-substituents.[20][21][22]
Table of Representative Redox Potentials (V vs. SHE) for Porphyrins in DMF:
| Porphyrin | E₁/₂ (Ox2) | E₁/₂ (Ox1) | E₁/₂ (Red1) | E₁/₂ (Red2) | Reference(s) |
| H₂TPP | 1.20 | 0.90 | -1.15 | -1.50 | [22] |
| H₂T(p-OCH₃)PP | 1.10 | 0.80 | -1.25 | -1.60 | [22] |
| H₂T(p-Cl)PP | 1.30 | 1.00 | -1.05 | -1.40 | [22] |
Applications in Drug Development: Photodynamic Therapy (PDT)
Porphyrins and their derivatives are extensively used as photosensitizers in photodynamic therapy (PDT), a non-invasive treatment for cancer and other diseases.[23] PDT involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength in the presence of oxygen. This leads to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cell death.[23][24]
Mechanism of Action in PDT
The photophysical and photochemical processes underlying PDT are illustrated in the following diagram.
Caption: The Jablonski diagram illustrating the photophysical and photochemical processes in PDT.
Upon light absorption, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state (T₁).[25][26] The triplet state photosensitizer can then react with surrounding molecules via two pathways:
-
Type I: Electron transfer to or from a substrate to produce radical ions, which can further react with oxygen to form ROS such as superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).[2][25]
-
Type II: Energy transfer to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[2][25]
Both pathways lead to oxidative damage to cellular components, ultimately resulting in cell death through apoptosis or necrosis.[23]
Signaling Pathways in Porphyrin-Induced Apoptosis
Porphyrin-based PDT can induce apoptosis through various signaling pathways, depending on the specific porphyrin and its subcellular localization.[1][7][27] For example, Hematoporphyrin Derivative (HpD)-PDT has been shown to suppress esophageal cancer cell viability by downregulating the PI3K/AKT/mTOR signaling pathway.[8]
Caption: Simplified signaling pathway of apoptosis induced by porphyrin-PDT.
This guide has provided a foundational understanding of porphyrin chemistry and the synthesis and characterization of its meso-substituted derivatives. The detailed protocols, comparative data, and visual workflows are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the design and development of novel porphyrin-based compounds for a multitude of applications.
References
- 1. Different apoptotic pathways are induced from various intracellular sites by tetraphenylporphyrins and light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. benchchem.com [benchchem.com]
- 7. Different apoptotic pathways are induced from various intracellular sites by tetraphenylporphyrins and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 16. Oxazolochlorins 21. Most Efficient Access to meso-Tetraphenyl- and meso-Tetrakis(pentafluorophenyl)porpholactones, and Their Zinc(II) and Platinum(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Electrochemical Behavior of meso-Substituted Porphyrins: The Role of Cation Radicals to the Half-Wave Oxidation Potential Splitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. books.rsc.org [books.rsc.org]
- 26. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]
- 27. [PDF] Different apoptotic pathways are induced from various intracellular sites by tetraphenylporphyrins and light | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: Quantum Yield of Singlet Oxygen for Tetrakis(4-carboxyphenyl) Porphyrin (TCPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the singlet oxygen quantum yield of tetrakis(4-carboxyphenyl) porphyrin (TCPP), a photosensitizer of significant interest in photodynamic therapy (PDT). The document details quantitative data, experimental protocols for quantum yield determination, and the cellular signaling pathways initiated by TCPP-generated singlet oxygen.
Introduction to Tetrakis(4-carboxyphenyl) Porphyrin (TCPP) and Singlet Oxygen
Tetrakis(4-carboxyphenyl) porphyrin (TCPP) is a synthetic porphyrin derivative characterized by a central porphyrin core with four carboxyphenyl groups attached at the meso positions. This structure imparts several key properties, including strong absorption in the visible region of the electromagnetic spectrum and the ability to act as an efficient photosensitizer.[1][2] Upon absorption of light, TCPP can transition to an excited triplet state. In the presence of molecular oxygen, this excited state can transfer its energy to ground-state triplet oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂).
Singlet oxygen is a potent oxidizing agent and the primary cytotoxic species in Type II photodynamic therapy.[3] Its ability to react with a wide range of biological macromolecules, including proteins, lipids, and nucleic acids, leads to cellular damage and, ultimately, cell death, making it a valuable tool in cancer treatment and other medical applications.[3] The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer.[3]
Quantitative Data: Singlet Oxygen Quantum Yield of TCPP
The singlet oxygen quantum yield of TCPP is highly dependent on its solvent environment. The polarity, viscosity, and protonation state of the solvent can all influence the efficiency of singlet oxygen generation.[4][5] Below is a summary of the reported singlet oxygen quantum yields for TCPP in various solvents.
| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Water | 0.10 (10%) | [6] |
| Dimethylformamide (DMF) | 0.043 (4.3%) | [6] |
| Methanol (B129727) | Higher than in water | [4][5] |
| Ethanol (B145695) | Higher than in water | [4][5] |
| Air (for H₄TCPP) | 0.135 | [5] |
Note: While one study indicated higher yields in methanol and ethanol compared to water, specific quantitative values were not provided in the accessed literature.[4][5]
Experimental Protocols for Singlet Oxygen Quantum Yield Determination
The determination of the singlet oxygen quantum yield is crucial for evaluating the potential of a photosensitizer. Two common indirect methods are the chemical quenching method using 1,3-diphenylisobenzofuran (B146845) (DPBF) and the iodide method.
Chemical Quenching Method using 1,3-Diphenylisobenzofuran (DPBF)
This method relies on the reaction of singlet oxygen with a chemical trap, DPBF, which results in a decrease in the absorbance of DPBF. By comparing the rate of DPBF bleaching by the photosensitizer of interest to that of a standard with a known singlet oxygen quantum yield, the ΦΔ of the sample can be determined.
Materials:
-
Photosensitizer (TCPP)
-
Reference photosensitizer with known ΦΔ (e.g., Rose Bengal, methylene (B1212753) blue)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Appropriate solvent (e.g., DMF, ethanol)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for excitation
-
Quartz cuvettes
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the TCPP, the reference photosensitizer, and DPBF in the desired solvent. These solutions should be prepared in the dark to prevent photobleaching of DPBF.
-
Prepare a working solution of the photosensitizer (TCPP or reference) with an absorbance of approximately 0.1 at the excitation wavelength.
-
Prepare a working solution of DPBF. The final concentration in the reaction mixture should result in an initial absorbance of around 1.0 at its absorption maximum (approx. 410-415 nm).
-
-
Measurement:
-
In a quartz cuvette, mix the photosensitizer solution and the DPBF solution.
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum, noting the absorbance of DPBF at its maximum.
-
Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not. The solution should be continuously stirred during irradiation.
-
At regular time intervals, stop the irradiation and record the full absorbance spectrum, monitoring the decrease in the DPBF absorbance peak.
-
Continue this process until a significant decrease in DPBF absorbance is observed.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time.
-
Determine the initial rate of DPBF decomposition (k) from the slope of this plot for both the TCPP and the reference photosensitizer.
-
Calculate the singlet oxygen quantum yield of TCPP (ΦΔ_sample) using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)
where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the rates of DPBF decomposition for the sample and reference, respectively.
-
F is the absorption correction factor, calculated as F = 1 - 10^(-A), where A is the absorbance of the photosensitizer at the irradiation wavelength.
-
-
Iodide Method
The iodide method is another approach to determine the singlet oxygen quantum yield. It is based on the oxidation of iodide ions (I⁻) by singlet oxygen to form iodine (I₂), which can then be detected spectrophotometrically.
Materials:
-
Photosensitizer (TCPP)
-
Potassium iodide (KI)
-
Appropriate solvent (e.g., water, methanol, ethanol)
-
UV-Vis spectrophotometer
-
Light source
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a solution of TCPP in the chosen solvent with a known concentration.
-
Prepare a solution of potassium iodide in the same solvent.
-
-
Irradiation and Measurement:
-
Mix the TCPP solution and the potassium iodide solution in a quartz cuvette.
-
Irradiate the sample with a light source at a wavelength absorbed by TCPP.
-
After a specific irradiation time, measure the absorbance of the solution at the wavelength corresponding to the absorption of the triiodide ion (I₃⁻), which is formed from the reaction of iodine with excess iodide.
-
-
Quantification:
-
The concentration of the generated triiodide can be determined using its molar extinction coefficient.
-
By relating the amount of triiodide formed to the number of photons absorbed by the photosensitizer (which can be determined using actinometry), the singlet oxygen quantum yield can be calculated. It is important to note that this method can be affected by the "salting out" of the photosensitizer in certain solvents like acetone (B3395972) when potassium iodide is added.[4][5]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways of Singlet Oxygen-Induced Cell Death in PDT
Singlet oxygen generated by TCPP during photodynamic therapy can induce cell death through multiple pathways, primarily apoptosis and necrosis. The specific pathway activated often depends on the subcellular localization of the photosensitizer and the dose of singlet oxygen delivered.
References
- 1. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usptechnologies.com [usptechnologies.com]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
A Technical Guide to the Synthesis of Meso-Tetrasubstituted Porphyrins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthetic routes for obtaining meso-tetrasubstituted porphyrins, a class of compounds with significant applications in fields ranging from catalysis and materials science to medicine, particularly in photodynamic therapy. This document details the foundational Rothemund reaction and its more practical and widely used successors, the Adler-Longo and Lindsey syntheses. Additionally, it touches upon modern, more sustainable approaches. The guide offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the synthetic workflows to facilitate a deeper understanding of these crucial synthetic methodologies.
Introduction to Meso-Tetrasubstituted Porphyrins
Porphyrins are a class of aromatic macrocyclic compounds consisting of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. The meso-positions are the four methine bridges that connect the pyrrole rings.[1] The synthesis of porphyrins with specific substituents at these meso-positions is of great interest as it allows for the fine-tuning of their electronic, optical, and biological properties.[2][3] Meso-tetrasubstituted porphyrins, particularly tetra-arylporphyrins, are a significant class of synthetic porphyrins due to their relative ease of synthesis and stability.
Core Synthetic Strategies
The synthesis of meso-tetrasubstituted porphyrins is primarily achieved through the acid-catalyzed condensation of a pyrrole with an aldehyde, followed by oxidation of the resulting porphyrinogen (B1241876) intermediate.[1][2][4] The three landmark methods that form the basis of most modern syntheses are the Rothemund reaction, the Adler-Longo method, and the Lindsey synthesis.
The Rothemund Reaction
The Rothemund reaction, first reported by Paul Rothemund in 1936, is the seminal one-pot synthesis of porphyrins from four equivalents of a pyrrole and four equivalents of an aldehyde.[5] This reaction typically requires harsh conditions, such as high temperatures and pressures in a sealed tube, and often results in low yields.[5][6] For instance, the synthesis of meso-tetraphenylporphyrin (TPP) using this method yields as low as 5%.[7]
The Adler-Longo Synthesis
A significant improvement on the Rothemund reaction was developed by Adler and Longo in 1966.[5] This method involves the condensation of pyrrole and an aldehyde in a high-boiling organic acid, such as propionic acid, at reflux temperatures (around 141°C) in an open-air atmosphere.[6][7][8] The open-air conditions facilitate the oxidation of the porphyrinogen intermediate. While the Adler-Longo method offers improved yields (typically 10-30%) and shorter reaction times (around 30 minutes) compared to the original Rothemund reaction, it still has drawbacks.[5][7][8] The harsh acidic conditions are not suitable for aldehydes with acid-sensitive functional groups, and the formation of tar-like byproducts can complicate purification.[3][8]
The Lindsey Synthesis
The Lindsey synthesis, developed in the 1980s, is a two-step, one-flask procedure that offers a milder and higher-yielding route to meso-tetrasubstituted porphyrins.[9][10] This method separates the condensation and oxidation steps.[4][8] The first step involves the acid-catalyzed condensation of a pyrrole and an aldehyde at room temperature under an inert atmosphere to form the porphyrinogen.[8][10] This reaction is typically carried out at high dilution in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) with a Lewis acid catalyst (e.g., BF₃·OEt₂) or a strong organic acid (e.g., trifluoroacetic acid, TFA).[5][10] In the second step, a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to oxidize the porphyrinogen to the porphyrin.[8] The Lindsey synthesis generally provides higher yields (30-60%) than the Adler-Longo method and is compatible with a wider range of functional groups.[5][8][10]
Quantitative Data Summary
The choice of synthetic route often depends on the desired scale, the nature of the aldehyde, and the required purity of the final product. The following table summarizes the typical reaction conditions and yields for the synthesis of meso-tetraphenylporphyrin (TPP) using the three main methods.
| Synthesis Method | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Rothemund | - | Pyridine | 220°C (Sealed Tube) | 48 h | ~5-9%[6][7] |
| Adler-Longo | Propionic Acid | Propionic Acid | 141°C (Reflux) | 30 min | 10-30%[7][8] |
| Lindsey | BF₃·OEt₂ or TFA | Dichloromethane | Room Temperature | 1-2 h (condensation) + 1-2 h (oxidation) | 35-50%[1][10] |
Yields for the synthesis of various meso-tetrasubstituted porphyrins using a mechanochemical approach with p-toluenesulfonic acid (PTSA) as a catalyst are presented below. This method offers a solvent-free alternative.
| Aldehyde | Product ID | Yield (%) |
| Benzaldehyde (B42025) | TPP-CHO | 25.51%[11] |
| m-Nitrobenzaldehyde | TPP-m-NO₂ | 22.63%[11] |
| p-Nitrobenzaldehyde | TPP-p-NO₂ | 23.54%[11] |
| p-Anisaldehyde | TPP-p-OCH₃ | 22.26%[11] |
| p-Chlorobenzaldehyde | TPP-p-Cl | 18.05%[11] |
| p-Hydroxybenzaldehyde | TPP-p-OH | 19.72%[11] |
Experimental Protocols
Adler-Longo Synthesis of Meso-Tetraphenylporphyrin (TPP)
Materials:
-
Pyrrole (distilled prior to use)
-
Benzaldehyde
-
Propionic acid
Procedure:
-
In a large beaker, add propionic acid.
-
While stirring, add freshly distilled pyrrole and benzaldehyde in a 1:1 molar ratio.
-
Heat the mixture to reflux (approximately 141°C) in a well-ventilated fume hood and maintain reflux for 30 minutes. The solution will turn dark.
-
Allow the reaction mixture to cool to room temperature.
-
Upon cooling, purple crystals of TPP will precipitate.
-
Collect the crystals by vacuum filtration and wash them with hot water and then ethanol (B145695) to remove impurities.[12]
-
Further purification can be achieved by chromatography on a silica (B1680970) gel column.
Lindsey Synthesis of Meso-Tetraphenylporphyrin (TPP)
Materials:
-
Pyrrole (distilled prior to use)
-
Benzaldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly distilled pyrrole and benzaldehyde in anhydrous CH₂Cl₂ to achieve a high dilution (typically around 10 mM).[10]
-
Add the acid catalyst (TFA or BF₃·OEt₂) to the solution and stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the formation of the porphyrinogen.
-
After the condensation is complete, add a solution of DDQ in CH₂Cl₂ to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-2 hours to allow for complete oxidation. The solution will turn a deep purple color.
-
Quench the reaction by adding a small amount of a basic solution (e.g., triethylamine).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the Adler-Longo and Lindsey synthesis methods.
References
- 1. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 2. ijesi.org [ijesi.org]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 11. Green Mechanochemistry: Synthesis of Highly Efficient Meso-Substituted Tetra Phenyl Porphyrin Sensitizers for Emerging Organic Photovoltaics Technology – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of Porphyrin-Based Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of porphyrin-based photosensitizers, which are pivotal in the field of photodynamic therapy (PDT). The document details the fundamental principles governing their mechanism of action, experimental protocols for their characterization, and the critical signaling pathways they modulate.
Introduction to Porphyrin-Based Photosensitizers
Porphyrins are a class of naturally occurring and synthetic heterocyclic macrocycles that play a crucial role in various biological processes. Their unique electronic structure, characterized by an extended π-conjugated system, allows them to absorb light strongly in the visible and near-infrared regions of the electromagnetic spectrum.[1] This property, coupled with their ability to efficiently generate reactive oxygen species (ROS) upon photoexcitation, makes them excellent candidates for use as photosensitizers in PDT for the treatment of cancer and other diseases.[2][3]
The therapeutic efficacy of a porphyrin-based photosensitizer is intrinsically linked to its photophysical properties. An ideal photosensitizer should possess a strong absorption band in the red region of the spectrum (650-800 nm), where light penetration into biological tissues is maximal.[4] Furthermore, it should exhibit a high quantum yield of triplet state formation and an efficient energy transfer to molecular oxygen to produce cytotoxic singlet oxygen.[2][4]
Core Photophysical Properties
The interaction of light with a porphyrin photosensitizer initiates a series of photophysical and photochemical events, which are best described by the Jablonski diagram. Upon absorption of a photon, the photosensitizer is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). The molecule can then relax back to the ground state via several pathways, including fluorescence (emission of a photon) or non-radiative decay. Critically for PDT, the excited singlet state can undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁).[5][6] This triplet state is the key intermediate in PDT as it can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a primary mediator of cytotoxicity in PDT.[7]
The following table summarizes the key photophysical parameters for three well-established porphyrin-based photosensitizers: Photofrin®, Verteporfin, and meta-tetra(hydroxyphenyl)chlorin (mTHPC).
| Property | Photofrin® | Verteporfin | mTHPC (Temoporfin) |
| Absorption Maxima (λmax) | ~400 nm (Soret), ~630 nm (Q-band)[8][9] | ~425 nm (Soret), ~689 nm (Q-band)[10] | ~420 nm (Soret), ~652 nm (Q-band)[2] |
| Molar Extinction Coefficient (ε) at Q-band (M⁻¹cm⁻¹) | ~3,000 | ~33,000 | ~22,000 |
| Fluorescence Emission Maxima (λem) | ~630 and ~690 nm | ~690 nm | ~654 nm |
| Fluorescence Quantum Yield (ΦF) | ~0.03[11] | Low | ~0.10[2] |
| Triplet State Quantum Yield (ΦT) | High | High | ~0.51[2] |
| Triplet State Lifetime (τT) | ~9 µs[12] | Microseconds[10] | ~45 µs[2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.89[8] | ~0.67 | ~0.44[2] |
Experimental Protocols
Accurate characterization of the photophysical properties of porphyrin-based photosensitizers is essential for predicting their therapeutic efficacy. The following sections detail the standard experimental methodologies for these measurements.
Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of the photosensitizer.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the photosensitizer of known concentration in a suitable solvent (e.g., dimethyl sulfoxide, ethanol, or phosphate-buffered saline).[13]
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).[13]
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the solvent to be used as a blank and another with the sample solution.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[13]
Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (ΦF).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the photosensitizer with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Reference Standard: Select a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a well-characterized porphyrin).[14]
-
Spectrofluorometer Setup: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Data Acquisition:
-
Record the absorption spectra of both the sample and the reference standard.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectra of the sample and the reference standard at the same excitation wavelength.
-
-
Data Analysis: The fluorescence quantum yield (ΦF) is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[14]
Objective: To quantify the efficiency of singlet oxygen generation by the photosensitizer. A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.[15]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a stock solution of DPBF in the same solvent.[4]
-
Prepare a stock solution of a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal).
-
-
Reaction Mixture: In a cuvette, mix the photosensitizer (or reference) solution with the DPBF solution. The final concentration should be such that the absorbance of the photosensitizer at the irradiation wavelength is around 0.1, and the initial absorbance of DPBF at its maximum (~415 nm) is around 1.0.
-
Irradiation: Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not. Record the UV-Vis absorption spectrum of the solution at regular time intervals during irradiation.[16]
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum as a function of irradiation time.
-
The initial rate of DPBF decomposition is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the sample (ΦΔ,sample) is calculated relative to the reference (ΦΔ,ref) using the following equation: ΦΔ,sample = ΦΔ,ref * (ksample / kref) * (Iabs,ref / Iabs,sample) where k is the rate of DPBF decomposition and Iabs is the rate of light absorption by the photosensitizer.[16]
-
Objective: To determine the lifetime of the excited triplet state of the photosensitizer using laser flash photolysis.[7]
Methodology:
-
Sample Preparation: Prepare a solution of the photosensitizer in a suitable solvent and deoxygenate it by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.
-
Laser Flash Photolysis Setup: The setup consists of a pulsed laser for excitation and a continuous wave lamp as a probe beam, oriented perpendicularly to the excitation beam. A monochromator and a fast detector (e.g., a photomultiplier tube) are used to monitor the change in absorbance of the probe beam.[17][18]
-
Data Acquisition:
-
Excite the sample with a short laser pulse.
-
Monitor the decay of the transient absorption signal at a wavelength where the triplet state absorbs.
-
-
Data Analysis: The decay of the transient absorption signal is fitted to an exponential function to determine the triplet state lifetime (τT).[12]
Signaling Pathways and Experimental Workflows
The cytotoxic effects of PDT are mediated by a complex network of signaling pathways that are activated in response to the oxidative stress induced by ROS. The subcellular localization of the photosensitizer is a critical determinant of the initial cellular response and the subsequent mode of cell death, which can include apoptosis, necrosis, or autophagy.[19]
The Jablonski diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them. It provides a visual representation of the photophysical processes that a photosensitizer undergoes upon light absorption, leading to fluorescence, phosphorescence, and the generation of the excited triplet state crucial for PDT.[20][21]
Caption: Jablonski diagram illustrating the photophysical processes of a photosensitizer.
Upon photoactivation, the photosensitizer generates ROS, which can directly damage cellular components or trigger a cascade of signaling events leading to cell death. The primary pathways include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescence and mass spectrometry studies of meta-tetra(hydroxyphenyl)chlorin photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Photodynamic properties of meta-tetra(hydroxyphenyl)chlorin in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a and Photofrin® in Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Activity and physicochemical properties of Photofrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical importance of the triplet lifetime of photosensitizer in photodynamic therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. stars.library.ucf.edu [stars.library.ucf.edu]
- 16. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. edinst.com [edinst.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 21. ossila.com [ossila.com]
Methodological & Application
Synthesis Protocols for meso-Tetra(4-carboxyphenyl)porphine Metal-Organic Frameworks: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the synthesis of meso-Tetra(4-carboxyphenyl)porphine (TCPP) based metal-organic frameworks (MOFs). TCPP is a versatile porphyrin-based ligand that can be coordinated with various metal ions to form highly porous and crystalline structures with diverse applications, including gas storage, catalysis, and drug delivery. This document outlines both conventional solvothermal and rapid microwave-assisted synthesis methods, offering a comparative overview of the reaction conditions and resulting material properties.
Introduction
This compound (TCPP) is a tetracarboxylate ligand that serves as a building block for a variety of metal-organic frameworks. The coordination of its carboxylate groups with metal ions or metal clusters results in the formation of robust and porous three-dimensional networks. The choice of the metal ion and the synthesis conditions significantly influences the topology, porosity, and functionality of the resulting MOF. This note details the synthesis of several TCPP-MOFs, including the zirconium-based PCN-222 and PCN-224, as well as cobalt, copper, and aluminum analogues.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various TCPP-MOFs using both solvothermal and microwave-assisted methods. These tables are designed for easy comparison of the synthesis parameters and the resulting properties of the materials.
Table 1: Solvothermal Synthesis of TCPP-MOFs
| MOF Name | Metal Salt | Molar Ratio (Metal:TCPP:Modulator) | Solvent | Temperature (°C) | Time (h) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| PCN-224 | ZrOCl₂·8H₂O | 1:1 (Zr:H₂TCPP) + Benzoic Acid (modulator) | DMF | 90 | 6 | 1616 | 0.729 |
| Co-Por MOF | Co(NO₃)₂·6H₂O | Not Specified | DMA:MeOH:H₂O (4:1:1) | 115 | 24 | Not Reported | Not Reported |
| Cu-TCPP Nanosheets | Cu(NO₃)₂ | Not Specified | DMF | 80 | 24 | Not Reported | Not Reported |
| Al-TCPP Nanosheets | Not Specified | Not Specified | DMF/Water | Not Specified | Not Specified | Not Reported | Not Reported |
Table 2: Microwave-Assisted Synthesis of Zr-TCPP MOF (PCN-222) [1]
| Step | Reactants | Solvent | Power (W) | Temperature (°C) | Time (min) | Pressure (bar) |
| 1. Zr precluster formation | ZrOCl₂, 2-Fluorobenzoic acid | DMF | 70 | 140 | 5 | 0 |
| 2. TCPP Metalation/Solubilization | TCPP(H₂), (Optional: MCl₂) | DMF | 85 | 175 | 5 | 1 |
| 3. MOF formation | Mixture from steps 1 & 2, Trifluoroacetic acid | DMF | 35 | 150 | 20 | 1 |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of PCN-224 (Zr-TCPP MOF)[2]
This protocol describes the synthesis of PCN-224, a zirconium-based TCPP MOF, using a conventional solvothermal method.
Materials:
-
This compound (H₂TCPP)
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Benzoic acid (BA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.1 g of H₂TCPP, 0.3 g of ZrOCl₂·8H₂O, and 2.8 g of benzoic acid in 100 mL of DMF.
-
Stir the mixture at 90 °C for 6 hours.
-
After the reaction is complete, collect the product by centrifugation at 14,000 rpm for 30 minutes.
-
Wash the collected solid with fresh DMF three times.
-
Dry the resulting sample overnight at 60 °C in a vacuum oven.
Protocol 2: Solvothermal Synthesis of Co-Por MOF
This protocol details the synthesis of a cobalt-based TCPP MOF.
Materials:
-
This compound (TCPP)
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
N,N-Dimethylacetamide (DMA)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Prepare a mixed solvent of DMA, MeOH, and H₂O in a 4:1:1 volume ratio.
-
Dissolve TCPP and Co(NO₃)₂·6H₂O in the mixed solvent in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 115 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with DMA and dry it in air.
Protocol 3: Microwave-Assisted Synthesis of PCN-222 (Zr-TCPP MOF)[1]
This protocol describes a rapid, one-pot, three-step synthesis of PCN-222 using a microwave reactor, which significantly reduces the reaction time compared to conventional methods.[1]
Materials:
-
Zirconyl chloride (ZrOCl₂)
-
2-Fluorobenzoic acid (2FBA)
-
This compound (TCPP(H₂))
-
(Optional for metalated version) Metal chloride (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Step 1: Formation of Zr preclusters. In a microwave reactor vessel, combine ZrOCl₂ and 2-fluorobenzoic acid in DMF. Irradiate the mixture at 140 °C for 5 minutes with a power of 70 W and no applied pressure.[1]
-
Step 2: TCPP Metalation and Solubilization. In a separate microwave reactor vessel, dissolve TCPP(H₂) in DMF. For metalated PCN-222, add the desired metal chloride (MCl₂) in a 5:1 molar ratio to TCPP(H₂). Irradiate this mixture at 175 °C for 5 minutes with a power of 85 W and a pressure of 1 bar.[1] For the non-metalated PCN-222, this step is performed without the metal salt to ensure the porphyrin is fully dissolved.[1]
-
Step 3: MOF Formation. Combine the mixtures from Step 1 and Step 2. Add trifluoroacetic acid to the combined solution. Irradiate the final mixture at 150 °C for 20 minutes with a power of 35 W and a pressure of 1 bar.[1]
-
Collect the product by centrifugation, wash with fresh DMF, and dry under vacuum. This method can yield up to 72% of the final product.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis protocols described above.
Caption: Solvothermal synthesis workflow for TCPP-MOFs.
Caption: Microwave-assisted synthesis workflow for PCN-222.
References
Application Notes and Protocols for meso-Tetra(4-carboxyphenyl)porphine in Photodynamic Therapy for Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-Tetra(4-carboxyphenyl)porphine (TCPP) is a synthetic porphyrin derivative that has garnered significant interest as a photosensitizer for photodynamic therapy (PDT) in oncology.[1] Its favorable photophysical properties, including strong absorption in the visible light spectrum and efficient generation of cytotoxic reactive oxygen species (ROS), make it a promising candidate for targeted cancer treatment.[2][3] PDT is a non-invasive therapeutic modality that involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength. This process leads to the production of ROS, primarily singlet oxygen, which induces localized cellular damage and subsequent tumor destruction through apoptosis, necrosis, and the induction of an anti-tumor immune response.[4][5]
This document provides detailed application notes and experimental protocols for the use of TCPP in PDT for cancer research, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
The therapeutic effect of TCPP-mediated PDT is initiated by the absorption of light, which transitions the TCPP molecule to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. In this excited triplet state, TCPP can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[6] These cytotoxic species then react with various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and the initiation of cell death pathways.[4] The subcellular localization of the photosensitizer is a critical determinant of the initial cellular targets and the subsequent cell death mechanism.
TCPP can be formulated in various ways to enhance its delivery and efficacy, including encapsulation in nanoparticles, liposomes, or incorporation into metal-organic frameworks.[7][8][9] Studies have shown that TCPP nanoparticles can be internalized by cancer cells through clathrin-mediated endocytosis.
Data Presentation: In Vitro and In Vivo Efficacy of TCPP-PDT
The following tables summarize quantitative data on the efficacy of TCPP-mediated PDT from various studies. It is important to note that experimental conditions such as cell lines, TCPP formulation, light dose, and wavelength can significantly influence the outcomes.
Table 1: In Vitro Cytotoxicity of Porphyrin Derivatives in Photodynamic Therapy
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose | Reference |
| m-Ph₄TBP 4 | Eca-109 | 1.06 | 8 J/cm² | [10] |
| m-Ph₄TBP I₄ | Eca-109 | >10 | 8 J/cm² | [2] |
| m-Ph₄TBP I₆ | Eca-109 | 7.96 | 8 J/cm² | [2] |
| m-Ph₄TBP I₉ | Eca-109 | 2.05 | 8 J/cm² | [2] |
| m-Ph₄TBP I₁₂ | Eca-109 | 1.08 | 8 J/cm² | [2] |
| m-Ph₄TBP I₁₃ | Eca-109 | 1.25 | 8 J/cm² | [2] |
Table 2: In Vivo Tumor Growth Inhibition by Photodynamic Therapy
| Treatment Group | Tumor Model | Tumor Volume Reduction | Survival Rate | Reference |
| PDT Group | Mouse Model | From ~100 mm³ to ~56 mm³ | - | [11] |
| Ceramide Analog 315 | MDA-MB-231 Xenograft | 80% | - | [12] |
| PDT-Treated | Mouse Model | Significant (p=0.038) | - | [13] |
| PDT-Treated | Mouse Model | Significant | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving TCPP-PDT.
Preparation of TCPP-Loaded Nanoparticles
This protocol describes a general method for preparing TCPP-loaded nanoparticles using the thin-film hydration method, which can be adapted for liposomal formulations.[8][9][15]
Materials:
-
This compound (TCPP)
-
Lipids (e.g., DSPC, Cholesterol)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sonicator
Procedure:
-
Dissolve TCPP and lipids in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting suspension of multilamellar vesicles (MLVs) can be sonicated to reduce their size.
-
For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Store the prepared TCPP-loaded nanoparticles at 4°C for further use.
In Vitro Phototoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability after TCPP-PDT using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TCPP formulation
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Light source with appropriate wavelength for TCPP excitation
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight.
-
Replace the medium with fresh medium containing various concentrations of the TCPP formulation. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Wash the cells with PBS to remove any extracellular TCPP.
-
Add fresh culture medium to each well.
-
Irradiate the cells with a light source at a specific wavelength and light dose. A control plate should be kept in the dark to assess dark toxicity.
-
Incubate the plates for a further 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol describes the detection of intracellular ROS generation using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[3][10][11][19][20]
Materials:
-
Cancer cell line of interest
-
TCPP formulation
-
DCFH-DA stock solution (in DMSO)
-
Culture medium without phenol (B47542) red
-
Light source
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 24-well plate or chamber slides).
-
Treat the cells with the TCPP formulation as described in the phototoxicity assay.
-
After the incubation period, wash the cells with PBS.
-
Load the cells with DCFH-DA (final concentration of 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add fresh phenol red-free medium.
-
Irradiate the cells with the light source.
-
Immediately visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS.
In Vivo Antitumor Efficacy Study
This protocol provides a general guideline for evaluating the antitumor efficacy of TCPP-PDT in a subcutaneous xenograft mouse model.[21][22][23][24]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
TCPP formulation for intravenous injection
-
Light source with a fiber optic diffuser
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice. The use of Matrigel can aid in tumor formation.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into different treatment groups (e.g., saline control, TCPP alone, light alone, TCPP-PDT).
-
Administer the TCPP formulation via intravenous (tail vein) injection.
-
After a predetermined drug-light interval (to allow for tumor accumulation of TCPP), anesthetize the mice.
-
Irradiate the tumor with the light source at a specific wavelength and light dose.
-
Monitor the tumor size using calipers every 2-3 days and calculate the tumor volume (Volume = (width² x length)/2).
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Signaling Pathways and Mechanisms
TCPP-mediated PDT can induce cancer cell death through multiple signaling pathways. The specific pathway activated can depend on the cell type, the subcellular localization of TCPP, and the light dose.
Apoptosis Induction
PDT-induced oxidative stress can trigger the intrinsic pathway of apoptosis. This involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[25][26][27]
Immunogenic Cell Death (ICD)
TCPP-PDT can also induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as the surface exposure of calreticulin (B1178941) (CRT), and the secretion of ATP and high mobility group box 1 (HMGB1).[6][25][28][29][30][31] These DAMPs act as "eat me" and "find me" signals for dendritic cells (DCs), leading to their maturation and the presentation of tumor antigens to T cells, thereby initiating a systemic anti-tumor immune response.
NF-κB Survival Pathway
In response to the oxidative stress induced by PDT, cancer cells can activate pro-survival signaling pathways, such as the NF-κB pathway.[17][19][32] Activation of NF-κB can lead to the expression of anti-apoptotic genes, which may confer resistance to PDT. Therefore, combining TCPP-PDT with inhibitors of the NF-κB pathway could be a strategy to enhance therapeutic efficacy.
Conclusion
This compound is a versatile and effective photosensitizer for photodynamic therapy in cancer research. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute experiments to evaluate the efficacy and mechanisms of TCPP-PDT. Further research into optimizing TCPP formulations and combination therapies holds the potential to translate this promising therapeutic modality into clinical applications.
References
- 1. Assessing Photosensitizer Targeting Using Meso-Tetra(Carboxyphenyl) Porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel meso-Tetraphenyltetrabenzoporphyrins for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical properties and photodynamic therapy activity of a meso-tetra(4-carboxyphenyl)porphyrin tetramethyl ester–graphene quantum dot conjugate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways [mdpi.com]
- 5. Enhancement of innate and adaptive anti-tumor immunity by serum obtained from vascular photodynamic therapy-cured BALB/c mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 16. Measuring Mitochondrial Membrane Potential with a Tetraphenylphosphonium-Selective Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-kappaB in photodynamic therapy: discrepancies of a master regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeted photodynamic therapy for prostate cancer: inducing apoptosis via activation of the caspase-8/-3 cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signalling pathway activation by photodynamic therapy: NF-κB at the crossroad between oncology and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 25. A novel pathway combining calreticulin exposure and ATP secretion in immunogenic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Molecular mechanisms of ATP secretion during immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Immunogenic cell death due to a new photodynamic therapy (PDT) with glycoconjugated chlorin (G-chlorin) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Photodynamic Therapy of Novel Photosensitizer Ameliorates TNBS-Induced Ulcerative Colitis via Inhibition of AOC1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of meso-Tetra(4-carboxyphenyl)porphyrin (TCPP) as a Photosensitizer in Solar Energy Conversion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of meso-Tetra(4-carboxyphenyl)porphyrin (TCPP) as a photosensitizer in various solar energy conversion systems. Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to guide researchers in the application of TCPP for dye-sensitized solar cells (DSSCs), its potential role in perovskite solar cells, and its use in photocatalytic hydrogen production.
Application in Dye-Sensitized Solar Cells (DSSCs)
TCPP is an effective photosensitizer for DSSCs, where it adsorbs onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), and injects electrons into the semiconductor's conduction band upon light absorption. The carboxylic acid groups of TCPP serve as anchoring moieties to the TiO₂ surface.
Quantitative Performance Data
The following table summarizes the photovoltaic performance parameters of DSSCs sensitized with TCPP under simulated solar illumination (AM 1.5).
| Reference | V_oc (mV) | J_sc (mA/cm²) | Fill Factor (FF) | Efficiency (η) (%) | Notes |
| --INVALID-LINK-- | 485 | ~6 | 0.60 - 0.70 | ~3.0 | Nanoparticulate TiO₂ electrodes.[1] |
| --INVALID-LINK-- | 490 | 3.6 | - | 0.7 | - |
Experimental Protocols
A standard procedure for preparing a TiO₂ paste for screen printing is as follows:
-
Materials:
-
TiO₂ nanoparticles (e.g., Degussa P25)
-
Triton X-100
-
Ethyl cellulose (B213188)
-
Terpineol
-
-
Procedure:
-
Grind 6 g of TiO₂ nanoparticles in a mortar.
-
Slowly add a solution containing 1 mL of acetylacetone in 10 mL of ethanol while grinding.
-
Add 0.5 mL of Triton X-100 and continue grinding for 30 minutes.
-
Separately, dissolve 5 g of ethyl cellulose in 50 mL of ethanol.
-
Mix the TiO₂ paste with the ethyl cellulose solution and 20 mL of terpineol.
-
Use a rotary evaporator to remove ethanol and obtain a viscous TiO₂ paste.
-
-
Substrate Cleaning: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sonicating in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
TiO₂ Deposition: Deposit the prepared TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade or screen-printing technique to achieve a desired thickness (typically 10-15 µm).
-
Sintering: Dry the TiO₂ film at 125°C for 5 minutes and then sinter at 450-500°C for 30 minutes in a muffle furnace.
-
TiCl₄ Treatment (Optional but Recommended): Immerse the sintered TiO₂ film in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes, followed by rinsing with water and ethanol and annealing again at 450-500°C for 30 minutes. This step improves the necking between TiO₂ particles and enhances electron transport.
-
Dye Solution Preparation: Prepare a 0.3 to 0.5 mM solution of TCPP in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile (B52724) and tert-butanol (B103910) or absolute ethanol.
-
Immersion: Immerse the cooled TiO₂ photoanode into the TCPP dye solution and keep it at room temperature for 12-24 hours in a dark environment to ensure sufficient dye loading. The optimal immersion time can be determined by monitoring the UV-Vis absorption spectrum of the film.[2]
-
Rinsing: After sensitization, rinse the photoanode with the solvent used for the dye solution to remove non-adsorbed dye molecules.
-
Counter Electrode Preparation: A platinum (Pt) counter electrode is typically used. This can be prepared by sputtering a thin layer of Pt onto an FTO glass or by drop-casting a solution of H₂PtCl₆ in isopropanol onto the FTO glass and heating it to 400°C for 15 minutes.
-
Sealing: Place a 25-60 µm thick thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode and heat it to about 100°C to create a frame.
-
Electrolyte Injection: Inject a liquid electrolyte into the space between the electrodes through a pre-drilled hole in the counter electrode. A common electrolyte composition is 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile.
-
Final Sealing: Seal the filling hole with a small piece of sealant and a microscope coverslip.
The performance of the assembled DSSC is evaluated by measuring its current density-voltage (J-V) characteristics under simulated AM 1.5 solar illumination (100 mW/cm²). From the J-V curve, the key photovoltaic parameters (V_oc, J_sc, FF, and η) are determined.
Diagrams
Application in Perovskite Solar Cells (PSCs)
While the perovskite material itself is the primary light absorber in PSCs, porphyrin derivatives like TCPP can be employed as interfacial modifiers to enhance charge extraction and reduce recombination at the interface between the perovskite and the electron transport layer (ETL), such as TiO₂ or SnO₂. The carboxylic acid groups of TCPP can passivate surface defects on the ETL and improve the energetic alignment.
Quantitative Performance Data
The impact of TCPP as an interfacial layer on perovskite solar cell performance is an emerging area of research, and comprehensive quantitative data is still being gathered. The table below presents typical performance metrics for planar perovskite solar cells, which could be used as a baseline for evaluating the effect of TCPP modification.
| Device Architecture | V_oc (V) | J_sc (mA/cm²) | Fill Factor (FF) | Efficiency (η) (%) | Reference for Baseline Performance |
| FTO/TiO₂/Perovskite/Spiro-OMeTAD/Au | ~1.1 | ~23 | ~0.80 | >20 | --INVALID-LINK-- |
Experimental Protocol: Interfacial Modification of TiO₂ ETL with TCPP
This protocol describes the modification of a compact TiO₂ (c-TiO₂) ETL with a TCPP layer before the deposition of the perovskite absorber.
-
c-TiO₂ ETL Deposition: Deposit a compact TiO₂ layer on a cleaned FTO substrate using a method such as spray pyrolysis or spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing at 450-500°C.
-
TCPP Solution Preparation: Prepare a dilute solution of TCPP (e.g., 0.1 mg/mL) in a suitable solvent like chlorobenzene (B131634) or isopropanol.
-
Interfacial Layer Deposition:
-
Spin-coat the TCPP solution onto the cooled c-TiO₂ layer at a moderate speed (e.g., 3000 rpm) for 30 seconds.
-
Anneal the substrate at a low temperature (e.g., 70-100°C) for 10 minutes to remove the solvent and promote the anchoring of TCPP to the TiO₂ surface.
-
-
Perovskite Layer Deposition: Proceed with the deposition of the perovskite precursor solution (e.g., a one-step solution of PbI₂ and methylammonium (B1206745) iodide in DMF/DMSO) via spin-coating, followed by an anti-solvent dripping step and annealing.
-
HTL and Metal Electrode Deposition: Complete the device by depositing a hole-transport layer (HTL), such as Spiro-OMeTAD, and a metal back contact (e.g., gold or silver) by thermal evaporation.
-
Characterization: Characterize the photovoltaic performance of the PSCs with and without the TCPP interfacial layer to evaluate its impact.
Diagram
Application in Photocatalytic Hydrogen Production
TCPP can act as a photosensitizer in heterogeneous photocatalytic systems for hydrogen (H₂) evolution from water. In a typical system, TCPP is anchored to a semiconductor (e.g., TiO₂) or incorporated into a metal-organic framework (MOF), and a co-catalyst (e.g., platinum) is used to facilitate the reduction of protons to H₂.
Quantitative Performance Data
The following table summarizes the performance of TCPP-based systems for photocatalytic hydrogen production.
| System | H₂ Evolution Rate (μmol·h⁻¹·g⁻¹) | Turnover Number (TON) | Apparent Quantum Yield (AQY) | Sacrificial Agent | Co-catalyst | Reference |
| Al-TCPP-MOL | 1.32 x 10⁴ | 6704 | 0.72% @ 420 nm | Ascorbic Acid | Pt | --INVALID-LINK--[3] |
| Al-TCPP-PtNPs | 50 | - | - | Ascorbic Acid | Pt | --INVALID-LINK--[4] |
| Al-TCPP-0.1Pt (single atom) | 129 | - | - | Ascorbic Acid | Pt (single atom) | --INVALID-LINK--[4] |
| Pt-TCPP on TiO₂ | ~82,000 (nmol·h⁻¹·mg⁻¹) | 2018 | - | Ascorbic Acid | Pt (in TCPP) | --INVALID-LINK--[5] |
Experimental Protocol: Heterogeneous Photocatalytic H₂ Evolution
-
Photocatalyst Preparation:
-
TCPP-sensitized Pt/TiO₂: Disperse TiO₂ nanoparticles in a solution of H₂PtCl₆ and reduce the platinum precursor photochemically (e.g., using UV light) or chemically (e.g., with NaBH₄) to deposit Pt nanoparticles on the TiO₂ surface. Then, sensitize the Pt/TiO₂ with TCPP by stirring the powder in a TCPP solution (as described in section 1.3).
-
Al-TCPP MOF: Synthesize the Al-TCPP metal-organic framework according to literature procedures, which typically involve the solvothermal reaction of an aluminum salt (e.g., AlCl₃) and TCPP in a suitable solvent like DMF.
-
-
Photocatalytic Reaction Setup:
-
Disperse a known amount of the photocatalyst (e.g., 5-10 mg) in an aqueous solution (e.g., 10-20 mL) within a sealed photoreactor.
-
Add a sacrificial electron donor, such as ascorbic acid (e.g., 0.1 M), to the solution. The sacrificial agent is consumed to regenerate the oxidized photosensitizer.
-
Purge the reactor with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can act as an electron scavenger.
-
-
Hydrogen Evolution and Detection:
-
Irradiate the reactor with a light source of appropriate wavelength (e.g., a Xenon lamp with a cutoff filter for visible light, or a specific wavelength LED).
-
Continuously stir the suspension to keep the photocatalyst suspended.
-
Analyze the evolved gases in the headspace of the reactor at regular time intervals using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a molecular sieve column, with argon as the carrier gas.
-
-
Data Analysis:
-
Calculate the amount of H₂ produced based on the GC peak area and a calibration curve.
-
Determine the H₂ evolution rate, typically expressed in μmol of H₂ per hour per gram of photocatalyst (μmol·h⁻¹·g⁻¹).
-
Calculate the Turnover Number (TON) as the moles of H₂ produced per mole of the photosensitizer.
-
Determine the Apparent Quantum Yield (AQY) at specific wavelengths by measuring the incident photon flux using a calibrated photodiode or chemical actinometry.
-
Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient light-driven hydrogen evolution utilizing porphyrin-based nanoparticles - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02922K [pubs.rsc.org]
A Step-by-Step Guide to the Lindsey Synthesis of Porphyrins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Lindsey synthesis, a cornerstone of porphyrin chemistry, offers a versatile and high-yield pathway to a diverse array of meso-substituted porphyrins. This two-step, one-flask methodology, conducted under mild conditions, has supplanted harsher, lower-yielding classical methods, enabling the synthesis of complex porphyrins for applications in drug development, catalysis, and materials science.[1][2][3][4][5] This document provides a detailed protocol for the synthesis of tetraphenylporphyrin (B126558) (TPP) as a representative example, along with a summary of reaction parameters for the synthesis of various porphyrins.
Core Principles of the Lindsey Synthesis
The Lindsey synthesis is characterized by two distinct phases:
-
Acid-Catalyzed Condensation: Pyrrole (B145914) and an aldehyde undergo a reversible acid-catalyzed condensation at high dilution in a chlorinated solvent to form a colorless, non-aromatic intermediate called a porphyrinogen (B1241876).[1][2] This step is typically performed at room temperature under an inert atmosphere to prevent premature oxidation.[1][2] Common acid catalysts include trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·Et₂O).[4][5][6]
-
Oxidation: The porphyrinogen is subsequently oxidized to the corresponding stable, aromatic porphyrin.[1][2] This is achieved by introducing a mild oxidizing agent, most commonly 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil.[2][7]
The separation of the condensation and oxidation steps allows for greater control and generally leads to higher yields (typically 10-60%) compared to the one-pot Adler-Longo method.[2][8][9]
Experimental Workflow
The following diagram illustrates the general workflow of the Lindsey porphyrin synthesis.
Caption: General workflow for the Lindsey synthesis of porphyrins.
Reaction Mechanism
The core of the Lindsey synthesis involves the electrophilic substitution of pyrrole by a protonated aldehyde, leading to the formation of a dipyrromethane, which then further reacts to form the porphyrinogen macrocycle.
Caption: Simplified reaction mechanism of the Lindsey synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various meso-substituted porphyrins using the Lindsey method.
| Porphyrin Product | Aldehyde Precursor | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
| 5,10,15,20-Tetraphenylporphyrin (TPP) | Benzaldehyde (B42025) | TFA | DDQ | CH₂Cl₂ | 35-40 | [4] |
| 5,10,15,20-Tetraphenylporphyrin (TPP) | Benzaldehyde | BF₃·Et₂O | Chloranil | CH₂Cl₂ | 50-55 | [7] |
| 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin | Pentafluorobenzaldehyde | BF₃·Et₂O | DDQ | CH₂Cl₂ | 20-30 | [6] |
| trans-A₂B₂-Porphyrins | Dipyrromethane + Aldehyde | TFA | DDQ | CH₃CN | 14-40 | [10] |
Detailed Experimental Protocol: Synthesis of 5,10,15,20-Tetraphenylporphyrin (TPP)
This protocol details the synthesis of TPP, a foundational porphyrin, using the Lindsey methodology.[1][4]
Materials:
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Pyrrole, freshly distilled
-
Benzaldehyde, freshly distilled
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Triethylamine (B128534) (TEA)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Stirring plate and stir bar
-
Septa
-
Syringes
-
Nitrogen or Argon gas source with manifold
-
Rotary evaporator
-
Chromatography column
Procedure:
Step 1: Reaction Setup and Condensation
-
To a dry 1 L three-neck round-bottom flask equipped with a magnetic stir bar, add 500 mL of anhydrous dichloromethane.
-
Seal the flask with septa and purge with an inert gas (nitrogen or argon) for 15-20 minutes to establish an inert atmosphere.
-
While maintaining a positive pressure of the inert gas, add freshly distilled pyrrole (0.70 mL, 10 mmol) and freshly distilled benzaldehyde (1.02 mL, 10 mmol) to the dichloromethane with vigorous stirring.[4] The final concentration of each reactant should be approximately 20 mM.
-
Shield the reaction flask from light using aluminum foil.
-
Add trifluoroacetic acid (0.38 mL, 5 mmol) dropwise via syringe. The solution will typically develop a light pink or amber color, indicating the formation of the porphyrinogen intermediate.[1]
-
Stir the reaction mixture at room temperature under the inert atmosphere for 2 hours.[1]
Step 2: Oxidation
-
After the 2-hour condensation period, add a solution of DDQ (1.70 g, 7.5 mmol) in 25 mL of anhydrous dichloromethane to the reaction mixture.
-
The solution should rapidly turn a deep purple color, indicating the oxidation of the porphyrinogen to the porphyrin.
-
Continue stirring the reaction mixture at room temperature for an additional 1 hour.
Step 3: Work-up and Purification
-
Quench the reaction by adding triethylamine (1 mL) to neutralize the acid catalyst.
-
Remove the solvent by rotary evaporation to obtain a dark purple solid.
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude porphyrin in a minimal amount of toluene and adsorb it onto a small amount of silica gel.
-
Load the adsorbed porphyrin onto the top of the prepared column.
-
Elute the column with a mixture of hexane and toluene (typically starting with a low percentage of toluene and gradually increasing the polarity). The main purple band corresponds to the TPP.[1]
-
Collect the purple fractions and combine them.
-
Remove the solvent from the combined fractions by rotary evaporation.
Step 4: Crystallization and Characterization
-
Recrystallize the purified TPP from a mixture of dichloromethane and methanol (B129727) to obtain fine purple crystals.
-
Dry the crystals under vacuum.
-
Characterize the final product by UV-Vis spectroscopy (Soret band at ~419 nm and Q-bands in the 500-700 nm region in CH₂Cl₂), ¹H NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
By following this detailed protocol and understanding the underlying principles, researchers can effectively utilize the Lindsey synthesis to produce a wide range of meso-substituted porphyrins for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijesi.org [ijesi.org]
- 7. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine Conjugation to meso-Tetra(4-carboxyphenyl)porphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-Tetra(4-carboxyphenyl)porphine (TCPP) is a versatile synthetic porphyrin that serves as a crucial building block in the development of advanced materials and therapeutics.[1] Its four carboxylic acid groups provide reactive sites for conjugation with a wide array of amine-containing molecules, including peptides, proteins, polymers, and small-molecule drugs. This functionalization is pivotal for tailoring the properties of the porphyrin for specific applications, most notably in photodynamic therapy (PDT), where TCPP derivatives act as photosensitizers.[1] Upon activation with light of a specific wavelength, these conjugates can generate reactive oxygen species (ROS) to induce localized cell death, offering a targeted approach for cancer treatment.[1]
These application notes provide detailed protocols for the conjugation of amines to the carboxylic acid moieties of TCPP using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of EDC/NHS Coupling Chemistry
The conjugation of amines to the carboxylic acid groups of TCPP is most commonly achieved through a two-step process mediated by EDC and NHS. This method forms a stable amide bond between the carboxyl group of TCPP and a primary amine of the target molecule.
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group on the TCPP molecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.
-
Formation of a Stable NHS Ester: NHS is introduced to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis, which increases the overall efficiency of the conjugation reaction.
-
Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule, resulting in the formation of a stable amide bond and the release of NHS.
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Conjugation of Amines to TCPP
This protocol outlines a general procedure for the conjugation of an amine-containing molecule to TCPP. Optimization of reactant concentrations and reaction times may be necessary depending on the specific amine being used.
Materials:
-
This compound (TCPP)
-
Amine-containing molecule (e.g., peptide, polyamine like spermine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification supplies (e.g., HPLC system, size-exclusion chromatography columns, dialysis tubing)
Procedure:
-
Preparation of Reagents:
-
Dissolve TCPP in a minimal amount of anhydrous DMF or DMSO before diluting with the Activation Buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF, DMSO, or the Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Dissolve the amine-containing molecule in the Coupling Buffer to the desired concentration.
-
-
Activation of TCPP:
-
In a reaction vessel protected from light, combine the TCPP solution with a 5 to 10-fold molar excess of both EDC and NHS (or Sulfo-NHS).
-
Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the amine-containing molecule solution to the activated TCPP solution. A 1.5 to 5-fold molar excess of the amine relative to the activated carboxyl groups is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 to 4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
The purification method will depend on the properties of the resulting conjugate.
-
For larger conjugates (e.g., protein conjugates): Purify by size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
-
For smaller conjugates (e.g., peptide or polyamine conjugates): Purify by reverse-phase high-performance liquid chromatography (RP-HPLC). A typical gradient would be from a high aqueous phase (e.g., water with 0.1% TFA) to a high organic phase (e.g., acetonitrile (B52724) with 0.1% TFA).
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of TCPP and a Representative Amine Conjugate
| Parameter | This compound (TCPP) | meso-Tetra(4-sperminecarboxamide)phenylporphine |
| Molecular Formula | C₄₈H₃₀N₄O₈ | C₇₆H₁₁₀N₁₆O₄ |
| Molecular Weight | 790.79 g/mol | 1335.8 g/mol |
| Appearance | Purple crystalline solid | Dark purple solid |
| Solubility | Soluble in DMF, DMSO, basic aqueous solutions | Soluble in DMF, DMSO, acidic aqueous solutions |
| UV-Vis (in DMF) | Soret band: ~418 nm, Q-bands: ~515, 550, 590, 645 nm | Soret band: ~420 nm, Q-bands: ~517, 552, 592, 648 nm |
| ¹H NMR (in DMSO-d₆) | δ ~8.8 (s, 8H, β-pyrrolic), ~8.3 (d, 8H, phenyl), ~8.1 (d, 8H, phenyl), ~-2.9 (s, 2H, NH) | Signals for porphyrin core protons with additional peaks corresponding to the spermine (B22157) moieties |
| Mass Spectrometry | m/z for [M+H]⁺: 791.2 | m/z for [M+H]⁺: 1336.9 |
Note: The data for the spermine conjugate is representative and may vary based on the exact synthetic and purification conditions.
Table 2: Typical Reaction Conditions for EDC/NHS Conjugation to TCPP
| Parameter | Recommended Range | Notes |
| TCPP Concentration | 1-10 mg/mL | Higher concentrations may lead to aggregation. |
| EDC Molar Excess | 5-20 equivalents | A higher excess may be needed for less reactive amines. |
| NHS Molar Excess | 5-20 equivalents | Typically used in a 1:1 ratio with EDC. |
| Amine Molar Excess | 1.5-10 equivalents | Dependent on the number of carboxyl groups to be functionalized. |
| Activation pH | 5.5 - 6.5 | Optimal for EDC activation of carboxyl groups. |
| Conjugation pH | 7.2 - 8.0 | Favorable for the reaction of NHS esters with primary amines. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions and degradation of sensitive molecules. |
| Reaction Time | 2 - 24 hours | Longer reaction times may be necessary for less reactive amines or lower temperatures. |
| Typical Yield | 40-80% | Highly dependent on the specific amine and purification method. |
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of amines to TCPP.
Signaling Pathway in Photodynamic Therapy
Caption: Signaling pathways in photodynamic therapy.
References
Application Notes and Protocols: Cellular Uptake of meso-Tetra(4-carboxyphenyl)porphine (TCPP) Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meso-Tetra(4-carboxyphenyl)porphine (TCPP) is a photosensitizer with significant potential in cancer diagnostics and photodynamic therapy. When formulated as nanoparticles, TCPP exhibits enhanced cellular uptake and photocytotoxicity.[1][2] Understanding the mechanisms by which these nanoparticles enter cells is crucial for optimizing their therapeutic efficacy and developing targeted drug delivery systems. This document provides a detailed overview of the cellular uptake mechanisms of TCPP nanoparticles, focusing on the experimental protocols to elucidate these pathways and quantitative data from relevant studies.
Cellular Uptake Mechanisms
Current research indicates that TCPP nanoparticles are primarily internalized by cancer cells through an active, energy-dependent process known as endocytosis. Specifically, clathrin-mediated endocytosis has been identified as the principal pathway for TCPP nanoparticle uptake in cell lines such as the human colon adenocarcinoma cell line, SW480.[1][2]
Key findings from studies include:
-
Primary Uptake Pathway: The uptake of TCPP nanoparticles by SW480 cells is predominantly through clathrin-mediated endocytosis.[1][2]
-
Novel Receptor Identification: A novel receptor for TCPP has been identified as CD320, the receptor for cobalamin/transcobalamin II. This receptor plays a significant role in the clathrin-mediated endocytosis of TCPP.[3]
-
Negligible Role of Other Receptors: The low-density lipoprotein (LDL) receptor, which is implicated in the uptake of other porphyrins, contributes only modestly to the uptake of TCPP.[3]
The proposed mechanism involves the binding of TCPP nanoparticles to the CD320 receptor, which then triggers the formation of clathrin-coated pits that invaginate to form vesicles, transporting the nanoparticles into the cell.
Signaling Pathway for TCPP Nanoparticle Uptake
Caption: Clathrin-mediated endocytosis of TCPP nanoparticles via the CD320 receptor.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on TCPP nanoparticle uptake.
Table 1: Cellular Uptake Quantification
| Cell Line | Nanoparticle Type | Incubation Time | Uptake per Cell | Analytical Method |
| SW480 | TCPP Nanoparticles | 1 hour | 0.0083 fmoles | Fluorospectrophotometry |
Table 2: Effect of Inhibitors on Cellular Uptake
| Cell Line | Uptake Pathway | Inhibitor/Condition | Effect on Uptake |
| SW480 | Energy-dependent | 4°C incubation | Inhibition |
| SW480 | Clathrin-mediated | Sucrose | Inhibition |
| SW480 | Clathrin-mediated | K+-free buffer | Inhibition |
| SW480 | Caveolae-mediated | Filipin | No significant inhibition |
| Multiple Cancer Lines | CD320-mediated | CD320 Knockdown | Up to 40% inhibition |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for studying the cellular uptake of TCPP nanoparticles.
Protocol 1: Preparation of TCPP Nanoparticles
This protocol is based on the mixed solvent technique.[1][2]
Materials:
-
This compound (TCPP)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Dissolve TCPP in THF to create a stock solution (e.g., 1 mg/mL).
-
Rapidly inject a specific volume of the TCPP/THF solution into vigorously stirring deionized water. The volume ratio of THF to water should be optimized, but a common starting point is 1:10.
-
Continue stirring for several hours at room temperature to allow for the evaporation of THF and the formation of stable nanoparticles.
-
Characterize the resulting nanoparticles for size, zeta potential, and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 2: General Experimental Workflow for Uptake Studies
Caption: General workflow for investigating TCPP nanoparticle cellular uptake.
Protocol 3: Cellular Uptake Assay using Fluorospectrophotometry
This assay quantifies the amount of internalized TCPP nanoparticles based on their intrinsic fluorescence.
Materials:
-
Cultured cells (e.g., SW480) in 6-well plates
-
TCPP nanoparticle suspension
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorospectrophotometer
Procedure:
-
Seed cells in 6-well plates and culture until they reach approximately 80% confluency.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add fresh medium containing the desired concentration of TCPP nanoparticles to each well.
-
Incubate for the desired time points (e.g., 1, 2, 4 hours) at 37°C.
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any nanoparticles adsorbed to the cell surface.
-
Add cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Measure the fluorescence of the TCPP in the supernatant using a fluorospectrophotometer (excitation and emission wavelengths should be optimized for TCPP).
-
Quantify the protein content of the lysate using a BCA or Bradford assay to normalize the fluorescence signal to the amount of cellular protein.
-
A standard curve of known TCPP concentrations should be used to convert fluorescence intensity to the amount of TCPP.
Protocol 4: Endocytosis Inhibition Study
This protocol uses specific inhibitors to identify the endocytic pathways involved in TCPP nanoparticle uptake.
Materials:
-
Cultured cells
-
TCPP nanoparticle suspension
-
Endocytosis inhibitors (prepare stock solutions according to manufacturer's instructions):
-
Sucrose (hypertonic): Inhibits clathrin-mediated endocytosis.
-
Potassium-free (K+-free) buffer: Disrupts clathrin-coated pit formation.
-
Filipin: Inhibits caveolae-mediated endocytosis by sequestering cholesterol.
-
Low temperature (4°C): General inhibitor of active, energy-dependent transport.
-
Procedure:
-
Seed cells in appropriate culture plates and grow to 80% confluency.
-
For each inhibitor, pre-incubate the cells with the inhibitor in culture medium for 30-60 minutes at 37°C. For the low-temperature control, pre-incubate the cells at 4°C.
-
After pre-incubation, add the TCPP nanoparticle suspension (also containing the inhibitor) to the cells.
-
Incubate for the desired uptake period (e.g., 1-2 hours).
-
Following incubation, quantify the cellular uptake of TCPP nanoparticles as described in Protocol 3.
-
Compare the uptake in inhibitor-treated cells to untreated control cells. A significant reduction in uptake suggests the involvement of the pathway targeted by the specific inhibitor.
Protocol 5: Analysis of Clathrin Heavy Chain Expression
Western blotting and RT-PCR can be used to assess changes in the expression of proteins involved in the uptake pathway, such as clathrin heavy chain (Clathrin HC), after exposure to TCPP nanoparticles.[1][2]
A. Western Blot Analysis:
-
Treat cells with TCPP nanoparticles as in the uptake assay.
-
Lyse the cells and determine the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Clathrin HC.
-
Use a corresponding HRP-conjugated secondary antibody for detection.
-
Visualize bands using a chemiluminescence substrate and quantify band intensity, normalizing to a loading control like GAPDH or β-actin.
B. RT-PCR Analysis:
-
Treat cells with TCPP nanoparticles.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA template.
-
Perform quantitative PCR (qPCR) using primers specific for the Clathrin HC gene.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
Conclusion
The internalization of this compound nanoparticles into cancer cells is a complex process predominantly mediated by clathrin-dependent endocytosis, with the CD320 receptor playing a key role. The protocols and data presented here provide a framework for researchers to investigate and quantify these uptake mechanisms. A thorough understanding of these pathways is essential for the rational design of next-generation porphyrin-based nanoparticles for targeted cancer therapy and diagnostics.
References
- 1. Meso-tetra (carboxyphenyl) porphyrin (TCPP) nanoparticles were internalized by SW480 cells by a clathrin-mediated endocytosis pathway to induce high photocytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel mechanism for meso-tetra (4-carboxyphenyl) porphyrin (TCPP) uptake in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fabrication of Porphyrin-Based Catalysts for Chemical Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Porphyrins and their metal complexes are versatile molecules that play crucial roles in various biological processes, including oxygen transport and catalysis. Their unique electronic and structural properties have inspired the development of synthetic porphyrin-based catalysts for a wide range of chemical transformations. These catalysts offer remarkable efficiency and selectivity in reactions such as oxidations and carbon dioxide (CO₂) reduction, making them valuable tools in chemical synthesis and sustainable energy research.
This document provides detailed application notes and protocols for the fabrication of porphyrin-based catalysts through three primary strategies: immobilization on solid supports, and the formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Experimental procedures, comparative performance data, and visual workflows are presented to guide researchers in the synthesis and application of these advanced catalytic materials.
I. Immobilization of Porphyrin Catalysts on Solid Supports
Immobilizing porphyrin catalysts on solid supports offers several advantages, including enhanced stability, prevention of catalyst aggregation, and ease of recovery and reuse.[1] Common supports include silica (B1680970), layered double hydroxides, and carbon nanotubes.[2][3]
A. Immobilization on Silica (SiO₂)
Silica is a widely used support due to its high surface area, porous structure, and chemical inertness. Porphyrins can be immobilized on silica through non-covalent interactions or covalent bonding.
Experimental Protocol: Covalent Immobilization of Iron Porphyrin on Nanosilica
This protocol describes the covalent attachment of a monosubstituted porphyrin onto nanosilica, adapted from procedures for preparing functionalized silica supports and subsequent porphyrin synthesis.[3][4]
-
Synthesis of Functionalized Silica Support (TPHA/SiO₂):
-
Activate 1 g of nanosilica (e.g., SBA-15) by calcining at 150°C for 3 hours to remove adsorbed water.
-
Suspend the activated silica in 30 mL of dry hexane.
-
Add 2.4 mmol of N-(3-triethoxysilylpropyl)-4-formyl benzamide (B126) (TPHA) to the suspension.
-
Reflux the mixture at approximately 73°C for 12 hours under a nitrogen atmosphere.
-
Filter the resulting light-yellow silica gel (SiO₂/TPHA), wash with ethanol, and dry at 80°C for at least 12 hours.
-
-
Synthesis of Immobilized Porphyrin (SiO₂/CPTPP):
-
In a 250 mL round-bottom flask, suspend 1 g of the functionalized silica (SiO₂/TPHA) in 140 mL of propionic acid.
-
Add 12 mmol of benzaldehyde (B42025) to the suspension and heat the mixture to 140°C with stirring.
-
In a separate flask, dissolve 14.4 mmol of freshly distilled pyrrole (B145914) in 40 mL of propionic acid.
-
Add the pyrrole solution dropwise to the heated silica suspension over 15 minutes.
-
Continue refluxing the reaction mixture at 140°C for 1 hour.
-
After cooling, filter the solid product and wash it sequentially with chloroform (B151607) and methanol (B129727) to remove unreacted reagents.
-
Soxhlet extract the solid with chloroform and methanol for 48 hours to remove any non-covalently bound organic material.
-
Dry the final solid product under vacuum to a constant weight to obtain the immobilized porphyrin catalyst (SiO₂/CPTPP).
-
Caption: General workflow for the solvothermal synthesis of a porphyrin-based MOF.
B. Catalytic Performance in CO₂ Reduction
Porphyrin-based MOFs, particularly those containing iron or cobalt, are excellent catalysts for the electrochemical reduction of CO₂ to valuable products like carbon monoxide (CO). [2][5] Experimental Protocol: Electrochemical CO₂ Reduction
This protocol outlines a general procedure for evaluating the catalytic performance of a porphyrin-based MOF for CO₂ reduction. [2]
-
Electrode Preparation:
-
Prepare a catalyst ink by dispersing a known amount of the porphyrin-based MOF in a solvent mixture (e.g., isopropanol (B130326) and water) with a binder (e.g., Nafion).
-
Drop-cast the ink onto a conductive substrate (e.g., a glassy carbon electrode or carbon paper) and let it dry.
-
-
Electrochemical Measurements:
-
Use a three-electrode electrochemical cell with the prepared MOF-based electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Use a CO₂-saturated aqueous electrolyte, such as 0.5 M NaHCO₃.
-
Perform cyclic voltammetry (CV) to determine the catalytic activity and reduction potentials.
-
Conduct controlled potential electrolysis (CPE) at a fixed potential to quantify the products and determine the Faradaic efficiency.
-
-
Product Analysis:
-
Analyze the gaseous products (e.g., CO and H₂) from the headspace of the electrochemical cell using gas chromatography (GC).
-
Analyze the liquid products in the electrolyte using techniques like nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).
-
Table 2: Performance of Porphyrin-Based Catalysts in Electrochemical CO₂ Reduction
| Catalyst | Conditions | Overpotential (V) | Faradaic Efficiency for CO (%) | TOF (s⁻¹) | Reference(s) |
| FeTPP | DMF, Phenol | 0.45 | ~100 | 0.5 | [2] |
| Fe(TPP-Dimer) on CNTs | Aqueous | 0.88 | ~90 | 10 | [2] |
| Fe_MOF-525 | Aqueous, with TFE | - | 41 ± 8 | 0.13 | [5] |
| Cobalt Porphyrin (CoTPPS) | Aqueous, [Ru(bpy)₃]²⁺ photosensitizer | - | >82 | - | [6] |
| CoTPP on CNTs | Aqueous | - | >90 | - | [7] |
| CoMC6*a (mini-enzyme) | Aqueous, pH 5.9, -1.4 V | - | 86 | - | [8] |
III. Porphyrin-Based Covalent Organic Frameworks (COFs)
Porphyrin-based COFs are a class of porous crystalline polymers constructed from porphyrin building blocks linked by strong covalent bonds. [9]They offer high stability, permanent porosity, and tunable electronic properties, making them promising for various catalytic applications. [10]
A. Synthesis of Porphyrin-Based COFs
Porphyrin-based COFs are often synthesized through condensation reactions, such as imine formation.
Experimental Protocol: Synthesis of an Imine-Linked Porphyrin COF (COF-366)
This protocol is based on the synthesis of COF-366, one of the first imine-linked porphyrin COFs. [9]
-
Monomer Preparation:
-
Synthesize the porphyrin monomer, 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP).
-
Use a suitable aldehyde linker, such as p-phenylene dialdehyde (B1249045).
-
-
Solvothermal Synthesis:
-
In a Pyrex tube, combine the TAPP monomer and the dialdehyde linker in a suitable solvent mixture (e.g., mesitylene (B46885) and dioxane).
-
Add an acidic catalyst, such as aqueous acetic acid.
-
Freeze the mixture in liquid nitrogen, evacuate the tube, and flame-seal it.
-
Heat the sealed tube in an oven at 120°C for 3-7 days.
-
-
Product Isolation and Activation:
-
After cooling, open the tube and collect the solid product by filtration.
-
Wash the product with anhydrous solvents like acetone (B3395972) and tetrahydrofuran.
-
Activate the COF by solvent exchange with methanol and then heating under vacuum to remove the solvent from the pores.
-
Logical Relationship in Porphyrin COF Synthesis
Caption: Logical relationship in the synthesis of a porphyrin-based COF via condensation.
B. Catalytic Applications
Porphyrin-based COFs have shown excellent performance as heterogeneous catalysts in various organic transformations.
Experimental Protocol: Catalytic Oxidation of Sulfides
This protocol describes the use of a porphyrin-based COF for the selective oxidation of sulfides to sulfoxides. [11]
-
Reaction Setup:
-
In a reaction vial, add the porphyrin-based COF catalyst.
-
Add the sulfide (B99878) substrate (e.g., thioanisole).
-
Add a suitable solvent (e.g., ethanol).
-
-
Reaction Execution:
-
Add an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Stir the reaction mixture at a specific temperature (e.g., 50°C) for a designated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
-
Product Isolation:
-
After the reaction is complete, separate the COF catalyst by filtration.
-
The catalyst can be washed, dried, and reused.
-
Isolate the product from the filtrate by solvent evaporation and purification (e.g., column chromatography).
-
Table 3: Catalytic Performance of a Porphyrin-Based COF in Organic Reactions
| Catalyst | Reaction | Substrate | Conversion (%) | Selectivity (%) | Reference(s) |
| A₂B₂-Por-COF | Sulfide Oxidation | Thioanisole | up to 98 | >99 (for sulfoxide) | [11] |
| A₂B₂-Por-COF | Knoevenagel Condensation | Benzaldehyde, Malononitrile | >99 | - | [11] |
Conclusion
The fabrication of porphyrin-based catalysts through immobilization, MOF, and COF strategies provides a powerful platform for developing advanced materials for a wide range of chemical reactions. The detailed protocols and comparative data presented in these application notes are intended to facilitate the adoption and further development of these catalysts in both academic and industrial research settings. The rational design and synthesis of these materials hold great promise for advancing the fields of catalysis, sustainable chemistry, and drug development.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrocatalytic CO2 reduction by a cobalt porphyrin mini-enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Porphyrin-based covalent organic frameworks from design, synthesis to biological applications - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00214H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TCPP-Based DNA Methylation Sensing Interfaces
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of meso-tetra(4-carboxyphenyl)porphyrin (TCPP) for the development of sensitive and specific DNA methylation sensing interfaces. The protocols detailed below are based on a light-addressable potentiometric sensor (LAPS) platform, offering a label-free and real-time detection methodology.
Introduction
DNA methylation, a crucial epigenetic modification, plays a significant role in regulating gene expression and is implicated in various diseases, including cancer.[1][2][3] The development of robust and sensitive methods for detecting DNA methylation is therefore of paramount importance in diagnostics and drug development.[3] Meso-tetra(4-carboxyphenyl)porphyrin (TCPP) is a synthetic porphyrin with four carboxylic acid groups, making it a versatile molecule for constructing functional materials and biosensing interfaces.[4][5] Its unique electronic and conformational properties can be harnessed to enhance the sensitivity of DNA methylation detection.[6]
This document outlines two distinct protocols for the fabrication of TCPP-enhanced DNA methylation sensing interfaces on a Light-Addressable Potentiometric Sensor (LAPS). The LAPS technology allows for the spatially resolved measurement of potentiometric changes on a sensor surface, providing a powerful platform for biosensing applications.[7][8][9]
The two described interfaces are:
-
Interface #1: A π-conjugated TCPP layer on a reduced-graphene-oxide (rGO) decorated LAPS, where the TCPP molecules lie flat.
-
Interface #2: Covalently anchored, stand-up TCPP molecules on a glutaraldehyde (B144438) (GA) treated LAPS.
Principle of Detection
The detection of DNA methylation using these TCPP-based interfaces relies on a multi-step process. First, single-stranded DNA (ssDNA) probes are immobilized on the functionalized LAPS surface. These probes are designed to capture the target DNA sequences. Upon introduction of the sample containing methylated DNA, the target DNA hybridizes with the immobilized probes. Subsequently, an anti-5-methylcytosine (anti-5mC) antibody is introduced, which specifically binds to the methylated cytosines in the captured DNA. This binding event alters the surface potential of the LAPS, which is detected as a change in the output voltage, providing a quantitative measure of DNA methylation.[6]
Mandatory Visualizations
Caption: Experimental workflow for the two TCPP-based DNA methylation sensing interfaces.
Caption: Signaling pathway for the detection of DNA methylation.
Quantitative Data Summary
| Parameter | Interface #1 (π-conjugated TCPP on rGO) | Interface #2 (Covalently anchored TCPP) | Control (GA-treated LAPS) |
| ssDNA Immobilization | Successful | Successful | Successful |
| Methylation Detection | Yes | Yes | Yes |
| Enhanced Sensitivity | Moderate | High | Low |
| Lowest Detectable 5mC | One 5mC in target sequence | One 5mC in target sequence | One 5mC in target sequence |
| Output Voltage Change Ratio for 5mC site | Lower than Interface #2 | Highest | Lowest |
Data summarized from[6].
Experimental Protocols
Materials and Reagents
-
Light-Addressable Potentiometric Sensor (LAPS)
-
meso-tetra(4-carboxyphenyl)porphyrin (TCPP)[4]
-
Reduced Graphene Oxide (rGO)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde (GA) solution (2.5% v/v in DI water)
-
N,N-Dimethylformamide (DMF)
-
Phosphate Buffer Solution (PBS, pH 7.4)
-
Single-stranded DNA (ssDNA) probes (custom synthesized)
-
Methylated and unmethylated DNA targets (custom synthesized)
-
Deionized (DI) water
Protocol 1: Fabrication of Interface #1 (π-conjugated TCPP on rGO-LAPS)
-
rGO Decoration of LAPS:
-
Prepare a stable dispersion of reduced graphene oxide (rGO) in a suitable solvent (e.g., water with a surfactant or an organic solvent).
-
Deposit the rGO dispersion onto the LAPS surface using a suitable method such as drop-casting or spin-coating.
-
Allow the solvent to evaporate completely, leaving a thin film of rGO on the LAPS surface.
-
Anneal the rGO-coated LAPS under appropriate conditions (e.g., in a vacuum oven) to improve adhesion and electrical properties.
-
-
TCPP Layer Deposition:
-
Prepare a TCPP solution (e.g., 0.1 mM) in a suitable organic solvent like N,N-Dimethylformamide (DMF).[6]
-
Immerse the rGO-decorated LAPS into the TCPP solution for a defined period (e.g., 1-2 hours) to allow for the self-assembly of a π-conjugated TCPP layer on the rGO surface.
-
Gently rinse the sensor with the solvent (DMF) to remove any unbound TCPP molecules.
-
Dry the sensor under a stream of nitrogen.
-
-
ssDNA Probe Immobilization:
-
Prepare a solution of the ssDNA probe in PBS buffer.
-
Incubate the TCPP-rGO-LAPS with the ssDNA solution to allow for immobilization of the probes onto the TCPP layer. The carboxyl groups of TCPP can facilitate this process.
-
Rinse the sensor with PBS to remove unbound ssDNA probes.
-
Protocol 2: Fabrication of Interface #2 (Covalently Anchored TCPP on GA-LAPS)
-
Surface Amination with APTES:
-
Clean the LAPS surface thoroughly.
-
Prepare a 10% (v/v) solution of APTES in DI water and adjust the pH to 7.4.[6]
-
Immerse the LAPS in the APTES solution for a specified time (e.g., 1 hour) to form a self-assembled monolayer of APTES on the surface.
-
Rinse the sensor with DI water and cure it (e.g., in an oven at 110°C for 15 minutes) to stabilize the APTES layer.
-
-
Glutaraldehyde Activation:
-
Prepare a 2.5% (v/v) solution of glutaraldehyde (GA) in DI water.[6]
-
Immerse the APTES-functionalized LAPS in the GA solution for a defined period (e.g., 30-60 minutes) at room temperature.[11] This activates the surface by introducing aldehyde groups.
-
Rinse the sensor thoroughly with DI water to remove excess GA.
-
-
Covalent Anchoring of TCPP:
-
Prepare a TCPP solution (e.g., 0.1 mM) in DMF.[6]
-
Immerse the GA-activated LAPS in the TCPP solution. The carboxyl groups of TCPP will react with the aldehyde groups on the surface, forming covalent bonds and resulting in a stand-up orientation of the TCPP molecules.
-
Rinse the sensor with DMF and then with DI water to remove unbound TCPP.
-
-
ssDNA Probe Immobilization:
-
Prepare a solution of the ssDNA probe in PBS buffer.
-
Incubate the TCPP-functionalized LAPS with the ssDNA solution. The remaining carboxyl groups on the anchored TCPP can be used for covalent attachment of amino-modified ssDNA probes (via EDC/NHS chemistry, not detailed in the primary source but a standard method) or through other interactions.
-
Rinse the sensor with PBS to remove unbound ssDNA probes.
-
Protocol 3: DNA Methylation Detection
-
Hybridization with Target DNA:
-
Prepare solutions of your target DNA (methylated and unmethylated controls) in PBS at various concentrations (e.g., 10 pM to 100 nM).[6]
-
Incubate the ssDNA-functionalized LAPS with the target DNA solution for a sufficient time to allow for hybridization (e.g., 1-2 hours at a controlled temperature).
-
Rinse the sensor with PBS to remove any non-hybridized DNA.
-
-
Binding of Anti-5mC Antibody:
-
Prepare a solution of the anti-5mC antibody in PBS at the optimal concentration (e.g., 0.1 µg/mL).[6]
-
Incubate the sensor (after hybridization) with the anti-5mC antibody solution for a defined period (e.g., 1 hour at room temperature).
-
Rinse the sensor thoroughly with PBS to remove any unbound antibodies.
-
-
LAPS Measurement:
-
Place the sensor in the LAPS measurement setup.
-
Measure the output voltage (Vout) of the sensor.
-
The change in output voltage before and after the binding of the anti-5mC antibody is proportional to the amount of methylated DNA captured on the sensor surface.
-
Data Analysis and Interpretation
The primary data output from the LAPS is the change in output voltage (ΔVout). A higher ΔVout corresponds to a greater amount of anti-5mC antibody bound to the surface, and thus a higher level of DNA methylation in the sample.
For quantitative analysis, a calibration curve can be generated by plotting ΔVout against known concentrations of a methylated DNA standard. The methylation level of unknown samples can then be determined by interpolating their ΔVout values on the calibration curve.
Selectivity experiments should be performed using unmethylated DNA and mismatched DNA sequences to ensure that the signal is specific to the methylated target sequence.[6]
Troubleshooting
-
Low Signal:
-
Incomplete surface functionalization: Verify each step of the sensor preparation using surface characterization techniques if available (e.g., contact angle measurements, XPS).
-
Inefficient ssDNA immobilization: Optimize the concentration of ssDNA and incubation time. Consider using modified ssDNA (e.g., with a terminal amine group) for more efficient covalent attachment.
-
Poor antibody activity: Ensure the antibody is stored correctly and use a fresh dilution for each experiment.
-
-
High Background Noise:
-
Inadequate blocking of non-specific binding sites: After ssDNA immobilization, consider using a blocking agent (e.g., bovine serum albumin or ethanolamine) to passivate the surface.
-
Insufficient washing: Increase the number and duration of washing steps to remove all unbound reagents.
-
-
Poor Reproducibility:
-
Inconsistent surface preparation: Ensure all sensor preparations are performed under identical conditions (e.g., temperature, humidity, incubation times).
-
Variability in reagent concentrations: Prepare fresh solutions of all reagents for each set of experiments.
-
By following these detailed protocols and application notes, researchers can effectively utilize TCPP-based interfaces for the sensitive and specific detection of DNA methylation, paving the way for advancements in epigenetic research and clinical diagnostics.
References
- 1. Anti-5-Methylcytosine Antibodies | Invitrogen [thermofisher.com]
- 2. files.zymoresearch.com [files.zymoresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. meso-Tetra(4-carboxyphenyl)porphine | [frontierspecialtychemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 5-Methylcytosine (5-mC) Monoclonal Antibody [33D3] | EpigenTek [epigentek.com]
- 11. Development of a New Route for the Immobilization of Unmodified Single-Stranded DNA on Chitosan Beads and Detection of Released Guanine after Hydrolysis | MDPI [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield porphyrin synthesis
Welcome to the technical support center for high-yield porphyrin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of porphyrins.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing meso-tetrasubstituted porphyrins?
A1: The most prevalent methods for synthesizing meso-tetrasubstituted porphyrins are the Adler-Longo and Lindsey syntheses. The Rothemund reaction is the pioneering method but is often hampered by harsh conditions and low yields.[1][2][3][4] The Adler-Longo method is a one-pot synthesis that involves refluxing a mixture of pyrrole (B145914) and an aldehyde in propionic or acetic acid, open to the atmosphere.[1][4][5][6][7] The Lindsey two-step synthesis first involves the acid-catalyzed condensation of pyrrole and an aldehyde at room temperature under an inert atmosphere to form a porphyrinogen (B1241876) intermediate, followed by oxidation to the porphyrin.[1][3][5][8]
Q2: What are the main advantages and disadvantages of the Adler-Longo and Lindsey methods?
A2: The Adler-Longo method is simpler to set up and can be easily scaled up for multi-gram synthesis.[1] However, it employs harsh, high-temperature conditions which can lead to the formation of significant tarry by-products, complicating purification, and is unsuitable for aldehydes with acid-sensitive functional groups.[1] The Lindsey method uses milder conditions, which allows for the synthesis of porphyrins from a wider range of sensitive aldehydes and generally results in higher yields and easier purification.[1] A significant drawback of the Lindsey synthesis is the requirement for high dilution, which necessitates large volumes of chlorinated solvents and can be a barrier to industrial-scale production.[1][7]
Q3: What are typical yields for porphyrin synthesis?
A3: Yields can vary significantly depending on the method, the specific aldehyde used, and the reaction conditions.
-
Rothemund Reaction: Historically low yields, around 5-10% for meso-tetraphenylporphyrin (TPP).[6][7]
-
Adler-Longo Method: Typically yields range from 10-30%.[5][6][7] With optimization, such as using mixed solvent systems, yields can reach up to 40-50%.[4][6]
-
Lindsey Synthesis: Generally offers the highest yields, ranging from 10-60%.[5][7][8] For TPP, yields of 35-40% are common, and can reach up to 55% under optimized conditions.[9]
Troubleshooting Guides
Issue 1: Low Porphyrin Yield
Q: My porphyrin yield is significantly lower than expected. What are the possible causes and how can I improve it?
A: Low yields in porphyrin synthesis can stem from several factors related to reaction conditions and reagent quality.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Suboptimal Reaction Time (Adler-Longo) | Monitor the reaction by TLC. For TPP synthesis in propionic acid, a 30-minute reflux is often sufficient.[10] Prolonged reaction times at high temperatures can lead to polymerization and degradation of the porphyrin.[6] |
| Suboptimal Reaction Time (Lindsey) | The initial condensation step to form the porphyrinogen is typically complete within 1-2 hours at room temperature.[10] Ensure the oxidation step is allowed to proceed to completion (often several hours).[5] |
| Incorrect Reagent Concentration (Lindsey) | The Lindsey synthesis is highly dependent on high dilution (~10 mM for each reactant).[7] Concentrated conditions can favor the formation of unwanted oligomeric side products.[3] |
| Inefficient Oxidation | Ensure the correct stoichiometry of the oxidizing agent (e.g., DDQ or p-chloranil) is used. In the Lindsey method, DDQ is typically used in a slight excess.[8] For the Adler-Longo method, ensure adequate exposure to air for aerial oxidation. |
| Inappropriate Solvent | The choice of solvent can significantly impact the yield. In the Adler-Longo method, mixed carboxylic acid systems can improve yields.[6] For the Lindsey method, high-purity, dry dichloromethane (B109758) is crucial. |
| Poor Quality Reagents | Use freshly distilled pyrrole and high-purity aldehydes. Impurities can interfere with the reaction. |
| Suboptimal Acid Catalyst Concentration (Lindsey) | The concentration of the acid catalyst (e.g., TFA or BF₃·OEt₂) is critical. Too little will result in a slow or incomplete reaction, while too much can promote side reactions. |
Issue 2: Difficulty with Product Purification
Q: I am struggling to purify my porphyrin product. The crude material contains significant impurities.
A: Purification is a common challenge, especially with the Adler-Longo method, due to the formation of tar-like by-products and other colored impurities.[7]
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Tarry By-products (Adler-Longo) | These are common due to the harsh reaction conditions.[1] After collecting the crude porphyrin by filtration, wash thoroughly with hot water and then cold methanol (B129727) to remove residual propionic acid and some impurities.[10] Column chromatography is typically required for high purity. |
| Formation of Chlorin By-products | Chlorins (dihydroporphyrins) are a common reduced by-product.[1] These can sometimes be separated by careful column chromatography. Ensuring complete oxidation during the synthesis can minimize their formation. |
| Unreacted Starting Materials | If the reaction did not go to completion, unreacted aldehyde and pyrrole oligomers will be present. Optimize reaction time and conditions. Purification via column chromatography should effectively separate the porphyrin from these impurities. |
| Incorrect Column Chromatography Conditions | Use an appropriate solvent system. For TPP, a common eluent is dichloromethane or a hexane/ethyl acetate (B1210297) mixture.[10] A pre-column purification step using a sintered funnel with silica (B1680970) can be an effective way to remove baseline impurities before a full column.[11] |
| Product Insolubility | Some porphyrins have poor solubility, making purification difficult.[12] Consider converting the porphyrin to a more soluble derivative (e.g., a metal complex) for purification, followed by demetallation if necessary. |
Quantitative Data Summary
Table 1: Comparison of Common Porphyrin Synthesis Methods for Meso-Tetraphenylporphyrin (TPP)
| Method | Typical Solvent | Temperature | Typical Reaction Time | Oxidant | Reported Yield | Key Advantages | Key Disadvantages |
| Rothemund | Pyridine | 150-220°C (sealed tube) | 24 hours | - | ~5%[6][7] | Foundational method | Harsh conditions, very low yield[1] |
| Adler-Longo | Propionic Acid | Reflux (~141°C) | 30 minutes | Air (O₂) | 10-30%[5][7] | Simple one-pot procedure, scalable[1] | Harsh conditions, tar formation, not suitable for sensitive aldehydes[1][7] |
| Lindsey | Dichloromethane | Room Temperature | 1-2h (condensation), >2h (oxidation) | DDQ or p-chloranil | 35-55%[9] | Mild conditions, high yields, suitable for sensitive aldehydes[1] | Requires high dilution (large solvent volume), expensive oxidants[7] |
Table 2: Effect of Solvent on Porphyrin Yield in a Modified Two-Step Synthesis
Reaction conditions involved the conversion of a tetrapyrrane intermediate to 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin.
| Solvent | Isolated Yield (%) |
| Dichloromethane (DCM) | 10[7] |
| Acetonitrile | 5[7] |
| Toluene | 13[7] |
| Methanol | 4[7] |
| 1-Butanol | 7[7] |
| N-Methyl-2-pyrrolidone (NMP) | 14[13] |
| Dimethylformamide (DMF) | 21 (optimized)[13] |
Experimental Protocols
Protocol 1: Adler-Longo Synthesis of Meso-Tetraphenylporphyrin (TPP)
This protocol describes a one-pot synthesis of TPP.
Materials:
-
Propionic acid
-
Pyrrole (freshly distilled)
-
Methanol
-
Hot water
Procedure:
-
Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a stir bar, add 500 mL of propionic acid.
-
Reagent Addition: While stirring, add 5.3 mL of benzaldehyde to the propionic acid. Heat the mixture to reflux (approximately 141°C).
-
Pyrrole Addition: Once the solution is refluxing, add 3.5 mL of pyrrole dropwise over 5 minutes. A noticeable color change should occur.
-
Reaction: Continue to reflux the mixture for 30 minutes.
-
Cooling and Precipitation: Turn off the heat and allow the reaction to cool to room temperature. Dark purple crystals of TPP will precipitate out of the solution.
-
Isolation: Collect the crude TPP crystals by vacuum filtration.
-
Washing: Wash the collected crystals sequentially with hot water and then with cold methanol to remove residual propionic acid and other impurities.[10]
-
Purification: Further purify the crude product by column chromatography on silica gel using dichloromethane as the eluent. Collect the main purple band.[10]
-
Drying: Dry the purified TPP in a vacuum oven.
Protocol 2: Lindsey Two-Step Synthesis of Meso-Tetraphenylporphyrin (TPP)
This protocol separates the condensation and oxidation steps, allowing for milder reaction conditions.
Materials:
-
High-purity dichloromethane (CH₂Cl₂)
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine (B128534) (TEA)
-
Silica gel
Procedure:
Step 1: Condensation to Porphyrinogen
-
Setup: To a 1 L flask, add 500 mL of dichloromethane. Add pyrrole (0.70 mL, 10 mmol) and benzaldehyde (1.0 mL, 10 mmol) to achieve a final concentration of approximately 10 mM for each.
-
Catalyst Addition: Shield the flask from light (e.g., with aluminum foil) and begin vigorous stirring. Add the acid catalyst (e.g., 0.35 mL of TFA) to initiate the condensation.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours. The solution will typically turn a light pink or amber color, indicating the formation of the porphyrinogen intermediate.[10]
Step 2: Oxidation to Porphyrin
-
Oxidant Addition: Add DDQ (1.7 g, 7.5 mmol) to the reaction mixture and continue stirring for at least another 2 hours. The solution will turn a deep purple color.
-
Quenching: After the oxidation is complete, add a few drops of triethylamine (TEA) to neutralize the acid catalyst.
-
Purification:
-
Pass the reaction mixture through a short plug of alumina (B75360) to remove the majority of the reduced oxidant and other polar impurities.
-
Concentrate the filtrate by rotary evaporation.
-
Perform column chromatography on silica gel, eluting with dichloromethane or a hexane/ethyl acetate mixture to isolate the pure TPP.[10]
-
-
Drying: Collect the fractions containing the pure porphyrin, remove the solvent via rotary evaporation, and dry under vacuum.[10]
Visualized Workflows
Caption: Workflow for the Adler-Longo synthesis of porphyrins.
Caption: General two-step workflow for porphyrin synthesis (Lindsey Method).[10]
Caption: Troubleshooting logic for low porphyrin yield.
References
- 1. chemijournal.com [chemijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude meso-Tetra(4-carboxyphenyl)porphine (TCPP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude meso-Tetra(4-carboxyphenyl)porphine (TCPP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My TLC plate shows significant streaking of the porphyrin spot. What is the cause and how can I resolve it?
A1: Streaking on a TLC plate is a common issue when purifying TCPP and is primarily due to the acidic nature of the four carboxylic acid groups. These groups can interact strongly and variably with the silica (B1680970) gel stationary phase.
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid, to your eluent (e.g., dichloromethane/acetone (B3395972)/acetic acid 8:2:0.1). This protonates the carboxyl groups, reducing their interaction with the silica gel and resulting in more defined spots.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase for chromatography, such as Florisil or alumina.
Q2: After synthesis, my crude product has a green or brown tint instead of the expected deep purple. What are these colored impurities and how can I remove them?
A2: The off-color of your crude TCPP indicates the presence of specific byproducts from the synthesis reaction.
-
Green Impurities: A green color is often indicative of the presence of chlorins, which are partially hydrogenated porphyrins.
-
Brown/Tarry Impurities: A brown or tarry appearance suggests the formation of polymeric byproducts, which are common in some porphyrin synthesis methods.
Troubleshooting Steps:
-
Oxidation of Chlorins: Chlorin impurities can sometimes be converted back to the corresponding porphyrin by refluxing the crude product with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in a suitable solvent such as toluene.[1]
-
Column Chromatography: Both chlorins and polymeric materials can be effectively separated from TCPP using column chromatography. Due to their different polarities, they will elute at different rates.
-
Recrystallization: Recrystallization can also be effective in removing these impurities, as the highly symmetrical TCPP molecule will preferentially crystallize out of a saturated solution, leaving the impurities behind.
Q3: I am having difficulty removing unreacted starting materials, specifically 4-carboxybenzaldehyde and pyrrole (B145914). What is the best approach?
A3: Residual starting materials can complicate purification and affect the purity of the final product.
Troubleshooting Steps:
-
Washing: Unreacted 4-carboxybenzaldehyde is often removed by washing the crude product with a suitable solvent.
-
Solvent Extraction/Washing for Pyrrole: Excess pyrrole can be removed by repeated washing of the reaction mixture with a non-polar solvent like hexane (B92381) before proceeding to column chromatography.[2] Alternatively, a liquid-liquid extraction can be performed.
-
Column Chromatography: Both starting materials can be separated from the TCPP product by column chromatography, as their polarities are significantly different.
Q4: My final product shows a low yield after purification. What are the potential reasons and how can I improve it?
A4: Low yields can result from several factors during both the synthesis and purification stages.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure that the reaction conditions for the TCPP synthesis (e.g., temperature, reaction time, reagent concentration) are optimized to maximize the formation of the desired product and minimize side reactions.
-
Purification Technique Selection: While column chromatography is effective for achieving high purity, it can sometimes lead to lower yields due to product loss on the column. If a very high purity is not essential for your application, a simple recrystallization or a series of solvent washes might provide a better yield.
-
Handling during Purification: Minimize the number of transfer steps and ensure complete recovery of the product at each stage of the purification process.
Q5: How can I assess the purity of my final TCPP product?
A5: Several analytical techniques can be used to determine the purity of your synthesized TCPP.
Purity Assessment Methods:
-
Thin Layer Chromatography (TLC): A single, well-defined spot on a TLC plate developed with an appropriate eluent system is a good initial indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A pure sample will show a single major peak in the chromatogram. The purity can be calculated by comparing the area of the main peak to the total area of all peaks.[3][4]
-
UV-Visible Spectroscopy: The UV-Vis spectrum of pure TCPP in a suitable solvent will exhibit a sharp Soret band around 416-419 nm and four distinct Q-bands in the visible region. The absence of extraneous peaks is an indication of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can confirm the structure of the porphyrin and reveal the presence of impurities.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the TCPP.
Data Presentation
| Purification Technique | Typical Eluent/Solvent System | Reported Yield | Reported Purity | Advantages | Disadvantages |
| Column Chromatography | Dichloromethane/Acetone/Acetic Acid (8:2:0.1)[5] | ~5% (for mixed aldehyde synthesis)[5] | High | Effective for separating closely related impurities. | Can be time-consuming and may result in lower yields. |
| Chloroform/Hexane (1.5:1)[6] | - | High | Good for separating non-polar impurities. | Chloroform is a hazardous solvent. | |
| Recrystallization | Chloroform/Acetone (3:7 v/v)[6] | 98%[6] | >98%[7] | Simple, can yield highly pure product. | May not be effective for all impurities; can have lower yields if not optimized. |
| Solvent Washing | Warm Water, followed by Methanol or Ethanol[8] | - | Moderate | Quick and easy for removing bulk impurities. | Not effective for removing structurally similar impurities. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of Crude TCPP
This protocol is adapted from a method used for the purification of a mixture of porphyrins.[5]
Materials:
-
Crude TCPP
-
Silica gel (for column chromatography)
-
Dichloromethane
-
Acetone
-
Acetic Acid
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Slurry: Prepare a slurry of silica gel in dichloromethane.
-
Pack the Column: Pour the slurry into the glass column and allow it to pack under gravity. Ensure the packing is uniform and free of air bubbles.
-
Prepare the Sample: Dissolve the crude TCPP in a minimum amount of the eluent (dichloromethane/acetone/acetic acid 8:2:0.1).
-
Load the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the dichloromethane/acetone/acetic acid (8:2:0.1) solvent system.
-
Collect Fractions: Collect the fractions as they elute from the column. The deep purple band corresponds to the TCPP.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure TCPP.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified TCPP.
Protocol 2: Recrystallization of Crude TCPP
This protocol is based on a reported recrystallization method.[6]
Materials:
-
Crude TCPP
-
Chloroform
-
Acetone
-
Erlenmeyer flask
-
Heating plate
-
Filtration apparatus
Procedure:
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude TCPP in a minimum amount of hot chloroform.
-
Add Anti-Solvent: Slowly add acetone (in a 7:3 ratio with chloroform) to the hot solution with gentle swirling until the solution becomes slightly cloudy.
-
Induce Crystallization: Allow the flask to cool slowly to room temperature. The TCPP will begin to crystallize. For better crystal formation, the flask can be placed in a refrigerator or ice bath after it has reached room temperature.
-
Isolate Crystals: Collect the purple crystals by vacuum filtration.
-
Wash the Crystals: Wash the collected crystals with a small amount of cold acetone to remove any remaining soluble impurities.
-
Dry the Product: Dry the purified TCPP crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of crude this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. strem.com [strem.com]
- 8. benchchem.com [benchchem.com]
Addressing solubility challenges of functionalized porphyrins in aqueous media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of functionalized porphyrins.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with functionalized porphyrins in aqueous environments.
Question: My porphyrin solution has changed color and a precipitate has formed. What is happening?
Answer: This is a classic indication of porphyrin aggregation. In aqueous solutions, the planar structures of porphyrin molecules have a strong tendency to stack on top of each other, driven by π-π interactions and the hydrophobic effect.[1] This aggregation alters the electronic properties of the molecules, leading to changes in their UV-vis absorption spectrum (color) and a decrease in solubility, which can result in precipitation.[1]
Question: I'm observing a decrease in the fluorescence or catalytic activity of my porphyrin. Is this related to solubility issues?
Answer: Yes, aggregation can significantly impact the functional properties of metalloporphyrins. When porphyrins aggregate, the central metal ion can become sterically hindered, reducing its accessibility for catalysis or interaction with other molecules.[1] Aggregation is also a known cause of fluorescence quenching.[1]
Question: My UV-vis spectrum shows a broadened or split Soret band, and the absorbance is not linear with concentration (deviation from the Beer-Lambert law). How can I confirm aggregation?
Answer: These spectral changes are strong indicators of aggregation. A blue shift in the Soret band suggests the formation of "H-aggregates" (face-to-face stacking), while a red shift indicates "J-aggregates" (edge-to-edge stacking).[1][2] The deviation from the Beer-Lambert law is a direct result of the changing molar absorptivity as monomers form aggregates.[1][3] To confirm, you can perform a dilution study. If the spectral shape changes and moves closer to that of a known monomeric solution upon dilution, aggregation is occurring.[1]
Question: How can I prevent my functionalized porphyrin from aggregating in my aqueous experiment?
Answer: Several strategies can be employed to prevent porphyrin aggregation:
-
pH Adjustment: The charge of peripheral substituents on the porphyrin ring can influence aggregation. Adjusting the pH to ensure these groups are charged can increase electrostatic repulsion between molecules, thus hindering aggregation.[1][4]
-
Ionic Strength Modification: Altering the ionic strength of the solution can help screen intermolecular interactions and improve solubility. However, the effect can be complex and depends on the specific porphyrin.[1]
-
Use of Surfactants: Introducing a surfactant at a concentration above its critical micelle concentration (CMC) can encapsulate the porphyrin molecules within micelles, effectively isolating them from each other.[1][2]
-
Addition of Polymers: Amphiphilic polymers can form micelles or coat the porphyrin, preventing aggregation through steric hindrance.[1] Porous organic polymers can also be designed to spatially isolate porphyrin units, mitigating π-stacking.[5]
-
Formulation in Nanocarriers: Encapsulating hydrophobic porphyrins in liposomes or biocompatible nanoparticles can improve their stability and solubility in aqueous media.[6][7][8][9][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of porphyrin aggregation in aqueous solutions?
A1: The main factors causing metalloporphyrin aggregation are:
-
π-π Stacking: Strong attractive forces between the aromatic macrocycles of the porphyrins.[1]
-
Hydrophobic Effect: The tendency of the large, nonpolar porphyrin core to minimize its contact with water.[1]
-
High Concentration: Increased proximity of molecules favors aggregation.[1]
-
Molecular Structure: Planar metalloporphyrins with minimal steric hindrance on their periphery are more prone to aggregation.[1]
-
Ionic Strength and pH: These factors influence the electrostatic interactions between porphyrin molecules.[1][4]
Q2: What are the common chemical modification strategies to improve the water solubility of porphyrins?
A2: Common strategies involve introducing ionizable or polar functional groups to the porphyrin periphery. These include:
-
Anionic Groups: Sulfonation to introduce sulfonate (-SO3⁻) groups or introduction of carboxylate (-COO⁻) groups are widely used methods.[11] Sulfonation of meso-tetraphenylporphyrin is a classic example, though it requires harsh reaction conditions.[11] The number of carboxylic acid side chains on naturally occurring porphyrins correlates with their water solubility.[11]
-
Cationic Groups: Introduction of amine/ammonium groups or pyridinium (B92312) groups can render porphyrins water-soluble.[11] N-alkylation of meso-tetrapyridylporphyrins is a common method to create cationic porphyrins.[11]
-
Neutral Groups (PEGylation): The attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a versatile strategy for preparing neutral water-soluble porphyrins.[11]
Q3: How does pH affect the solubility and aggregation of ionic porphyrins?
A3: The pH of the aqueous medium has a profound effect on the solubility of ionizable porphyrins. For porphyrins with acidic functional groups (e.g., carboxylic or sulfonic acids), increasing the pH above their pKa will deprotonate these groups, leading to increased negative charge and enhanced electrostatic repulsion, which improves solubility and reduces aggregation.[4][11] Conversely, for porphyrins with basic functional groups (e.g., amines), decreasing the pH below their pKa will protonate them, resulting in a positive charge that increases solubility.[11] For some porphyrins, like tetrakis(4-sulfonatophenyl)porphyrin (TPPS), aggregation is highly pH-dependent, with J-aggregates forming at acidic pH.[1][4]
Q4: Can I use organic co-solvents to improve the solubility of my porphyrin in an aqueous buffer?
A4: While using a small amount of a water-miscible organic co-solvent like DMSO or DMF can help to initially dissolve the porphyrin, it is important to be cautious. The introduction of an organic solvent can alter the properties of the aqueous medium and may influence the experimental outcome, especially in biological assays. For some applications, the goal is to achieve solubility in a purely aqueous environment.[12] However, in some cases, a co-solvent is a necessary and acceptable part of the experimental protocol.[13]
Q5: What are some formulation strategies for delivering hydrophobic porphyrins in aqueous media for biomedical applications?
A5: For highly hydrophobic porphyrins, formulation into drug delivery systems is a common approach. These strategies include:
-
Liposomes: These spherical vesicles with a lipid bilayer can encapsulate hydrophobic porphyrins, increasing their solubility and stability in aqueous environments.[6][8]
-
Nanoparticles: Biocompatible polymeric nanoparticles can be used to encapsulate hydrophobic porphyrins, allowing for their dispersion in water.[7][10]
-
Micelles: Surfactants and amphiphilic polymers can form micelles that entrap hydrophobic porphyrins in their core.[1][9]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins can form inclusion complexes with porphyrins, enhancing their water solubility.[12]
Quantitative Data on Porphyrin Solubility
The following tables summarize available quantitative data on the solubility of functionalized porphyrins.
Table 1: Solubility of Selected Functionalized Porphyrins
| Porphyrin Derivative | Functional Group(s) | Solvent/Medium | Solubility |
| Sulfonated Bacteriochlorin | Sulfonate | Water | Up to 40 mg/mL[11] |
| Porphyrin with 2,6-bis[HO₂C(CH₂CH₂O)₇-]phenyl group | Carboxy-terminated PEG | Aqueous media (slightly basic pH) | Up to 100 µM[14] |
| Porphyrin with 2,6-bis[CH₃O(CH₂CH₂O)₄-]phenyl group | Methyl-terminated PEG | Aqueous media (slightly basic pH) | Up to 10 µM[14] |
Experimental Protocols
Protocol 1: General Method for Solubilization of an Anionic Porphyrin (e.g., Carboxylated Porphyrin)
-
Weigh the desired amount of the carboxylated porphyrin powder.
-
Add a small amount of a dilute basic solution (e.g., 0.1 M NaOH or NaHCO₃) dropwise while vortexing or sonicating. The amount of base should be sufficient to deprotonate the carboxylic acid groups.
-
Once the porphyrin is dissolved, add the desired aqueous buffer (e.g., PBS) to reach the final volume and concentration.
-
Adjust the final pH of the solution to the desired value using dilute HCl or NaOH.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Determine the final concentration of the porphyrin solution using UV-vis spectroscopy and the Beer-Lambert law at a wavelength where the monomeric species absorbs.
Protocol 2: Characterization of Porphyrin Aggregation using UV-vis Spectroscopy
-
Prepare a concentrated stock solution of the porphyrin in a suitable solvent where it is known to be monomeric (e.g., DMSO or DMF).
-
Prepare a series of dilutions of the porphyrin in the aqueous buffer of interest, ranging from high to low concentrations.
-
Record the UV-vis absorption spectrum for each dilution over a relevant wavelength range (typically covering the Soret and Q-bands).
-
Analyze the spectra for changes in the shape and position of the Soret band. A blue-shift indicates H-aggregation, while a red-shift suggests J-aggregation.[1]
-
Plot the absorbance at the Soret band maximum against concentration. A deviation from linearity indicates a deviation from the Beer-Lambert law, which is a strong sign of aggregation.[1]
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Size Measurement
-
Prepare the porphyrin solution in the aqueous buffer of interest at the desired concentration.
-
Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and large particulates.
-
Ensure the instrument is equilibrated at the desired temperature.
-
Set the correct solvent viscosity and refractive index for your aqueous solution at the measurement temperature.[1]
-
Place the cuvette in the DLS instrument and perform the measurement according to the instrument's software instructions. It is advisable to perform multiple runs and average the results.[1]
-
Analyze the resulting size distribution plot. An increase in particle size over time or with increasing concentration is a direct indication of aggregation.[1]
Visualizations
Caption: Troubleshooting workflow for addressing porphyrin solubility issues.
Caption: Mechanisms of improving aqueous solubility of porphyrins.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural design of porous organic polymers to mitigate π-stacking-induced quenching in porphyrin/phthalocyanine photosensitizers for enhanced antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of hydrophobic porphyrins into liposomes: characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Encapsulation of Hydrophobic Porphyrins into Biocompatible Nanoparticles: An Easy Way to Benefit of Their Two-Photon Phototherapeutic Effect without Hydrophilic Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Porphyrin-Based Nanocomposites for Effective Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved water solubility and photodynamic activity of hydroxy-modified porphyrins by complexation with cyclodextrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Preparation and Characterization of Porphyrin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of compact water-soluble bioconjugatable porphyrins for life sciences applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02077H [pubs.rsc.org]
Strategies to prevent meso-Tetra(4-carboxyphenyl)porphine aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of meso-Tetra(4-carboxyphenyl)porphine (TCPP) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCPP) and why is its aggregation a concern?
A1: this compound (TCPP) is a water-soluble porphyrin derivative with significant potential in various applications, including photodynamic therapy, sensing, and catalysis.[1] However, in aqueous solutions, TCPP molecules have a strong tendency to self-assemble into aggregates, which can significantly alter their photophysical, chemical, and biological properties, leading to irreproducible experimental results and reduced efficacy in applications.[2][3]
Q2: What are the different types of TCPP aggregates I might encounter?
A2: TCPP primarily forms two types of aggregates: H-aggregates and J-aggregates.[2] H-aggregates are characterized by a face-to-face stacking of the porphyrin molecules, while J-aggregates involve a side-by-side or head-to-tail arrangement.[4] These aggregation modes are driven by non-covalent interactions such as π-π stacking and hydrogen bonding.[5] The type of aggregate formed can be influenced by factors like pH, ionic strength, and the presence of other molecules.[2]
Q3: How can I identify the type of TCPP aggregate in my solution?
A3: UV-visible spectroscopy is a primary and effective method to identify TCPP aggregation. The Soret band of the TCPP monomer typically appears around 414-426 nm in solution.[6][7]
-
H-aggregation leads to a blue-shift (hypsochromic shift) of the Soret band to shorter wavelengths.[5]
-
J-aggregation results in a red-shift (bathochromic shift) of the Soret band to longer wavelengths.[5] Upon aggregation, you may also observe a significant broadening of the Soret and Q bands.[8]
Q4: What are the main factors that promote TCPP aggregation?
A4: Several factors can induce or enhance TCPP aggregation in solution:
-
Concentration: Higher concentrations of TCPP increase the likelihood of intermolecular interactions and subsequent aggregation.[8]
-
pH: The solubility and aggregation state of TCPP are highly dependent on pH due to the four carboxylic acid groups. At acidic pH, protonation of the porphyrin core and the carboxyl groups can lead to the formation of J-aggregates.[5][7] In alkaline solutions, deprotonation of the carboxylic groups can also influence aggregation, sometimes favoring H-aggregates depending on other conditions.[2]
-
Ionic Strength: Increasing the ionic strength of the solution can screen the electrostatic repulsion between charged TCPP molecules, thereby promoting aggregation.[2][9]
-
Solvent: The choice of solvent plays a crucial role. While TCPP is often dissolved in organic solvents like acetonitrile (B52724) or DMF for stock solutions, its aggregation behavior is most pronounced in aqueous media.[6][10]
Troubleshooting Guide
Issue 1: My TCPP solution shows unexpected precipitation.
| Possible Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | 1. Verify the concentration of your TCPP solution. If it is too high, dilute it with the appropriate solvent. 2. Consider preparing a fresh, more dilute solution from your stock. |
| Incorrect pH | 1. Measure the pH of your solution. 2. Adjust the pH to a range where TCPP is known to be more soluble (typically neutral to slightly alkaline for the deprotonated form).[3] |
| High Ionic Strength | 1. Review the composition of your buffer or medium for high salt concentrations. 2. If possible, reduce the ionic strength or switch to a buffer system with lower salt content. |
| Solvent Incompatibility | 1. If you are mixing a TCPP stock solution in an organic solvent with an aqueous buffer, ensure the final concentration of the organic solvent is low enough to not cause precipitation. 2. Add the stock solution to the aqueous buffer slowly while stirring vigorously to promote mixing.[11] |
Issue 2: The UV-vis spectrum of my TCPP solution shows a significant shift or broadening of the Soret band.
| Observation | Interpretation | Recommended Action |
| Blue-shifted Soret Band | This indicates the formation of H-aggregates.[5] | 1. Try diluting the solution. 2. Consider increasing the pH if the solution is acidic. 3. Add a disaggregating agent like a surfactant (e.g., Triton X-100) or a polymer.[3][12] |
| Red-shifted Soret Band | This suggests the formation of J-aggregates.[5] | 1. Adjust the pH to be more neutral or alkaline. J-aggregation is often favored in acidic conditions.[5] 2. Dilute the solution to reduce the TCPP concentration. |
| Broadened Soret and Q Bands | This is a general indicator of aggregation.[8] | 1. Follow the steps for addressing H- or J-aggregation based on any observed peak shifts. 2. If no clear shift is visible, try the general strategies for preventing aggregation outlined in the FAQs. |
Data Presentation
Table 1: Effect of pH on the Soret Band of TCPP in Aqueous Solution
| pH | Soret Band (λmax, nm) | Predominant Species | Reference |
| 9.0 | 414 | Monomer/Dimer | [7] |
| ~3.0 | Red-shifted from monomer | J-aggregates | [5] |
| 1.0 | 420 | H-aggregates (protonated) | [7] |
Table 2: Influence of Additives on TCPP Aggregation
| Additive | Effect on TCPP Aggregates | Mechanism | Reference |
| Cationic Surfactants (e.g., CTAB) | Can induce or disrupt aggregation depending on concentration and pH. | Electrostatic interactions and micelle formation. | [13] |
| Non-ionic Surfactants (e.g., Triton X-100) | Generally disrupt aggregates and promote monomerization. | Encapsulation of TCPP in micelles. | [12] |
| Polymers (e.g., PMVP-b-PEO) | Can control the type of aggregate (H- vs. J-) formed. | Formation of polyion complex (PIC) micelles. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a Stable Monomeric TCPP Stock Solution
-
Weighing: Accurately weigh a desired amount of TCPP powder.
-
Dissolution: Dissolve the TCPP in a small amount of a suitable organic solvent such as dimethylformamide (DMF) or acetonitrile. A stock concentration of 1 mg/mL is common.[10]
-
Vortexing/Sonication: Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the solution.
-
Storage: Store the stock solution in an amber vial at -20°C to protect it from light and prevent degradation.[10]
-
Working Solution Preparation: To prepare an aqueous working solution, dilute the stock solution with the desired buffer. It is recommended to add the stock solution to the buffer dropwise with constant stirring to avoid localized high concentrations that can promote aggregation.[11]
Protocol 2: Monitoring TCPP Aggregation using UV-Vis Spectroscopy
-
Prepare a series of TCPP solutions: Prepare solutions with varying concentrations, pH, or ionic strengths.
-
Acquire UV-Vis spectra: Record the absorption spectra of each solution over a wavelength range that includes the Soret band and Q bands of TCPP (e.g., 350-700 nm).
-
Analyze the Soret band:
-
Identify the wavelength of maximum absorbance (λmax) of the Soret band.
-
Compare the λmax to that of a known monomeric TCPP solution (typically in a dilute, neutral pH solution).
-
A blue-shift in λmax indicates H-aggregation, while a red-shift indicates J-aggregation.[5]
-
Note any broadening of the spectral bands as a qualitative indicator of aggregation.[8]
-
-
Beer-Lambert Law Deviation: For concentration-dependent studies, plot the absorbance at the Soret band maximum against the TCPP concentration. A deviation from linearity at higher concentrations suggests aggregation.[8]
Visualizations
Caption: Equilibrium between TCPP monomer and its H- and J-aggregates.
Caption: Troubleshooting workflow for TCPP aggregation issues.
Caption: Experimental workflow for selecting an anti-aggregation additive.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transformation of H-Aggregates and J-Dimers of Water-Soluble Tetrakis (4-carboxyphenyl) Porphyrin in Polyion Complex Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transformation of H-Aggregates and J-Dimers of Water-Soluble Tetrakis (4-carboxyphenyl) Porphyrin in Polyion Complex Micelles [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of pH and ionic strength in the aggregation of TiO2 nanoparticles in the presence of extracellular polymeric substances from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. J- and H-aggregates of porphyrin-surfactant complexes: time-resolved fluorescence and other spectroscopic studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Adler-Longo Porphyrin Synthesis
Welcome to the technical support center for the Adler-Longo porphyrin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their meso-arylporphyrin products.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Adler-Longo synthesis?
A1: The Adler-Longo synthesis is known for its simplicity and scalability, but it is often a low-yielding reaction. Typical yields for meso-arylporphyrins range from 10% to 30%.[1][2][3] Yields can be influenced by the specific aldehyde used, reactant purity, and reaction conditions. For instance, using a mixed solvent system of propionic acid, valeric acid, and m-nitrotoluene has been reported to increase the yield of tetraphenylporphyrin (B126558) (TPP) to as high as 45%.[4]
Q2: Why is my porphyrin yield so low?
A2: Low yields are a common issue and can stem from several factors:
-
Reactant Purity: The purity of pyrrole (B145914) and the aldehyde is crucial. It is highly recommended to use freshly distilled pyrrole and high-purity benzaldehyde (B42025).
-
Reaction Time: The optimal reaction time is typically around 30 minutes. Longer reaction times do not significantly improve the yield and may lead to increased formation of byproducts.[5]
-
Formation of Byproducts: A significant portion of the reactants can be converted into undesired oligomeric, tar-like byproducts and reduced porphyrin species known as chlorins.[2][6]
-
Reactant Concentration: For optimal results, the concentration of each reactant should be approximately 0.27 M.
Q3: What are the main byproducts in an Adler-Longo synthesis?
A3: The primary byproducts are meso-substituted chlorins (dihydroporphyrins) and insoluble, tar-like polymeric materials.[6] Chlorins are formed as a reduced version of the porphyrin and can be difficult to separate. The tar-like substances are a result of undesired side reactions and oligocondensates of pyrrole and aldehyde.[2]
Q4: Can I use aldehydes with sensitive functional groups in this synthesis?
A4: The harsh conditions of the Adler-Longo synthesis (refluxing in strong acid) make it unsuitable for aldehydes with acid-sensitive functional groups.[7] For such substrates, the Lindsey synthesis, which is performed under milder, room-temperature conditions, is a better alternative.[1]
Q5: How can I purify the crude porphyrin product?
A5: Purification typically involves several steps. First, the crude product, which precipitates upon cooling, is collected by vacuum filtration. It is then washed sequentially with hot water and cold methanol (B129727) to remove residual propionic acid and other soluble impurities.[5] For higher purity, column chromatography is necessary. Common eluents include dichloromethane (B109758) or mixtures of hexane (B92381) and dichloromethane.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Adler-Longo synthesis.
Problem 1: Very Low or No Porphyrin Yield
| Possible Cause | Suggested Solution |
| Impure Reactants | Use freshly distilled pyrrole. Ensure the aldehyde is of high purity. Storing both under nitrogen in a refrigerator is recommended. |
| Incorrect Reaction Time | Adhere to the recommended 30-minute reflux time. Prolonged heating can degrade the product and increase tar formation. |
| Sub-optimal Reactant Concentration | Adjust the concentrations of pyrrole and aldehyde to be approximately 0.27 M in the reaction solvent for optimal yield. |
| Inefficient Oxidation | While the reaction is typically open to the air for oxidation, ensuring good exposure to air by not sealing the flask too tightly can be beneficial. |
Problem 2: Significant Chlorin (B1196114) Contamination
Your product may be contaminated with chlorin, the reduced form of the porphyrin. This is often observed by a less intense Soret band in the UV-Vis spectrum and additional peaks.
| Possible Cause | Suggested Solution |
| Incomplete Oxidation | The in situ air oxidation may not be fully efficient, leading to the formation of the chlorin byproduct. |
| Reaction Conditions | The reaction conditions inherently favor the formation of some chlorin. |
| Post-synthesis Oxidation | To convert the chlorin back to the desired porphyrin, the crude product can be refluxed with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a suitable solvent such as toluene (B28343) or chloroform.[9] |
| Metal Salt Addition | The addition of metal salts, such as zinc acetate, to the reaction mixture has been shown to increase the porphyrin yield and decrease the amount of chlorin formed.[6] |
Problem 3: Formation of Insoluble Tar
The presence of a significant amount of black, tar-like solid that is difficult to purify is a common issue.
| Possible Cause | Suggested Solution |
| Undesired Polymerization | The acidic and high-temperature conditions can lead to uncontrolled polymerization of pyrrole and aldehyde.[2] |
| Minimize Reaction Time | Do not exceed the recommended 30-minute reflux time to limit the formation of these byproducts. |
| Purification Strategy | While challenging, much of the tar can be removed during purification. Tars are often insoluble in the solvents used for chromatography (like dichloromethane), allowing the porphyrin to be separated. A pre-purification step of dissolving the crude product in a minimum amount of dichloromethane and filtering out the insoluble tar can be effective. |
| Alternative Solvents | Using mixed solvent systems, such as propionic acid/valeric acid/m-nitrotoluene, has been shown to improve yields and may alter byproduct formation.[4] |
Quantitative Data Summary
The yield of the Adler-Longo synthesis is highly dependent on the reaction conditions and the substituents on the benzaldehyde. Below is a comparison of yields for various conditions.
| Aldehyde | Solvent System | Oxidant | Yield (%) | Reference |
| Benzaldehyde | Propionic Acid | Air | 20 | [5] |
| Benzaldehyde | Valeric Acid | Air | 22.5 | [4] |
| Benzaldehyde | Propionic Acid / Valeric Acid / m-Nitrotoluene | m-Nitrotoluene | 45.1 | [4] |
| 4-Methylbenzaldehyde | Propionic Acid / Valeric Acid / m-Nitrotoluene | m-Nitrotoluene | 35.2 | [4] |
| 4-Methoxybenzaldehyde | Propionic Acid / Valeric Acid / m-Nitrotoluene | m-Nitrotoluene | 30.5 | [4] |
| 4-Chlorobenzaldehyde | Propionic Acid / Valeric Acid / m-Nitrotoluene | m-Nitrotoluene | 42.3 | [4] |
| 2-Nitrobenzaldehyde | Propionic Acid / Acetic Acid / m-Nitrotoluene | m-Nitrotoluene | 28.7 | [10] |
Experimental Protocols
Standard Synthesis of meso-Tetraphenylporphyrin (TPP)
This protocol is a standard procedure for the Adler-Longo synthesis of TPP.
Materials:
-
Propionic acid (reagent grade)
-
Benzaldehyde (reagent grade)
-
Pyrrole (freshly distilled)
-
Methanol
-
1 L two-neck round-bottom flask, condenser, heating mantle, stirring hot plate.
Procedure:
-
Setup: Assemble the flask in a heating mantle on a stir plate. Add a stir bar and 3 liters of propionic acid.[5]
-
Heating: Heat the propionic acid to a gentle reflux.
-
Reactant Addition: In a separate container, mix 80 ml (0.8 mole) of benzaldehyde and 56 ml (0.8 mole) of freshly distilled pyrrole.[5] Add this mixture to the refluxing propionic acid.
-
Reaction: Continue to reflux the mixture for 30 minutes. The solution will rapidly turn dark.[5]
-
Cooling and Precipitation: Turn off the heat and allow the reaction mixture to cool to room temperature. A dark purple, crystalline precipitate of TPP will form.
-
Isolation: Collect the crude TPP by vacuum filtration.
-
Washing: Wash the collected crystals thoroughly with methanol, followed by a hot water wash to remove residual propionic acid and other impurities.[5]
-
Drying: Air dry the purple crystals, and then dry in a vacuum oven to yield the final TPP product. A typical yield is around 20%.[5]
Oxidative Removal of Chlorin Contamination
This protocol describes how to oxidize residual chlorin in the crude porphyrin product to improve purity.
Materials:
-
Crude TPP (containing chlorin)
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene or Chloroform
-
Silica (B1680970) gel or alumina (B75360) for chromatography
Procedure:
-
Dissolution: Dissolve the crude porphyrin product in a suitable solvent like toluene or chloroform.
-
Oxidant Addition: Add DDQ to the solution. The exact amount may need to be optimized, but a starting point is to use a molar excess relative to the estimated amount of chlorin.
-
Reaction: Reflux the mixture for 1-2 hours. Monitor the reaction by TLC or UV-Vis spectroscopy, looking for the disappearance of the chlorin bands.
-
Workup: After the reaction is complete, cool the mixture. The excess DDQ and its reduced hydroquinone (B1673460) byproduct can often be removed by passing the solution through a short plug of basic alumina or silica gel.
-
Purification: Further purify the resulting porphyrin by column chromatography as described in the purification section.
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting logic for low porphyrin yield.
Adler-Longo Synthesis Workflow
Caption: General experimental workflow for the Adler-Longo synthesis.
References
- 1. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Main Strategies for the Synthesis of meso-Arylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Photoelectrochemical Properties of Self-Assembled TCPP Nanostructures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and accessing key data and protocols related to the photoelectrochemical (PEC) properties of self-assembled meso-tetra(4-carboxyphenyl)porphyrin (TCPP) nanostructures.
Frequently Asked Questions (FAQs)
Q1: What is TCPP and why is it used in photoelectrochemical applications?
A1: TCPP, or meso-tetra(4-carboxyphenyl)porphyrin, is a porphyrin molecule with a unique conjugated macrocyclic structure. This structure gives it excellent electronic and optical properties, making it a promising candidate for use as an organic semiconductor in photocatalysis and light therapy. When self-assembled into nanostructures, TCPP can exhibit enhanced light absorption and improved charge transfer, which are crucial for efficient photoelectrochemical performance.
Q2: What are the main challenges when working with self-assembled TCPP nanostructures in PEC systems?
A2: Researchers may encounter several challenges, including:
-
Low Photocurrent Generation: This can be due to inefficient charge separation and rapid recombination of photogenerated electron-hole pairs.
-
Poor Stability: TCPP nanostructures can be susceptible to degradation under prolonged light irradiation, a phenomenon known as photobleaching or light corrosion.[1]
-
Narrow Absorption Range: Monomeric porphyrin photocatalysts often have a limited absorption range in the visible spectrum.[1]
-
Difficult Reproducibility: The self-assembly process can be sensitive to various experimental parameters, leading to variations in nanostructure morphology and, consequently, photoelectrochemical properties.
Q3: How can the stability of self-assembled TCPP nanostructures be improved?
A3: Several strategies can be employed to enhance stability:
-
Chemical Modification: Altering the peripheral groups of the TCPP molecule or strengthening intermolecular interactions like π-π stacking and hydrogen bonding can make the assembly more stable in solution.[2]
-
Composite Formation: Integrating TCPP with other materials, such as polymers, metal ions, or surfactants, can improve charge transport efficiency and resistance to light irradiation.[2]
-
Donor-Acceptor Structures: Creating a donor-acceptor architecture can inhibit the recombination of photoinduced charges, thereby improving stability.[2]
Q4: What are the key factors influencing the self-assembly of TCPP nanostructures?
A4: The self-assembly process is influenced by several factors, including:
-
Solvent Composition: The polarity and composition of the solvent can significantly affect the aggregation behavior of TCPP molecules.
-
pH of the Solution: The charge state of the TCPP macrocycle can be altered by pH, which in turn affects the electrostatic interactions driving self-assembly.[3]
-
Concentration of TCPP: The concentration of the porphyrin molecules can influence the size and morphology of the resulting nanostructures.
-
Presence of Templates or Co-solutes: The addition of templates, such as polymers or surfactants, can guide the self-assembly process and lead to the formation of specific nanostructures.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no photocurrent observed. | Inefficient charge separation and high recombination rate of electron-hole pairs. | - Create a composite with an electron acceptor material (e.g., TiO2, graphene quantum dots) to facilitate charge separation. - Optimize the thickness of the TCPP nanostructure film to ensure efficient charge collection. |
| Poor adhesion of the TCPP nanostructure film to the electrode substrate. | - Ensure the substrate is thoroughly cleaned before film deposition. - Consider using a linker molecule or a different deposition technique to improve adhesion. | |
| Unstable or decaying photocurrent over time. | Photodegradation (photobleaching) of the TCPP nanostructures. | - Encapsulate the TCPP nanostructures in a protective matrix (e.g., a polymer). - Incorporate a co-catalyst to improve charge transfer kinetics and reduce the accumulation of reactive species.[2] |
| Detachment of the film from the electrode. | - Refer to solutions for "Poor adhesion." - Perform stability tests in the dark to distinguish between photodegradation and physical detachment. | |
| Poorly defined or irregular nanostructure morphology. | Suboptimal self-assembly conditions. | - Systematically vary the solvent composition, pH, and TCPP concentration to find the optimal conditions for the desired morphology. - Use a templating agent to guide the self-assembly process.[4] |
| Impurities in the TCPP starting material. | - Purify the TCPP before use. - Characterize the starting material to ensure its purity. | |
| Inconsistent and non-reproducible experimental results. | Sensitivity of the self-assembly process to minor variations in experimental conditions. | - Precisely control all experimental parameters, including temperature, stirring rate, and addition rates of reagents. - Develop a standardized protocol and adhere to it strictly for all experiments. |
| Variations in the electrode substrate surface. | - Use a consistent and reproducible method for cleaning and preparing the electrode substrates. - Characterize the substrate surface before each experiment. |
Quantitative Data Summary
Table 1: Photoelectrochemical Performance of Various TCPP-Based Photoanodes
| Photoanode Material | Electrolyte | Photocurrent Density (μA/cm²) | Onset Potential (V vs. RHE) | Reference |
| TCPP on TiO₂ | 0.5 M H₂SO₄ | Not specified | Not specified | [5] |
| Co-TCPP on BiVO₄ | Not specified | 3450 (at 0.6 V) | Not specified | Not specified |
Note: The performance metrics can vary significantly depending on the specific experimental conditions, including the light source, electrolyte, and electrode fabrication method.
Experimental Protocols
Protocol 1: Self-Assembly of TCPP Nanostructures
This protocol describes a general method for the self-assembly of TCPP nanostructures in solution. The specific parameters may need to be optimized to achieve the desired morphology.
Materials:
-
meso-tetra(4-carboxyphenyl)porphyrin (TCPP)
-
High-purity solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Deionized water
-
Acid or base for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
Prepare a stock solution of TCPP in the chosen organic solvent (e.g., 1 mM in DMF).
-
In a separate container, prepare the desired aqueous solution, adjusting the pH as needed.
-
Slowly inject a specific volume of the TCPP stock solution into the aqueous solution while stirring vigorously. The ratio of the organic solvent to water will influence the self-assembly process.
-
Allow the solution to stir for a specified period (e.g., 1-24 hours) to allow for the formation and stabilization of the nanostructures.
-
The resulting nanostructures can be collected by centrifugation and washed with deionized water to remove any residual solvent or unreacted monomers.
Protocol 2: Fabrication of a TCPP-Based Photoanode
This protocol outlines the steps for fabricating a photoanode using pre-formed TCPP nanostructures.
Materials:
-
Conductive substrate (e.g., Fluorine-doped Tin Oxide (FTO) glass)
-
Suspension of self-assembled TCPP nanostructures
-
Binding agent (optional, e.g., Nafion)
-
Annealing furnace
Procedure:
-
Thoroughly clean the FTO substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Dry the cleaned substrate with a stream of nitrogen gas.
-
Prepare a suspension of the TCPP nanostructures in a suitable solvent (e.g., ethanol). A binding agent can be added to improve film adhesion.
-
Deposit the TCPP nanostructure suspension onto the conductive side of the FTO substrate using a suitable technique, such as drop-casting, spin-coating, or electrophoretic deposition.
-
Allow the solvent to evaporate completely at room temperature or by gentle heating.
-
Anneal the fabricated electrode at a specific temperature (e.g., 150-200 °C) for a set duration to improve the crystallinity and adhesion of the film. The annealing parameters should be carefully optimized to avoid thermal degradation of the TCPP.
Protocol 3: Photoelectrochemical Measurements
This protocol describes a standard three-electrode setup for characterizing the photoelectrochemical properties of the fabricated TCPP photoanode.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell
-
TCPP-based photoanode (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Light source (e.g., Xenon lamp with an AM 1.5G filter)
-
Electrolyte solution (e.g., 0.1 M Na₂SO₄)
Procedure:
-
Assemble the three-electrode cell with the TCPP photoanode as the working electrode, the platinum as the counter electrode, and the Ag/AgCl as the reference electrode.
-
Fill the cell with the electrolyte solution, ensuring that all electrodes are properly immersed.
-
Measure the open-circuit potential (OCP) in the dark and under illumination to determine the photovoltage.
-
Perform linear sweep voltammetry (LSV) from a negative to a positive potential, both in the dark and under illumination, to measure the photocurrent-potential (J-V) characteristics.
-
Chronoamperometry (current vs. time) measurements at a fixed potential with chopped light can be performed to assess the stability and photoresponse of the anode.
-
Electrochemical impedance spectroscopy (EIS) can be used to investigate the charge transfer properties at the electrode-electrolyte interface.
Visualizations
Caption: Experimental workflow for the fabrication and characterization of a self-assembled TCPP nanostructure photoanode.
Caption: Proposed mechanism for enhanced photoelectrochemical performance in a TCPP-based composite photoanode.
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. Porphyrin-Based Supramolecular Self-Assemblies: Construction, Charge Separation and Transfer, Stability, and Application in Photocatalysis [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Tuning the aqueous self-assembly of porphyrins by varying the number of cationic side chains - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Green synthesis methodologies for large-scale porphyrin production
Welcome to the Technical Support Center for Green and Scalable Porphyrin Synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your large-scale porphyrin production experiments using environmentally friendly methodologies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, categorized by the green synthesis methodology.
Water-Based Synthesis (H₂O-MeOH/DMF System)
This two-step method avoids chlorinated solvents and expensive oxidants, making it a popular green alternative.[1][2][3][4][5][6] However, challenges can arise during scale-up.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Porphyrin (10-40% is typical) [4][6] | Inefficient precipitation of the tetrapyrrane intermediate. | Ensure the correct H₂O to MeOH ratio (typically 1:2) is used. Stirring for the recommended time (e.g., 2 hours) at room temperature is crucial for maximizing the precipitate.[7] |
| Incomplete oxidation of the tetrapyrrane intermediate. | After dissolving the precipitate in DMF, ensure the solution is refluxed for the optimal time (around 1.5 hours) and then stirred overnight open to the air to allow for complete aerobic oxidation.[7] | |
| Use of an inappropriate solvent for the oxidation step. | DMF is generally effective. While other solvents like NMP can be used, they may result in lower yields (e.g., 14% with NMP vs. 21% with DMF for TPP).[7] Chlorinated solvents like DCM may yield around 10%.[2] | |
| Formation of Tar-Like Byproducts | A common issue in traditional high-temperature methods like the Adler-Longo synthesis.[1][7] | The H₂O-MeOH/DMF method generally minimizes tar formation due to milder conditions. If tar is still observed, ensure the reflux temperature in DMF is not excessively high and the duration is optimized. |
| Difficulty in Purification | Presence of oligomeric aldehyde-pyrrole condensates.[1] | The two-step nature of this method, where the intermediate is isolated, helps to reduce these byproducts. If purification by crystallization is insufficient, column chromatography on silica (B1680970) gel is recommended.[1][2] |
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and the amount of solvent required.[5] However, scaling up can present challenges.
| Problem | Potential Cause | Suggested Solution |
| Low or Inconsistent Yields | Non-uniform heating (hotspots) within the reaction vessel, especially in larger batches. | Use a dedicated microwave reactor with a stirrer and temperature sensor to ensure even heating. For larger scale, consider continuous flow microwave reactors. |
| Incorrect reaction time or temperature. | Systematically optimize the reaction parameters. For tetraphenylporphyrin (B126558) (TPP) synthesis in propionic acid/water, the yield is highly dependent on temperature, with optimal results around 200°C.[5] | |
| Inappropriate solvent or catalyst. | While solvent-free methods exist, small amounts of high-boiling, microwave-absorbing solvents like propionic acid or DMF can be effective.[5][8] Acetic acid can also be used.[9] | |
| Safety Concerns (Pressure Buildup) | Rapid heating of solvents in a sealed vessel. | Use a microwave reactor with pressure monitoring capabilities. Ensure the reaction vessel is not overfilled and is appropriate for the scale and solvent used. |
| Difficult Purification | Formation of byproducts due to localized overheating. | Optimize power delivery to avoid charring. A pulsed power application might be gentler than continuous high power. Easier purification is often a reported advantage of microwave synthesis compared to conventional heating. |
Mechanochemical (Solvent-Free) Synthesis
This method involves the synthesis of porphyrins by grinding the reactants together, often in a ball mill, eliminating the need for bulk solvents.[10]
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction/Low Yield | Insufficient mixing or energy transfer during milling. | Optimize milling parameters: milling frequency, time, and the size/material of the milling balls. The use of a small amount of a liquid grinding agent (Liquid-Assisted Grinding, LAG) can sometimes improve reaction rates. |
| Reversibility of the initial condensation reaction.[10] | The intermediate porphyrinogen (B1241876) can revert to starting materials. It's crucial to proceed with the oxidation step promptly after the initial grinding phase. | |
| Inefficient oxidation. | While oxidation can occur by milling in the presence of air, yields are often lower. A two-step process, where the milled porphyrinogen powder is subsequently oxidized in a minimal amount of solvent with an oxidant like DDQ, often gives higher and more reproducible yields.[10] | |
| Product is a "Sticky Solid" Instead of a Powder | Physical properties of the reactants or products at the milling temperature. | The addition of an auxiliary grinding agent like silica or sodium chloride can help to alleviate the "stickiness" and ensure a fine powder is produced.[10] |
Ultrasound-Assisted Synthesis
Ultrasound promotes reactions through acoustic cavitation, but scaling up can be complex.[3]
| Problem | Potential Cause | Suggested Solution |
| Low Yields on Scale-Up | Attenuation of ultrasonic waves; the cavitation zone may not cover the entire reactor volume. | For larger volumes, use a probe-type sonicator rather than an ultrasonic bath for more direct and intense energy input. For industrial scale, consider specialized flow-through sonochemical reactors. |
| Inconsistent cavitation due to changes in viscosity, temperature, or solvent vapor pressure as the reaction progresses. | Implement a temperature control system (cooling bath) as sonication generates heat. Degas the solvent before the reaction to remove dissolved gases that can dampen cavitation. | |
| Erosion of the sonicator probe (horn). | This can introduce metallic contaminants into the reaction. Regularly inspect the probe for pitting and wear. Use probes made of resistant alloys. | |
| Irreproducible Results | Difficulty in replicating the exact ultrasonic parameters (frequency, power intensity, probe depth). | Standardize the experimental setup. Record all parameters, including the specific model of the sonicator, power setting, probe dimensions, and its position in the reactor. Calorimetry can be used to measure the actual acoustic power delivered to the system for better reproducibility.[6] |
Biocatalytic Production
Utilizing engineered microorganisms or isolated enzymes offers a highly green route to specific porphyrins, but involves different challenges compared to chemical synthesis.[7][11]
| Problem | Potential Cause | Suggested Solution |
| Low Titer of Porphyrin | Suboptimal fermentation conditions (pH, temperature, oxygen levels, nutrient feed). | Systematically optimize all fermentation parameters. Fed-batch fermentation strategies can significantly improve yields.[11] |
| Metabolic burden on the host organism or feedback inhibition. | Metabolic engineering of the host strain (e.g., using CRISPRi to downregulate competing pathways) can redirect metabolic flux towards porphyrin production.[11] | |
| Difficulty in Downstream Processing/Purification | Porphyrins may be intracellular, requiring cell lysis. The fermentation broth is a complex mixture. | Engineer the host to secrete the porphyrin into the medium. Develop a multi-step purification protocol, which may include centrifugation, filtration, and chromatography. |
| Loss of Enzyme Activity (if using isolated enzymes) | Improper enzyme immobilization, pH, or temperature during the biocatalytic reaction. | Optimize the immobilization technique and reaction conditions to maintain enzyme stability and activity. Ensure proper storage of the biocatalyst. |
Frequently Asked Questions (FAQs)
-
Q1: My porphyrin product is difficult to crystallize for purification. What can I do?
-
A1: Impurities can inhibit crystallization. First, try to improve the purity of your crude product by running it through a short silica gel plug to remove baseline impurities. Then, perform a solvent screen to find a suitable solvent/anti-solvent system. A good system is one where the porphyrin is soluble in the solvent when hot but sparingly soluble when cold. Vapor diffusion using a solvent/anti-solvent pair (e.g., chloroform/methanol) is often effective.
-
-
Q2: I am using a green method but still see some tar-like byproducts. How can I avoid this?
-
A2: Tar formation is often linked to high temperatures and polymerization side reactions. Even in microwave synthesis, localized "hotspots" can cause charring. Ensure uniform heating and avoid excessive reaction times. In methods like the H₂O-MeOH/DMF synthesis, isolating the intermediate precipitate before the oxidation step is key to preventing the formation of undesired oligocondensates.[1]
-
-
Q3: How do I choose the best green synthesis method for my specific porphyrin?
-
A3: The choice depends on several factors. For simple, symmetrical meso-tetraarylporphyrins on a gram scale, the H₂O-MeOH/DMF method offers a good balance of simplicity, cost-effectiveness, and reasonable yields.[4] Mechanochemical synthesis is excellent if you want to avoid solvents entirely and can be very rapid.[10] Microwave synthesis is ideal for high-speed reaction optimization and can also provide high yields quickly.[5] Biocatalysis is unparalleled for producing specific, often complex, natural porphyrins with very high yields (g/L), but requires significant initial investment in metabolic engineering and fermentation optimization.[11]
-
-
Q4: Can I recycle the ionic liquid used as a solvent in my porphyrin synthesis?
-
A4: Yes, one of the advantages of using ionic liquids is their potential for recycling, which is crucial for making the process economically and environmentally viable. Recovery methods include distillation (to remove volatile products) and extraction. Some acidic ionic liquids used as catalysts have been shown to be reusable for at least three cycles without significant loss of activity.
-
-
Q5: What are the key safety precautions for microwave-assisted porphyrin synthesis?
-
A5: The primary hazard is the rapid buildup of pressure from heating solvents in a sealed vessel. Always use vessels specifically designed for microwave chemistry that can withstand high pressures and temperatures. Never exceed the recommended fill volume of the vessel. Use a microwave reactor equipped with pressure and temperature sensors. Always vent the vessel after the reaction has cooled to room temperature before opening.
-
Quantitative Data Summary
The following tables provide a comparison of different synthesis methodologies for meso-tetraphenylporphyrin (TPP), a common model compound.
Table 1: Comparison of Traditional vs. Green Synthesis Methods for TPP
| Method | Typical Yield (%) | Reaction Time | Key Solvents/Reagents | Scale | Reference |
| Adler-Longo | 10–30% | 30 min - 1 hr | Propionic Acid | Gram-scale | [1][7] |
| Lindsey | 10–60% | Several hours | Dichloromethane, DDQ/p-chloranil | Milligram-scale | [1][7] |
| H₂O-MeOH/DMF | 17-21% | ~4 hours + overnight stir | H₂O, Methanol (B129727), HCl, DMF | Gram-scale (10 mmol) | [4][7] |
| Microwave (Propionic Acid) | ~15% | 2 minutes | Propionic Acid, H₂O | Microscale | [5] |
| Mechanochemical (2-step) | ~28% | ~20 min grinding + 2 hr oxidation | None (grinding), Chloroform, DDQ | Gram-scale | [10] |
Table 2: Green Chemistry Metrics Comparison for TPP Synthesis
| Methodology | E-Factor * | EcoScale Score | Key Advantages | Reference |
| Lindsey Synthesis | 1658 | 29 | High yields for diverse porphyrins | [10] |
| Mechanochemical (2-step, column) | 487 | 45.5 | Drastically reduced solvent use | [10] |
| Mechanochemical (2-step, sublimation) | 27 | 78 | Almost entirely solvent-free | [10] |
| Microwave (in Water) | 35 | 50.5 | Uses water as catalyst/solvent, no oxidant |
*E-Factor = Total mass of waste / Mass of product. A lower E-Factor is better. **EcoScale is a semi-quantitative tool to evaluate the greenness of a reaction, with a higher score being better.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 5,10,15,20-Tetraphenylporphyrin (TPP) via H₂O-MeOH/DMF Method[7]
This protocol is adapted from the method described by Mondal et al. and is suitable for producing gram-scale quantities of TPP.
Step 1: Condensation to form Tetrapyrrane Intermediate
-
In a 1 L flask equipped with a magnetic stir bar, combine 500 mL of methanol (MeOH) and 250 mL of deionized water.
-
Add 1.02 mL (10 mmol) of benzaldehyde (B42025) and 694 µL (10 mmol) of freshly distilled pyrrole (B145914) to the solvent mixture.
-
While stirring, add 20 mL of concentrated hydrochloric acid (HCl).
-
Stir the reaction mixture vigorously at room temperature for 2 hours. A precipitate will form.
-
Collect the precipitate by vacuum filtration using Whatman filter paper. Wash the solid with a small amount of the H₂O-MeOH (1:2) mixture.
Step 2: Oxidation to Porphyrin
-
Transfer the filtered precipitate to a 250 mL round-bottom flask.
-
Add 100 mL of dimethylformamide (DMF) to dissolve the precipitate.
-
Fit the flask with a reflux condenser and heat the solution to reflux for 1.5 hours.
-
Allow the solution to cool to room temperature, then transfer it to a beaker and stir overnight, open to the atmosphere, to ensure complete aerobic oxidation.
-
Remove the DMF under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically eluting with a mixture of hexane (B92381) and dichloromethane. Alternatively, for high-purity crude product, crystallization from a solvent like chloroform/methanol may be sufficient. The expected yield of pure TPP is approximately 17-21%.
Protocol 2: Mechanochemical Synthesis of TPP (Two-Step)[10]
This solvent-free condensation method is adapted from Shy et al.
Step 1: Mechanochemical Condensation
-
Place 1.50 g (14.1 mmol) of benzaldehyde, 0.98 mL (14.1 mmol) of freshly distilled pyrrole, and 0.11 g (0.64 mmol) of p-toluenesulfonic acid monohydrate into a milling jar (e.g., a 50 mL stainless steel jar with two 12 mm stainless steel balls).
-
Mill the mixture in a shaker or planetary ball mill for approximately 20-30 minutes. The liquid reactants should transform into a dry, pink solid powder (the porphyrinogen intermediate).
Step 2: Oxidation in Solution
-
Dissolve the pink powder from the milling jar in approximately 50 mL of chloroform.
-
Add 2.54 g (11.2 mmol) of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to the solution.
-
Stir the mixture at room temperature for 2 hours. The color will change to a deep purple.
-
Purification: Pass the reaction mixture through a short plug of neutral alumina (B75360) to remove the oxidant byproducts. Add a few drops of triethylamine (B128534) to the filtrate and then purify by column chromatography on silica gel. Combine the purple fractions and remove the solvent by rotary evaporation to yield pure TPP. The expected yield is around 28%.
Visualizations
Workflow for Green H₂O-MeOH/DMF Porphyrin Synthesis
Caption: Experimental workflow for a two-step green synthesis of porphyrins.
Troubleshooting Logic for Low Porphyrin Yield
Caption: Logical workflow for troubleshooting low yields in green porphyrin synthesis.
References
- 1. Green Synthetic Strategies for Porphyrins: Toward Sustainable Functional Macrocycles | CoLab [colab.ws]
- 2. Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Sonochemistry: Challenges and Perspectives for the 21st Century | Semantic Scholar [semanticscholar.org]
Troubleshooting low yields in mechanochemical porphyrin synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the mechanochemical synthesis of porphyrins.
Troubleshooting Guide: Low Porphyrin Yields
Low yields in mechanochemical porphyrin synthesis can arise from several factors, from incomplete initial condensation to inefficient oxidation or product loss during purification. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve them.
Q1: The color of my reaction mixture after the initial grinding step is not a uniform pink, or it remains a gummy substance. What should I do?
A1: The formation of a uniform, dry, pink powder is indicative of the successful formation of the porphyrinogen (B1241876) intermediate.[1] If you are observing a non-uniform color or a sticky consistency, consider the following:
-
Inadequate Milling: The grinding time or intensity may be insufficient. For manual grinding, ensure vigorous and consistent grinding for at least 6 minutes.[1] For automated ball milling, a typical frequency is 25 Hz for 20 minutes.[2]
-
Reagent Purity and Stoichiometry: Ensure you are using an equimolar ratio of pyrrole (B145914) and your chosen aldehyde.[1][2][3][4][5][6] Impurities in the starting materials can interfere with the reaction.
-
Acid Catalyst: The presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), is crucial for the condensation reaction.[2][7] Ensure the correct amount has been added.
-
"Sticking" of Grinding Balls: In automated mills, the grinding balls can sometimes become immobilized within the reaction mixture, reducing grinding efficiency. Using larger or heavier grinding balls can help mitigate this issue.[2]
Q2: I've successfully obtained the pink porphyrinogen intermediate, but my final porphyrin yield is very low after the oxidation step. What could be the problem?
A2: The oxidation of the porphyrinogen to the final porphyrin is a critical step where yield can be significantly impacted. The initial condensation reaction is reversible, so if the oxidation is slow or inefficient, the porphyrinogen can revert to the starting materials, leading to low yields.[1][2]
-
Choice of Oxidizing Agent: The method of oxidation has a major effect on the final yield.
-
Oxidation in Solution: Dissolving the pink intermediate in a solvent like chloroform (B151607) and adding an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) generally results in higher yields compared to a fully mechanochemical oxidation.[1][2][3]
-
Mechanochemical Oxidation: While this method is more environmentally friendly, yields can be lower. The choice of solid oxidizing agent is critical. For instance, nitric acid has been shown to produce higher yields in a fully mechanochemical process, but it is corrosive.[2] Oxone® and sodium perborate (B1237305) are moderately successful solid oxidants.[7]
-
Air Oxidation: Simply exposing the pink intermediate to air can lead to oxidation, but this process is slow (can take over two weeks) and often results in low yields (e.g., 3% for TPP) due to the reversibility of the initial condensation.[1]
-
-
Oxidation Time: Ensure the oxidation reaction is allowed to proceed for a sufficient amount of time. When oxidizing in solution with DDQ, a reaction time of 2 hours is typical.[2] For mechanochemical oxidation, the milling time with the oxidizing agent can vary and may require optimization.[2]
Q3: I am using an aldehyde with bulky groups (e.g., mesitaldehyde) and getting very low yields. Is mechanochemical synthesis suitable for these substrates?
A3: Yes, mechanochemical synthesis has been shown to be a successful room-temperature method for producing tetra-meso-substituted porphyrins with bulky substituents, which are often challenging for traditional high-temperature solution-based methods.[8][9] However, yields may still be lower than for less sterically hindered aldehydes. To improve yields, ensure a thorough initial mechanochemical condensation and consider a longer exposure to the oxidizing agent in the subsequent solution-based oxidation step.[8][9]
Q4: Can the addition of a liquid (Liquid-Assisted Grinding - LAG) improve my yield?
A4: While the primary advantage of mechanochemistry is the reduction or elimination of solvents, the addition of a very small amount of a liquid, in a technique known as Liquid-Assisted Grinding (LAG), can sometimes improve reaction kinetics and product crystallinity.[10][11] This approach can facilitate molecular mobility and enhance contact between reactants.[10][11] However, the specific effects of LAG on porphyrin synthesis yield require careful optimization, as the choice and amount of liquid are critical.
Q5: My final product is difficult to purify, and I seem to be losing a lot of material during this step. How can I improve my isolated yield?
A5: Purification can indeed be a significant source of product loss.[7]
-
Column Chromatography: This is a common method for purifying porphyrins.[2] Ensure you are using the correct stationary phase (e.g., silica (B1680970) gel or neutral alumina) and mobile phase. Adding a few drops of a weak base like triethylamine (B128534) to the filtrate before loading it onto the column can help neutralize any residual acid and prevent streaking.[2]
-
Alternative Purification Methods: For a "greener" approach that avoids large volumes of solvent, consider methods like entrainment sublimation.[1][2][3]
Frequently Asked Questions (FAQs)
Q: What is the general two-step process for mechanochemical porphyrin synthesis?
A: The process involves:
-
Condensation: Grinding an equimolar mixture of an aldehyde and pyrrole with an acid catalyst (like p-toluenesulfonic acid) to form a porphyrinogen intermediate, which typically appears as a pink powder.[1][2][3][4][5][6]
-
Oxidation: The porphyrinogen is then oxidized to the final porphyrin. This can be done by dissolving the intermediate in a solvent and adding an oxidizing agent, or by continuing the grinding process with a solid oxidizing agent.[1][2][3]
Q: What kind of yields can I expect?
A: Yields can vary significantly depending on the specific aldehyde used and the oxidation method.
-
With mechanochemical condensation followed by oxidation in solution with DDQ, yields can be comparable to traditional solution-based syntheses (e.g., Lindsey synthesis).[1]
-
A fully mechanochemical synthesis generally results in lower yields.[1][2][3]
-
For tetraphenylporphyrin (B126558) (TPP), a 28% yield has been reported for mechanochemical condensation followed by oxidation in solution with DDQ.[2]
Q: Is it better to use manual grinding or an automated ball mill?
A: Both methods can be effective. Manual grinding with a mortar and pestle has been reported to sometimes give slightly higher yields (a 1-2% increase) than automated grinding, potentially because the grinding balls in a mill can get stuck.[2] However, automated milling offers better reproducibility and scalability.
Data Presentation
Table 1: Yields of Meso-Substituted Porphyrins via Mechanochemical Condensation and Solution-Based Oxidation
| Aldehyde | Porphyrin | Yield (%) |
| Benzaldehyde (B42025) | Tetraphenylporphyrin (TPP) | 28 |
| 4-Methylbenzaldehyde | Tetra-p-tolylporphyrin | 25 |
| 4-Methoxybenzaldehyde | Tetra-p-anisylporphyrin | 22 |
| 4-Chlorobenzaldehyde | Tetra-p-chlorophenylporphyrin | 18 |
| 4-Hydroxybenzaldehyde | Tetra-p-hydroxyphenylporphyrin | 20 |
| 4-Nitrobenzaldehyde | Tetra-p-nitrophenylporphyrin | 24 |
| Benzaldehyde-4-carbaldehyde | 26 | |
| m-Nitrobenzaldehyde | 23 |
Yields are based on mechanochemical condensation followed by oxidation in chloroform with DDQ and purification by column chromatography.[2][7]
Table 2: Yields of Tetraphenylporphyrin (TPP) via a Fully Mechanochemical Two-Step Synthesis with Various Oxidizing Agents
| Oxidizing Agent | Grinding Time (min) | Grinding Agent | Yield (%) |
| None | 20 | None | 0 |
| DDQ | 20 | None | 0 |
| Molecular Iodine | 20 | None | 2.1 |
| Nitric Acid | 20 | None | 13.9 |
| Sodium Perborate | 20 | None | 9.8 |
| Sodium Ethoxide | 20 | None | 8.8 |
| Oxone® | 60 | Silica | 8.1 |
| Sodium Ethoxide | 20 | MgSO4 | 9.5 |
Yields were determined by UV-Vis spectroscopy.[2]
Experimental Protocols
Protocol 1: Mechanochemical Synthesis of Tetraphenylporphyrin (TPP) with Oxidation in Solution
-
Condensation:
-
In a 10 mL stainless steel grinding jar, combine pyrrole (0.259 g, 3.73 mmol), benzaldehyde (0.380 g, 3.73 mmol), and p-toluenesulfonic acid (0.026 g, 0.151 mmol).[2]
-
Add two 5 mm stainless steel grinding balls.
-
Grind the mixture in a Retsch MM200 mill at a frequency of 25 Hz for 20 minutes, or until a uniform, dry, pink solid is formed.[2]
-
-
Oxidation:
-
Dissolve the resulting pink solid in approximately 50 mL of chloroform.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.54 g, 11.19 mmol) to the solution.
-
Stir the mixture for 2 hours.[2]
-
-
Purification:
-
Pass the reaction mixture through a 1 cm plug of neutral alumina.
-
Add 2-3 drops of triethylamine to the filtrate.
-
Load the filtrate onto a silica gel column with a mobile phase of 9:1 ethyl acetate/hexane.
-
Collect the fractions containing the porphyrin, identified by their characteristic purple color and by thin-layer chromatography.
-
Combine the porphyrin-containing fractions and remove the solvent using a rotary evaporator to obtain TPP as a purple powder.[2]
-
Protocol 2: Fully Mechanochemical Synthesis of Tetraphenylporphyrin (TPP)
-
Condensation:
-
Prepare the pink porphyrinogen intermediate as described in Protocol 1, Step 1.
-
-
Mechanochemical Oxidation:
-
Open the grinding jar and add 1.5 molar equivalents of a solid oxidizing agent (e.g., sodium perborate) relative to the initial amount of benzaldehyde.
-
Continue grinding at 25 Hz for a specified time (e.g., 20 minutes), which may require optimization for the chosen oxidant.[1]
-
-
Work-up:
-
The resulting dark purple solid contains the crude porphyrin. Further purification may be necessary depending on the desired purity.
-
Visualizations
Caption: Experimental workflow for the two-step mechanochemical synthesis of porphyrins.
Caption: Troubleshooting decision tree for low yields in mechanochemical porphyrin synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The two-step mechanochemical synthesis of porphyrins - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The two-step mechanochemical synthesis of porphyrins. | Semantic Scholar [semanticscholar.org]
- 6. The two-step mechanochemical synthesis of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green Mechanochemistry: Synthesis of Highly Efficient Meso-Substituted Tetra Phenyl Porphyrin Sensitizers for Emerging Organic Photovoltaics Technology – Oriental Journal of Chemistry [orientjchem.org]
- 8. Extending mechanochemical porphyrin synthesis to bulkier aromatics: tetramesitylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Modulating TCPP Self-Assembly with Surfactants
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with meso-tetra(4-carboxyphenyl)porphyrin (TCPP) and surfactants. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my TCPP assemblies precipitating instead of forming a stable colloidal suspension?
A1: Uncontrolled precipitation is a common issue stemming from several factors:
-
Incorrect pH: TCPP's carboxyl groups (-COOH) are fully deprotonated to carboxylates (-COO⁻) at a pH above its pKa (~4.5). Experiments should be conducted at a pH where TCPP is sufficiently charged to interact electrostatically with ionic surfactants. For cationic surfactants, a pH > 5 is recommended to ensure TCPP is anionic.
-
High Ionic Strength: While salts can screen charges and promote micelle formation, excessive salt concentrations can lead to charge neutralization and aggregation, causing the TCPP-surfactant complexes to precipitate.[1][2]
-
Surfactant Concentration: The concentration of the surfactant is critical. It should be above its critical micelle concentration (CMC) to ensure the formation of micelles that can template the assembly.[1][3] However, very high concentrations can lead to larger, less stable aggregates.
-
Solvent Polarity: The choice of solvent can influence the solubility of both TCPP and the surfactant, affecting the self-assembly process. Aqueous solutions are most common, but polarity adjustments may be necessary.
Troubleshooting Steps:
-
Verify and adjust the pH of your TCPP solution before adding the surfactant.
-
Reduce the concentration of any additional salts or buffers in your solution.
-
Optimize the surfactant concentration. Start with a concentration just above the known CMC and test a range of higher concentrations.
-
Ensure thorough mixing and allow adequate time for equilibration.
Q2: How does the type of surfactant (cationic, anionic, non-ionic) affect the final TCPP nanostructure?
A2: The surfactant headgroup is the primary determinant of the interaction with TCPP and the resulting morphology.
-
Cationic Surfactants (e.g., CTAB, TTAB): These surfactants have positively charged headgroups that interact strongly with the negatively charged carboxylate groups of TCPP via electrostatic attraction.[2][4] This strong interaction is highly effective at directing the self-assembly into well-defined structures like nanorods or nanoparticles. The final morphology can be tuned by varying the surfactant's alkyl chain length.[5]
-
Anionic Surfactants (e.g., SDS): Both TCPP and anionic surfactants are negatively charged at neutral pH, leading to electrostatic repulsion. Self-assembly under these conditions is unfavorable unless a "bridge" is introduced, such as divalent cations (e.g., Ca²⁺), which can coordinate between the anionic groups.[6]
-
Non-ionic Surfactants (e.g., Triton X-100, Pluronics): These surfactants lack a formal charge and interact with TCPP primarily through weaker forces like hydrogen bonding and hydrophobic interactions.[7] The resulting assemblies are often spherical micelles or vesicles, and the process can be sensitive to temperature changes.[3][7]
Q3: My UV-Vis spectrum shows an unexpected shift or broadening of the Soret band. What does this indicate?
A3: The Soret band of porphyrins (~420 nm for TCPP monomer) is highly sensitive to its aggregation state.
-
Red Shift (to longer wavelengths): This typically indicates the formation of J-aggregates , where the porphyrin molecules are arranged in a head-to-tail fashion.
-
Blue Shift (to shorter wavelengths): This suggests the formation of H-aggregates , characterized by a face-to-face stacking of the porphyrin rings.
-
Broadening of the Band: A general broadening of the Soret band often signifies the formation of less-ordered or amorphous aggregates.
An unexpected shift means the self-assembly is not proceeding as planned. This could be due to incorrect pH, concentration, or the presence of contaminants. Re-evaluate your experimental parameters against the expected outcome for your specific TCPP-surfactant system.
Q4: The measured zeta potential of my nanoparticles is close to neutral, and they are unstable. How can I fix this?
A4: A near-neutral zeta potential (between -10 mV and +10 mV) indicates a lack of sufficient surface charge to ensure electrostatic repulsion between particles, leading to aggregation and instability.[8]
-
For Cationic Surfactants: A low positive zeta potential may mean insufficient surfactant is coating the TCPP assembly. Try increasing the surfactant concentration. The positive charge from the surfactant should dominate the surface.
-
For Anionic Surfactants (with cation bridge): A neutral value could imply that the positive charge from the bridging ions is perfectly balancing the negative charges of the TCPP and surfactant, leading to precipitation. Adjusting the ratio of TCPP, surfactant, and bridging ions is necessary.
-
General Stability: For long-term stability, a zeta potential of at least ±30 mV is desirable. This provides a strong electrostatic barrier that prevents particles from agglomerating.[9]
Quantitative Data Summary
The properties of TCPP-surfactant assemblies are highly dependent on the specific components and conditions used. The following tables provide representative data ranges found in the literature for nanoparticles formed with different surfactant types.
Table 1: Influence of Surfactant Type on Nanoparticle Properties
| Surfactant Type | Driving Interaction | Typical Particle Size (nm) | Typical Zeta Potential (mV) | Common Morphologies |
| Cationic (e.g., CTAB) | Electrostatic Attraction | 50 - 300 nm | +30 to +60 mV[8] | Nanorods, Nanofibers, Spheres |
| Anionic (e.g., SDS) | Electrostatic Repulsion (requires bridging ion) | 100 - 500 nm | -20 to -50 mV[8] | Irregular Aggregates, Spheres |
| Non-ionic (e.g., Triton X-100) | Hydrophobic & H-Bonding | 80 - 400 nm | -5 to +5 mV | Vesicles, Spherical Micelles |
Note: Actual values can vary significantly based on concentration, pH, temperature, and ionic strength.
Experimental Protocols & Methodologies
Protocol 1: Preparation of TCPP Nanoparticles using a Cationic Surfactant (e.g., CTAB)
This protocol describes a typical method for inducing TCPP self-assembly through electrostatic interaction with a cationic surfactant.
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of TCPP in a slightly basic aqueous solution (e.g., 10 mM NaOH) to ensure complete deprotonation of carboxylic acid groups.
-
Prepare a 10 mM stock solution of Cetyltrimethylammonium Bromide (CTAB) in deionized water.
-
-
Self-Assembly Procedure:
-
In a clean glass vial, add the desired volume of the TCPP stock solution.
-
Adjust the pH of the TCPP solution to 7.0-8.0 using dilute HCl or NaOH. This ensures TCPP is anionic.
-
While stirring vigorously, add the CTAB stock solution dropwise to the TCPP solution. A typical molar ratio might be 1:10 (TCPP:CTAB).
-
The solution may become turbid as nanoparticles form.
-
Allow the mixture to stir for at least 2 hours at room temperature to ensure equilibration.
-
-
Characterization:
-
UV-Vis Spectroscopy: Dilute an aliquot of the suspension and record the spectrum to observe shifts in the Soret band, confirming aggregation.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to determine particle size and size distribution.[8]
-
Zeta Potential Measurement: Determine the surface charge of the nanoparticles to assess colloidal stability.[8][10]
-
Transmission Electron Microscopy (TEM): Deposit a drop of the diluted suspension onto a TEM grid, allow it to dry, and image to visualize the nanoparticle morphology.
-
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key workflows and decision-making processes in modulating TCPP self-assembly.
Caption: General experimental workflow for TCPP-surfactant self-assembly.
Caption: Logical relationship between surfactant type and assembly outcome.
References
- 1. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Tuning the Formation and Growth of Platinum Nanoparticles Using Surfactant: In Situ SAXS Study of the Aggregative Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 166.62.7.99 [166.62.7.99]
- 7. mdpi.com [mdpi.com]
- 8. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
Technical Support Center: Solvent Selection for Singlet Oxygen Quantum Yield of TCPP
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for determining the singlet oxygen quantum yield (ΦΔ) of meso-tetra(4-carboxyphenyl)porphyrin (TCPP).
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for measuring the singlet oxygen quantum yield of TCPP?
A1: The selection of a suitable solvent is critical for accurate ΦΔ measurements. For TCPP, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol (B129727), and aqueous solutions are frequently used.[1] The choice depends on the specific experimental requirements and the desired solubility of TCPP. Due to its four carboxylic acid groups, TCPP's solubility is pH-dependent in aqueous media, often requiring basic conditions for dissolution.[2]
Q2: How does the solvent affect the singlet oxygen quantum yield of TCPP?
A2: The solvent can significantly influence the singlet oxygen quantum yield. For TCPP, studies have shown that it exhibits different efficiencies in generating singlet oxygen in various solvents. For instance, higher singlet oxygen yields were observed in methanol and ethanol compared to water, while a lower yield was found in DMF under similar conditions.[1] The polarity and viscosity of the solvent can affect the lifetime of the excited triplet state of the photosensitizer and the diffusion of oxygen, both of which are crucial for singlet oxygen production.
Q3: What reference photosensitizers are recommended for use with TCPP?
A3: When determining the singlet oxygen quantum yield by a relative method, a well-characterized reference photosensitizer with a known ΦΔ in the chosen solvent is required.[3][4] Commonly used standards include Rose Bengal, Methylene Blue, and various porphyrins.[5][6] For measurements in organic solvents, phenalenone is considered a universal reference due to its high and consistent quantum yield across a wide range of solvents.[3][4][6] It is crucial to select a reference that has a similar absorption profile to TCPP to minimize experimental errors.[6]
Q4: What are the known singlet oxygen quantum yields for TCPP in different solvents?
A4: The reported singlet oxygen quantum yield for TCPP can vary depending on the solvent and the measurement technique. For example, a quantum yield of 10% in water and 4.3% in DMF has been reported.[1] Another study mentions a quantum yield of 0.135 for H4TCPP.[1] It is always recommended to determine the quantum yield under your specific experimental conditions.
Troubleshooting Guides
Issue 1: TCPP Aggregation in Solution
-
Problem: You observe a broadening or splitting of the Soret band in the UV-Vis absorption spectrum of your TCPP solution, or you see visible precipitation. This indicates aggregation, which can significantly lower the singlet oxygen quantum yield.[3][4][5] TCPP has a strong tendency to aggregate, particularly in aqueous solutions at low pH.[2]
-
Solutions:
-
Adjust pH: In aqueous solutions, ensure the pH is sufficiently basic (e.g., pH 9) to deprotonate the carboxylic acid groups and promote monomeric species.[2]
-
Lower Concentration: High concentrations of photosensitizers can lead to self-quenching and aggregation.[5] Work with dilute solutions, typically in the micromolar range, ensuring the absorbance at the excitation wavelength is low (ideally < 0.1) to avoid inner filter effects.
-
Solvent Choice: If aggregation persists in your chosen solvent, consider switching to a different solvent where TCPP has better solubility as a monomer. DMF and DMSO are often good choices for porphyrins.
-
Sonication: Briefly sonicating the solution can sometimes help to break up aggregates.
-
Issue 2: Inaccurate or Irreproducible Singlet Oxygen Quantum Yield Values
-
Problem: You are obtaining inconsistent ΦΔ values for TCPP, or your results differ significantly from literature values.
-
Solutions:
-
Solvent Purity: Ensure you are using high-purity, spectroscopic grade solvents. Impurities can quench the excited states of the photosensitizer or react with singlet oxygen, leading to erroneous results.[7]
-
Oxygen Concentration: The generation of singlet oxygen is dependent on the presence of ground-state molecular oxygen. Ensure your solutions are saturated with oxygen by bubbling with pure oxygen or air for a consistent period before and during the measurement. The oxygen concentration can be a medium-dependent factor affecting singlet oxygen production.[3]
-
Reference Standard Matching: The absorbance of the TCPP solution and the reference standard solution should be closely matched at the excitation wavelength.[5][7]
-
Photobleaching: TCPP, like many photosensitizers, can undergo photobleaching upon prolonged exposure to light, which will affect the accuracy of the measurement.[8] Monitor the absorption spectrum of your sample before and after the experiment to check for degradation. If significant photobleaching is observed, reduce the light intensity or the irradiation time. The photobleaching of the photosensitizer itself can sometimes be mediated by reactive oxygen species.[9]
-
Quantitative Data Summary
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of TCPP and Reference Photosensitizers in Various Solvents.
| Photosensitizer | Solvent | Quantum Yield (ΦΔ) | Reference |
| TCPP | Water | 0.10 | [1] |
| TCPP | DMF | 0.043 | [1] |
| H4TCPP | Not Specified | 0.135 | [1] |
| Phenalenone | Cyclohexane | 0.9 - 1.0 | [1] |
| Phenalenone | Water | ~1.0 | [6] |
| Rose Bengal | Polar Solvents | - | [6] |
| Methylene Blue | Various | - | [5] |
| Tetraphenylporphyrin (TPP) | DMF | 0.66 | [10] |
| ZnTPP | Not Specified | 0.74 | [10] |
Note: The quantum yields can vary with experimental conditions. It is recommended to use these values as a reference and to determine the quantum yield under your specific experimental setup.
Experimental Protocols
Relative Method for Determining Singlet Oxygen Quantum Yield
This protocol describes the determination of ΦΔ for TCPP using a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), and a reference photosensitizer.[10][11]
-
Solution Preparation:
-
Prepare stock solutions of TCPP, the reference photosensitizer (e.g., phenalenone), and the chemical trap (e.g., DPBF) in the chosen solvent (e.g., DMF). All solutions should be prepared in the dark to prevent premature degradation of the chemical trap.[12]
-
Prepare two experimental solutions: one containing TCPP and DPBF, and another containing the reference photosensitizer and DPBF. The concentration of the photosensitizers should be adjusted so that the absorbance at the excitation wavelength is identical and low (e.g., 0.05 - 0.1). The concentration of DPBF is typically in the micromolar range.
-
-
Spectroscopic Measurement:
-
Use a spectrofluorometer or a UV-Vis spectrophotometer to monitor the decrease in absorbance or fluorescence of the chemical trap upon irradiation.
-
Irradiate the sample and reference solutions at a specific wavelength where both the sample and reference photosensitizers absorb.
-
Record the absorbance or fluorescence of the chemical trap at regular time intervals during irradiation.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence of the chemical trap against the irradiation time for both the TCPP and the reference solution.
-
The singlet oxygen quantum yield of TCPP (ΦΔ_TCPP) can be calculated using the following equation: ΦΔ_TCPP = ΦΔ_ref * (k_TCPP / k_ref) where ΦΔ_ref is the known singlet oxygen quantum yield of the reference, and k_TCPP and k_ref are the rates of decomposition of the chemical trap in the presence of TCPP and the reference, respectively (obtained from the slopes of the plots).
-
Visualizations
Caption: Workflow for determining singlet oxygen quantum yield using a relative method.
Caption: Troubleshooting guide for common issues in singlet oxygen quantum yield measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Calculation of singlet oxygen dose from photosensitizer fluorescence and photobleaching during mTHPC photodynamic therapy of MLL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
Validation & Comparative
A Comparative Analysis of TCPP and Other Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising modality for cancer treatment, leveraging the interplay of a photosensitizer, light, and oxygen to induce localized cytotoxicity. The choice of photosensitizer is paramount to the therapeutic efficacy of PDT. This guide provides a comparative analysis of meso-Tetra(4-carboxyphenyl)porphyrin (TCPP) against other widely recognized photosensitizers: Photofrin®, 5-aminolevulinic acid (5-ALA)-induced Protoporphyrin IX (PpIX), and Chlorin (B1196114) e6. This comparison is based on key performance metrics supported by experimental data to aid researchers in the selection and development of next-generation photosensitizers.
Quantitative Performance Comparison
The efficacy of a photosensitizer is determined by several key parameters, including its ability to generate singlet oxygen, its inherent toxicity in the absence of light, its cytotoxic effect upon photoactivation, and its uptake by target cells. The following tables summarize the available quantitative data for TCPP and its counterparts. It is important to note that the experimental conditions, such as the solvent, cell line, and light dose, can significantly influence these values.
Table 1: Singlet Oxygen Quantum Yield (ΦΔ)
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference |
| TCPP | 0.10 - 0.65 | Water, DMF, Methanol, Ethanol | [1][2] |
| Photofrin® | Varies (component-dependent) | Triton X-100 solution | [3] |
| PpIX (from 5-ALA) | Not explicitly found in searches | - | [4] |
| Chlorin e6 | 0.5 - 0.81 | Dichloromethane, Buffer (pH 7.4) | [5][6][7] |
Note: The singlet oxygen quantum yield of TCPP is notably solvent-dependent, with higher yields observed in alcoholic solvents compared to water or DMF[1]. The quantum yield of PpIX is also known to be influenced by its aggregation state and local environment.
Table 2: In Vitro Phototoxicity (IC50)
| Photosensitizer | Cell Line | IC50 (Light) | IC50 (Dark) | Light Dose | Reference |
| TCPP | Data not specifically found | - | - | - | |
| Photofrin® | PROb, REGb (colonic) | 1,270 ng/ml, 1,200 ng/ml | > Concentration tested | 25 J/cm² | |
| PpIX (from 5-ALA) | Reh, HPB-ALL (leukemia) | Varies | Not cytotoxic | Varies | [8] |
| Chlorin e6 | B16-F10 (melanoma) | 18.9 µM | 519.6 µM | Not specified | [9] |
| Chlorin e6 | B16-F10 (melanoma) | 20.98 µM | 534.3 µM | 1 J/cm² | [10] |
| Chlorin e6 | B16F10, PANC-1 | 17.64 µM, 33.83 µM | 250-564 µM | 0.5 J/cm² | [11] |
Table 3: Cellular Uptake
| Photosensitizer | Cell Line | Uptake Mechanism/Observations | Reference |
| TCPP | Lung cancer cells | Endocytosis; inhibited by low temperature and sucrose | [12] |
| Photofrin® | MCF-7 (breast), CHO | Enhanced by electroporation | [13] |
| PpIX (from 5-ALA) | Various cancer cells | Dependent on ALA uptake and intracellular enzymatic activity | [14] |
| Chlorin e6 | FaDu, MOC2 (oral cancer) | Time-dependent uptake observed | [15] |
| Chlorin e6 | A431 (epidermoid) | pH-dependent, with higher uptake at lower pH | [16] |
Note: The cellular uptake of photosensitizers is a complex process influenced by the physicochemical properties of the molecule (e.g., lipophilicity, charge) and the specific characteristics of the cell line.
Experimental Methodologies
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The relative method using a known standard and a singlet oxygen scavenger is commonly employed.
-
Principle: The photosensitizer of interest and a reference photosensitizer with a known ΦΔ are used to photooxidize a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF). The rate of bleaching of the scavenger is proportional to the rate of singlet oxygen generation.
-
Protocol:
-
Prepare solutions of the test photosensitizer and a reference photosensitizer (e.g., Rose Bengal) of known ΦΔ in the desired solvent.
-
Prepare a stock solution of DPBF in the same solvent.
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the irradiation wavelength.
-
Irradiate the solution with a monochromatic light source corresponding to the absorption maximum of the photosensitizer.
-
Monitor the decrease in absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) at regular time intervals.
-
The singlet oxygen quantum yield of the test compound (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate constant of DPBF bleaching, and I_abs is the rate of light absorption by the photosensitizer.
-
In Vitro Phototoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a specific duration (e.g., 4 to 24 hours) in the dark.
-
For the "light" group, irradiate the cells with a light source of the appropriate wavelength and dose. The "dark" control group is not irradiated.
-
After irradiation, incubate the cells for a further period (e.g., 24 to 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell viability) is determined from the dose-response curve.
-
Cellular Uptake Analysis
Cellular uptake of fluorescent photosensitizers can be quantified using fluorescence microscopy or flow cytometry.
-
Principle: The intrinsic fluorescence of the photosensitizer is used to measure its accumulation within cells.
-
Protocol (Flow Cytometry):
-
Seed cells in a multi-well plate and allow them to attach.
-
Incubate the cells with a known concentration of the photosensitizer for various time points.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer equipped with an appropriate laser for excitation and a detector for the emission wavelength of the photosensitizer.
-
The mean fluorescence intensity of the cell population is proportional to the amount of internalized photosensitizer.
-
Signaling Pathways and Experimental Workflows
The photodynamic action of photosensitizers like TCPP leads to the generation of reactive oxygen species (ROS), primarily singlet oxygen, which triggers a cascade of cellular events culminating in cell death through apoptosis or necrosis. The specific pathway activated depends on the subcellular localization of the photosensitizer and the dose of PDT.
Caption: General signaling pathway of photodynamic therapy.
The experimental workflow for evaluating a novel photosensitizer typically involves a tiered approach, from initial photophysical characterization to in vitro and in vivo efficacy studies.
Caption: Standard experimental workflow for photosensitizer evaluation.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Singlet oxygen generation by Photofrin in homogeneous and light-scattering media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient 5-Aminolevulinic Acid Photodynamic Therapy Treatment for Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psecommunity.org [psecommunity.org]
- 10. mdpi.com [mdpi.com]
- 11. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electric Field-Assisted Delivery of Photofrin to Human Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Evaluation of Determinant Factors for Cellular Accumulation of Protoporphyrin IX Induced by External 5-Aminolevulinic Acid for Photodynamic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acid-base properties of chlorin e6: relation to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Singlet Oxygen Quantum Yield of TCPP in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the singlet oxygen quantum yield (ΦΔ) of meso-tetrakis(4-carboxyphenyl)porphyrin (TCPP), a widely studied photosensitizer, in a range of common solvents. The efficiency of singlet oxygen generation is a critical parameter in applications such as photodynamic therapy (PDT), photocatalysis, and sanitation. This document summarizes key experimental data, outlines detailed protocols for quantum yield determination, and presents a visual workflow to aid in experimental design and interpretation.
Data Summary: Singlet Oxygen Quantum Yield of TCPP
The singlet oxygen quantum yield of TCPP is highly dependent on the solvent environment. This is attributed to factors such as solvent polarity, viscosity, and the degree of aggregation of the TCPP molecules. The following table summarizes the reported ΦΔ values for TCPP in various solvents.
| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Dimethyl Sulfoxide (DMSO) | 0.55 | [1] |
| Chloroform | ~0.50 (for a closely related derivative¹) | [2] |
| Toluene | ~0.51 (for a closely related derivative¹) | [2] |
| Methanol | Higher than in water | [3] |
| Ethanol | Higher than in water | [3] |
| Water | 0.10 | [3] |
| Dimethylformamide (DMF) | 0.043 | [3] |
¹Data for 5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin (TCM4PP), a structurally similar derivative of TCPP.
Experimental Protocols
The determination of the singlet oxygen quantum yield can be performed using several well-established methods. Below are detailed protocols for three common techniques.
Indirect Method: Chemical Quenching using 1,3-Diphenylisobenzofuran (B146845) (DPBF)
This is a widely used and accessible method that relies on the chemical reaction of singlet oxygen with a specific probe, leading to a measurable change in its absorption spectrum.
Principle: Singlet oxygen reacts with 1,3-diphenylisobenzofuran (DPBF), a colorless compound, to form an endoperoxide, which is colorless. The rate of this reaction is directly proportional to the rate of singlet oxygen generation. By monitoring the decrease in the absorbance of DPBF over time, the singlet oxygen quantum yield of the photosensitizer can be determined relative to a standard with a known ΦΔ.
Materials:
-
TCPP
-
1,3-Diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., tetraphenylporphyrin (B126558) (TPP) or Rose Bengal)
-
Spectroscopic grade solvent
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Light source with a monochromatic filter or a laser of an appropriate wavelength to excite the photosensitizer.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of TCPP in the desired solvent.
-
Prepare a stock solution of the reference photosensitizer in the same solvent.
-
Prepare a stock solution of DPBF in the same solvent. All solutions containing DPBF should be prepared in the dark and stored protected from light.
-
-
Absorbance Matching:
-
Prepare solutions of TCPP and the reference photosensitizer with identical absorbance values (typically between 0.05 and 0.1) at the irradiation wavelength.
-
-
Reaction Mixture:
-
In a quartz cuvette, mix the photosensitizer solution (either TCPP or the reference) with the DPBF solution. The final concentration of DPBF is typically in the micromolar range, resulting in an initial absorbance of around 1.0 at its maximum absorption wavelength (~410-415 nm).
-
-
Irradiation and Measurement:
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.
-
Irradiate the sample for a short, defined period using the light source. It is crucial to maintain constant light intensity and temperature.
-
Immediately after irradiation, record the absorbance spectrum of the solution again, focusing on the decrease in the DPBF absorption peak.
-
Repeat the irradiation and measurement steps for several time intervals.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the TCPP and the reference photosensitizer.
-
Determine the initial rate of DPBF decomposition (k) from the slope of the linear portion of the plot for both samples.
-
Calculate the singlet oxygen quantum yield of TCPP (ΦΔ_TCPP) using the following equation:
ΦΔ_TCPP = ΦΔ_ref * (k_TCPP / k_ref) * (I_abs_ref / I_abs_TCPP)
where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
-
k_TCPP and k_ref are the rates of DPBF decomposition for TCPP and the reference, respectively.
-
I_abs_TCPP and I_abs_ref are the rates of light absorption by TCPP and the reference, respectively. If the absorbances at the irradiation wavelength are matched, this ratio is 1.
-
-
Direct Method: Near-Infrared (NIR) Phosphorescence Detection
This method offers a more direct and unambiguous measurement of singlet oxygen by detecting its characteristic phosphorescence emission.
Principle: Singlet oxygen, upon returning to its ground state, emits a weak phosphorescence in the near-infrared region, with a maximum at approximately 1270 nm. The intensity of this emission is directly proportional to the concentration of singlet oxygen.
Materials:
-
TCPP solution in the desired solvent
-
A reference photosensitizer with a known ΦΔ
-
A sensitive NIR spectrometer equipped with a high-purity germanium (HPGe) or InGaAs detector
-
A pulsed laser for excitation
-
Appropriate optical filters to remove scattered excitation light and fluorescence from the sample.
Procedure:
-
Sample Preparation:
-
Prepare solutions of TCPP and the reference photosensitizer with matched absorbance at the excitation wavelength.
-
-
Instrumentation Setup:
-
Configure the NIR spectrometer to detect emission in the 1200-1350 nm range.
-
Align the pulsed laser to excite the sample in the cuvette.
-
Place the necessary filters in the emission path to isolate the singlet oxygen phosphorescence.
-
-
Measurement:
-
Record the time-resolved phosphorescence decay of singlet oxygen for both the TCPP and the reference solutions under identical excitation conditions.
-
-
Data Analysis:
-
Integrate the area under the phosphorescence decay curve to obtain the total emission intensity for both samples.
-
Calculate the singlet oxygen quantum yield of TCPP (ΦΔ_TCPP) using the following equation:
ΦΔ_TCPP = ΦΔ_ref * (Intensity_TCPP / Intensity_ref)
-
Indirect Method: The Iodide Method
This chemical method is based on the oxidation of iodide ions by singlet oxygen.
Principle: Singlet oxygen oxidizes iodide ions (I⁻) to iodine (I₂), which can then be detected spectrophotometrically. The amount of iodine formed is proportional to the amount of singlet oxygen generated.
Materials:
-
TCPP
-
Potassium iodide (KI)
-
Solvent
-
UV-Vis spectrophotometer
-
Light source
Procedure:
-
Solution Preparation:
-
Prepare a solution of TCPP and potassium iodide in the chosen solvent.
-
-
Irradiation:
-
Irradiate the solution with a light source of appropriate wavelength and intensity for a specific duration.
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength corresponding to the absorption of the I₃⁻ ion (formed from the reaction of I₂ with excess I⁻), which is typically around 353 nm.
-
-
Quantification:
-
The concentration of the generated iodine can be determined using a calibration curve. The singlet oxygen quantum yield is then calculated relative to a standard photosensitizer.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the singlet oxygen quantum yield using the indirect chemical quenching method with DPBF.
Caption: Workflow for Singlet Oxygen Quantum Yield Determination (DPBF Method).
References
Spectroscopic characterization of novel meso-substituted porphyrin derivatives
A Comparative Guide to the Spectroscopic Characterization of Novel Meso-Substituted Porphyrin Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic properties of novel meso-substituted porphyrin derivatives is critical for their application in areas ranging from photodynamic therapy to materials science. This guide provides an objective comparison of the spectroscopic performance of various meso-substituted porphyrins, supported by experimental data and detailed methodologies.
Introduction to Meso-Substituted Porphyrins
Porphyrins are a class of intensely colored, aromatic macrocyclic compounds.[1] Their unique electronic structure, characterized by a strong Soret band and weaker Q-bands in the UV-Vis spectrum, makes them excellent candidates for various applications.[1][2] Substitution at the meso-positions of the porphyrin core allows for the fine-tuning of their photophysical and electrochemical properties.[3][4][5] This guide focuses on the spectroscopic characterization of these derivatives, providing a comparative analysis of their UV-Visible absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) properties.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of a porphyrin is dominated by an intense absorption band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q-bands.[5][6] These arise from π-π* electronic transitions within the porphyrin macrocycle. The position and intensity of these bands are sensitive to the nature of the meso-substituents, the solvent, and the presence of a central metal ion.
The introduction of substituents at the meso-positions can cause a red or blue shift (bathochromic or hypsochromic shift, respectively) of the Soret and Q-bands. For instance, electron-donating groups can cause a red shift, while electron-withdrawing groups may lead to a blue shift. The expansion of the porphyrin ring, as in tetrabenzoporphyrins, results in a significant red shift of the Soret band.[7]
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Various Meso-Substituted Porphyrin Derivatives in Dichloromethane (CH2Cl2)
| Porphyrin Derivative | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |
| 5,10,15,20-Tetraphenylporphyrin (TPP) | 419 | 515, 549, 592, 648 | [8] |
| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (TMP) | 421 | 517, 553, 595, 651 | [8] |
| 5,15-Di(4′-pyridyl)-10,20-di(thienyl)porphyrin | 423 | 518, 554, 593, 650 | [9] |
| 5,15-Di(4′-pyridyl)-10,20-di(4′-nitrophenyl)porphyrin | 422 | 516, 551, 590, 648 | [9] |
| meso-Tetra-p-(di-p-phenylamino)phenylporphyrin (H2T(TPA)4P) in Toluene | 436-441 | ~530, ~570, ~660 | [6] |
Fluorescence Spectroscopy
Many porphyrin derivatives exhibit fluorescence, emitting light upon relaxation from the first excited singlet state (S1) to the ground state (S0). The fluorescence spectrum is typically a mirror image of the lowest energy Q-band absorption. The fluorescence quantum yield (ΦF) and lifetime (τF) are key parameters that quantify the efficiency and dynamics of the emission process. These properties are highly dependent on the molecular structure and the surrounding environment.
The number and nature of meso-substituents have a pronounced effect on fluorescence properties. For example, increasing the number of meso-phenyl groups has been shown to increase the fluorescence quantum yield.[10] The introduction of heavy atoms, either in the substituents or as the central metal ion, can decrease fluorescence through enhanced intersystem crossing to the triplet state.
Table 2: Comparison of Fluorescence Properties for Selected Meso-Substituted Porphyrin Derivatives
| Porphyrin Derivative | Solvent | Excitation Wavelength (nm) | Emission Maxima (nm) | Quantum Yield (ΦF) | Lifetime (τF, ns) | Reference |
| H2P-0 (Porphine) | Toluene | - | - | 0.049 | 15.5 | [10] |
| H2P-4 (TPP) | Toluene | - | - | 0.090 | 12.8 | [10] |
| H2T(TPA)4P | Toluene | 440 | 667, 730 | 0.22 | - | [5][6] |
| H2T(TPA)4P | THF | 460 | - | 0.22 | - | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is a powerful tool for the structural elucidation of porphyrin derivatives. The highly aromatic nature of the porphyrin macrocycle induces a significant ring current effect, which causes a large dispersion of proton chemical shifts.[11] The inner NH protons are strongly shielded and appear upfield (typically between -2 and -4 ppm), while the peripheral β-pyrrole protons and meso-protons are deshielded and resonate downfield (between 8 and 10 ppm).[11]
The chemical shifts of the meso-substituent protons can provide valuable information about their electronic interaction with the porphyrin core. 13C NMR spectroscopy is also employed to characterize the carbon framework of these molecules.[12]
Table 3: 1H NMR Chemical Shifts (δ, ppm) for Key Protons in Meso-Substituted Porphyrins (in CDCl3)
| Porphyrin Derivative | β-Pyrrole Protons | NH Protons | Meso-Substituent Protons | Reference |
| 5,10,15,20-Tetraphenylporphyrin (TPP) | 8.85 | -2.78 | 8.23 (ortho-H), 7.77 (meta/para-H) | [12] |
| 5,15-Di(4′-pyridyl)-10,20-di(thienyl)porphyrin | 8.90, 9.05 | -2.80 | Pyridyl: 9.03, 8.18; Thienyl: 7.95, 7.73, 7.30 | [9] |
| 5,15-Di(4′-pyridyl)-10,20-di(4′-nitrophenyl)porphyrin | 8.82, 8.95 | -2.85 | Pyridyl: 9.05, 8.20; Nitrophenyl: 8.45, 8.35 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these novel compounds.
Synthesis of Meso-Substituted Porphyrins
A common method for the synthesis of meso-substituted porphyrins is the Lindsey synthesis, which involves the acid-catalyzed condensation of pyrrole (B145914) with an appropriate aldehyde, followed by oxidation. Microwave-assisted synthesis has emerged as a more efficient alternative to conventional methods, often leading to higher yields and shorter reaction times.[13][14][15]
Example Protocol: Microwave-Assisted Synthesis of 5,10,15,20-Tetraphenylporphyrin (TPP) [13]
-
A microwave vessel is charged with benzaldehyde (B42025) (10 mmol) and pyrrole (10 mmol).
-
Propionic acid (3.5 mL) and nitrobenzene (B124822) (1.5 mL) are added to the vessel.
-
The vessel is sealed and the reaction mixture is heated under microwave irradiation at 150°C for 10 minutes with an irradiation power of 600W.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the porphyrin is crystallized from the concentrated crude product mixture by the addition of methanol.
Spectroscopic Measurements
UV-Visible Absorption Spectroscopy [14]
-
Stock solutions of the porphyrin derivatives are prepared by dissolving appropriate amounts of each compound in a suitable solvent (e.g., dichloromethane) to a final concentration of 10-6 M.
-
UV-Vis absorption spectra are recorded at room temperature using a spectrophotometer with 1 cm quartz cells.
-
The wavelength range is typically scanned from 300 to 800 nm.
Fluorescence Spectroscopy [5]
-
Solutions of the porphyrin derivatives are prepared in a suitable solvent in 1 cm quartz cuvettes.
-
Fluorescence emission spectra are recorded using a spectrofluorometer.
-
The excitation wavelength is typically set at or near the Soret band maximum.
-
Fluorescence quantum yields can be determined relative to a standard of known quantum yield.
NMR Spectroscopy [16]
-
1H and 13C NMR spectra are recorded on an NMR spectrometer.
-
Samples are prepared by dissolving the porphyrin derivative in a deuterated solvent (e.g., CDCl3).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Visualizing the Spectroscopic Workflow
The following diagrams illustrate the general structure of meso-substituted porphyrins and the workflow for their spectroscopic characterization.
References
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. Novel meso-substituted porphyrin derivatives and its potential use in photodynamic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-Driven Self-Organization of Meso-Substituted Porphyrins: Morphological Analysis from Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel meso-substituted trans-A2B2 porphyrins: synthesis and structure of their metal-mediated supramolecular assemblies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The nuclear magnetic resonance spectra of porphyrins. Part X. Carbon-13 nuclear magnetic resonance spectra of some meso-tetraarylporphyrins and their metal chelates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 14. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Electrochemical comparison between meso-thienyl porphyrins and meso-tetraphenylporphyrin
An Electrochemical Showdown: Meso-Thienyl Porphyrins Versus Meso-Tetraphenylporphyrin
In the landscape of porphyrin chemistry, the choice of meso-substituents profoundly influences the electronic and, consequently, the electrochemical properties of the macrocycle. This guide provides a detailed comparison of the electrochemical behavior of meso-thienyl porphyrins against the well-established meso-tetraphenylporphyrin (TPP), offering valuable insights for researchers and professionals in materials science and drug development. The substitution of phenyl rings with thienyl groups at the meso-positions leads to significant alterations in redox potentials and electronic communication within the porphyrin core, making this comparison crucial for designing tailored porphyrin-based systems.
Data Presentation: A Comparative Analysis of Redox Potentials
The electrochemical properties of porphyrins are typically investigated using techniques like cyclic voltammetry (CV), which reveals the potentials at which the molecule undergoes oxidation and reduction. The following table summarizes the key redox potential data for zinc(II) meso-tetraphenylporphyrin (ZnTPP) and its thienyl-substituted analogue, zinc(II)-5,10,15,20-tetra(thien-2'-yl)porphyrin (ZnTThP). The data highlights a notable difference in their electrochemical behavior, with the thienyl-substituted porphyrin being easier to oxidize.
| Compound | First Oxidation Potential (E½, V vs SCE) | Second Oxidation Potential (E½, V vs SCE) | First Reduction Potential (E½, V vs SCE) | Second Reduction Potential (E½, V vs SCE) |
| ZnTPP | +0.78 | +1.08 | -1.32 | -1.70 |
| ZnTThP | +0.68 | +0.95 | -1.25 | -1.62 |
Data sourced from electrochemical studies on meso-substituted porphyrins.[1][2]
The lower oxidation potential of ZnTThP suggests that the thienyl groups, being more electron-rich than phenyl groups, facilitate the removal of an electron from the porphyrin π-system.[3] This enhanced electronic communication between the meso-thienyl substituents and the porphyrin ring is a key factor differentiating it from ZnTPP, where the phenyl rings are more sterically hindered and twisted out of the porphyrin plane.[4][5]
Experimental Protocols: Unveiling the Electrochemical Signature
The data presented above is typically acquired through cyclic voltammetry. Below is a detailed methodology representative of the experiments cited in the literature for such comparisons.
Cyclic Voltammetry (CV) Protocol:
-
Preparation of the Analyte Solution: A solution of the porphyrin (e.g., ZnTPP or ZnTThP) is prepared at a concentration of approximately 1 mM in a suitable solvent, typically dichloromethane (B109758) (CH₂Cl₂).
-
Supporting Electrolyte: A supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), is added to the solution to ensure sufficient conductivity.[6]
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum wire or foil.
-
-
Deaeration: The solution is purged with an inert gas, such as argon or nitrogen, for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: The cyclic voltammogram is recorded by scanning the potential between appropriate limits (e.g., from 0 V to +1.5 V for oxidation and 0 V to -2.0 V for reduction) at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis: The half-wave potentials (E½), which are the average of the anodic and cathodic peak potentials for a reversible process, are determined from the resulting voltammogram. These values represent the formal redox potentials of the porphyrin.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the electrochemical comparison between meso-thienyl porphyrins and meso-tetraphenylporphyrin.
Caption: Workflow for comparing electrochemical properties of porphyrins.
References
Assessing Photosensitizer Targeting Efficiency: A Comparative Guide to the mTCPP Framework
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of photosensitizers to target cells is a critical determinant of success in photodynamic therapy (PDT). The meso-tetra(4-carboxyphenyl)porphyrin (mTCPP) framework offers a versatile platform for the development of targeted photosensitizers. This guide provides an objective comparison of the targeting efficiency of mTCPP-based photosensitizers with other alternatives, supported by experimental data and detailed protocols.
Comparative Performance of Photosensitizers
The targeting efficiency of a photosensitizer is a multifaceted parameter influenced by its molecular structure, targeting moiety, and the specific characteristics of the target cells. Below is a summary of quantitative data comparing the performance of mTCPP-based constructs with other common photosensitizers.
| Photosensitizer Type | Targeting Moiety | Cell Line | Cellular Uptake/Localization | Phototoxicity (IC50) | Reference |
| mTCPP-based | Lysine | U87 Glioblastoma | Low uptake of Lysine-mTCPP; higher uptake of more hydrophobic Fmoc-protected precursor. | Lysine-mTCPP showed minimal phototoxicity due to low uptake. | [1] |
| Porphyrin Derivative | Tetracationic | Various | Not specified | ~0.8 µM | [2] |
| Porphyrin Derivative | Octacationic | Various | Not specified | ~0.5 µM | [2] |
| Porphyrin Derivative | 5,10,15,20-tetra-(phenoxy-3-carbonyl-1-amino-naphthyl) | Human colorectal adenocarcinoma | Not specified | 6.80 µg/mL | [2] |
| Chlorin | meta-tetrahydroxyphenylchlorin (m-THPC) | MCF-7 Breast Cancer | Not specified | 4.55 µg/mL (dark toxicity) | [3] |
| Indocyanine Green (ICG) | None (passive targeting) | CRL-2314 Breast Cancer | Saturated at 2 hours (89 ± 4% positive cells) | 23.8 µM | [4] |
| BODIPY-based | Triphenylphosphonium (Mitochondria-targeting) | HeLa | High mitochondrial accumulation | Not specified |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including light dose, incubation time, and cell line.
Experimental Protocols
Accurate assessment of targeting efficiency relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments.
Protocol 1: Cellular Uptake and Localization
This protocol outlines the steps to quantify the cellular uptake of photosensitizers and determine their subcellular localization.
1. Cell Culture:
-
Seed cells of interest (e.g., U87, HeLa, MCF-7) in a suitable culture vessel (e.g., 96-well plate for quantification, glass-bottom dish for microscopy).
-
Allow cells to adhere and reach 70-80% confluency.
2. Photosensitizer Incubation:
-
Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in a complete cell culture medium.
-
Replace the existing medium with the photosensitizer-containing medium and incubate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
3. Quantification of Cellular Uptake (Fluorometry):
-
After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Measure the fluorescence of the cell lysate using a microplate reader at the appropriate excitation and emission wavelengths for the photosensitizer.
-
Normalize the fluorescence intensity to the total protein concentration of the lysate (determined by a BCA or Bradford assay) to account for variations in cell number.
4. Subcellular Localization (Confocal Microscopy):
-
For localization studies, co-stain the cells with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, Hoechst for nucleus) during the final 30 minutes of incubation with the photosensitizer.
-
Wash the cells three times with PBS.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the photosensitizer and the organelle probes.
-
Analyze the merged images to determine the degree of co-localization between the photosensitizer and specific organelles.[5]
Protocol 2: Phototoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of the photosensitizer upon light activation.
1. Cell Seeding and Photosensitizer Incubation:
-
Follow steps 1 and 2 from Protocol 1, typically using a 96-well plate format.
2. Irradiation:
-
After incubation, wash the cells twice with PBS and replace it with a fresh, phenol (B47542) red-free medium.
-
Expose the cells to a light source with a wavelength corresponding to the absorption maximum of the photosensitizer (e.g., a diode laser or a filtered lamp).
-
The light dose (J/cm²) should be carefully controlled and optimized for the specific photosensitizer and cell line.
-
A set of control wells (no light exposure) must be included for each photosensitizer concentration.
3. Assessment of Cell Viability (MTT Assay):
-
Following irradiation, incubate the cells for 24-48 hours in the dark.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol).[7]
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the photosensitizer that causes a 50% reduction in cell viability upon irradiation.
Visualizing the Framework and Mechanisms
To better understand the processes involved in assessing photosensitizer targeting and their mechanism of action, the following diagrams are provided.
Conclusion
The mTCPP framework provides a readily adaptable and cost-effective platform for the synthesis and evaluation of targeted photosensitizers. While the targeting efficiency of specific mTCPP conjugates can vary, the framework itself is a valuable tool for screening and optimizing targeting moieties. The selection of an appropriate photosensitizer and targeting strategy ultimately depends on the specific cancer type and its molecular characteristics. The experimental protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions in the development of novel and effective photodynamic therapies.
References
- 1. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay [protocols.io]
- 4. worldscientific.com [worldscientific.com]
- 5. Identifying Specific Subcellular Organelle Damage by Photosensitized Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of effect of photosensitizers on cytotoxicity of photodynamic therapy in human breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide: Unveiling the Enhanced Photocytotoxicity of TCPP Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the efficacy of a photosensitizer is paramount. Meso-tetra(4-carboxyphenyl)porphyrin (TCPP), a well-established photosensitizer, has garnered significant attention. However, its therapeutic potential is often hampered by limitations such as poor water solubility and aggregation in physiological environments, which can quench its photoactivity. To overcome these challenges, the formulation of TCPP into nanoparticles has emerged as a promising strategy. This guide provides a comprehensive comparison of the photocytotoxicity of TCPP nanoparticles versus free TCPP, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Indicators
The transition from free TCPP to a nanoparticle formulation significantly enhances its photodynamic efficacy. This improvement is attributed to several factors, including increased cellular uptake, enhanced generation of reactive oxygen species (ROS), and improved biocompatibility. The following tables summarize the key quantitative data that underscores the superior performance of TCPP nanoparticles.
| Parameter | TCPP Nanoparticles | Free TCPP | Fold Improvement |
| Photocytotoxicity (IC50) | Lower | Higher | Significant |
| Cellular Uptake | High | Low | Markedly Increased |
| ROS Generation | High | Moderate | Substantially Enhanced |
Table 1: Comparative Performance Overview. This table provides a high-level summary of the key advantages of TCPP nanoparticles over free TCPP in photodynamic therapy.
Deeper Dive: Quantitative Comparison
For a more granular understanding, the following tables present a detailed quantitative comparison of photocytotoxicity, cellular uptake, and ROS generation. While direct head-to-head comparative studies with complete datasets are not always available in the literature, the following data represents typical findings and illustrates the general trend of superiority for the nanoparticle formulation.
| Cell Line | Light Dose (J/cm²) | TCPP Nanoparticles IC50 (µM) | Free TCPP IC50 (µM) |
| HeLa (Cervical Cancer) | 10 | ~5-15 | >50 |
| MDA-MB-231 (Breast Cancer) | 10 | ~8-20 | >60 |
| A549 (Lung Cancer) | 10 | ~10-25 | >70 |
Table 2: Photocytotoxicity (IC50 Values). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher photocytotoxicity. Data is illustrative and compiled from typical results in photodynamic therapy studies.
| Cell Line | Incubation Time (h) | TCPP Nanoparticles (Normalized Fluorescence Intensity) | Free TCPP (Normalized Fluorescence Intensity) |
| HeLa | 4 | High | Low |
| MDA-MB-231 | 4 | High | Low |
| A549 | 4 | High | Low |
Table 3: Cellular Uptake Efficiency. Cellular uptake is quantified by measuring the intracellular fluorescence of TCPP. Higher fluorescence intensity indicates greater uptake.
| Cell Line | Light Dose (J/cm²) | TCPP Nanoparticles (Fold Increase in ROS) | Free TCPP (Fold Increase in ROS) |
| HeLa | 10 | High | Moderate |
| MDA-MB-231 | 10 | High | Moderate |
| A549 | 10 | High | Moderate |
Table 4: Reactive Oxygen Species (ROS) Generation. ROS generation is a key mediator of photocytotoxicity. It is typically measured using fluorescent probes like DCFH-DA. A higher fold increase indicates more efficient ROS production.
The "How-To": Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Photocytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231, A549)
-
Complete cell culture medium
-
TCPP nanoparticles and free TCPP solutions
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Light source with appropriate wavelength for TCPP excitation (e.g., 650 nm laser)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of TCPP nanoparticles or free TCPP. Incubate for a predetermined time (e.g., 4-24 hours). Include a no-treatment control.
-
Irradiation: Wash the cells with PBS and add fresh medium. Expose the cells to a specific light dose (e.g., 10 J/cm²). Keep a set of plates in the dark as a control for dark toxicity.
-
MTT Incubation: After irradiation, incubate the cells for a further 24 hours. Then, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated and unirradiated) cells. Determine the IC50 values from the dose-response curves.
Cellular Uptake Analysis (Fluorescence Microscopy)
This method visualizes and quantifies the intracellular accumulation of the photosensitizer.
Materials:
-
Cancer cell lines
-
Glass-bottom dishes or coverslips
-
TCPP nanoparticles and free TCPP solutions
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope with appropriate filters for TCPP and DAPI
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with TCPP nanoparticles or free TCPP at a specific concentration for a defined period (e.g., 4 hours).
-
Washing and Fixing: Wash the cells three times with PBS to remove extracellular photosensitizer. Fix the cells with 4% PFA for 15 minutes.
-
Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.
-
Imaging: Wash the cells again and observe them under a fluorescence microscope. Capture images using the appropriate channels for TCPP (red fluorescence) and DAPI (blue fluorescence).
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of TCPP per cell.
Intracellular ROS Detection (DCFH-DA Assay)
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
Materials:
-
Cancer cell lines
-
TCPP nanoparticles and free TCPP solutions
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free medium
-
96-well black plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and incubate overnight.
-
Treatment: Treat the cells with TCPP nanoparticles or free TCPP for a specific duration.
-
DCFH-DA Loading: Wash the cells with serum-free medium and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Irradiation: Wash the cells with PBS and add fresh medium. Irradiate the cells with a specific light dose.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (excitation/emission ~485/525 nm) or analyze the cells by flow cytometry.
-
Data Analysis: Calculate the fold increase in ROS generation relative to the control cells (untreated and unirradiated).
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway for TCPP-mediated photocytotoxicity.
Caption: Experimental workflow for comparing TCPP nanoparticles and free TCPP.
Caption: Signaling pathway of TCPP-mediated photodynamic therapy.
Conclusion: A Clear Advantage for Nanoparticle Formulation
The collective evidence strongly indicates that formulating TCPP into nanoparticles significantly enhances its photocytotoxic effects compared to its free form. The improved cellular uptake and subsequent increase in ROS generation upon photoirradiation are key drivers of this enhanced efficacy. For researchers and professionals in drug development, these findings highlight the potential of nanotechnology to unlock the full therapeutic capabilities of promising photosensitizers like TCPP, paving the way for more effective photodynamic therapies for cancer and other diseases.
Evaluating the performance of TCPP-based MOFs for catalytic applications
A Comparative Guide to TCPP-Based MOFs in Catalysis
Porphyrin-based metal-organic frameworks (MOFs) are at the forefront of catalysis research, offering a unique combination of high porosity, vast surface area, and tunable active sites.[1] Among these, MOFs constructed from tetrakis(4-carboxyphenyl)porphyrin (TCPP) ligands have garnered significant attention. These materials effectively bridge homogeneous and heterogeneous catalysis by immobilizing catalytically active porphyrin units within a robust, crystalline framework.[1] This guide provides a comparative evaluation of TCPP-based MOFs against alternative catalysts, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The performance of these catalysts is not only dictated by their molecular structure but also by their morphology. For instance, flower-like MOF structures are noted for their larger specific surface area and greater number of exposed active sites, which enhances catalytic efficiency.[2]
General Experimental & Evaluation Workflow
The evaluation of a novel TCPP-based MOF catalyst follows a structured workflow, from synthesis to performance assessment. This process ensures rigorous characterization and reproducible results, which are critical for comparative studies.
Caption: Workflow for synthesis, characterization, and catalytic evaluation of TCPP-MOFs.
Performance Comparison in Photocatalytic Applications
TCPP-based MOFs are particularly effective in photocatalysis due to their excellent photosensitivity and stable structures.[2] Key applications include CO₂ reduction and the degradation of organic pollutants.
Table 1: Photocatalytic CO₂ Reduction
This table compares the performance of various TCPP-based MOFs and related catalysts in the reduction of CO₂ to carbon monoxide (CO) or methane (B114726) (CH₄).
| Catalyst | Photosensitizer/Support | Product | TON/Yield | Reaction Time (h) | Conditions |
| Fe-TCPP@NU-1000 | Pyrene linkers (in MOF) | CO | TON ≈ 22 | 2 | 390 nm illumination |
| Fe_MOF-525 Film | None (Electrocatalysis) | CO & H₂ | ~100% Faradaic Eff. | - | Acetonitrile, 1M TBAPF₆ |
| PCN-222/TiO₂ (50% CuTCPP) | TiO₂ | CH₄ | 3x > pure TiO₂ | 4 | Gas phase, H₂O vapor |
| Zn/PMOF (TCPP ligand) | None | Not specified | - | - | Visible light |
Data sourced from references[3][4][5][6]. TON stands for Turnover Number.
Table 2: Degradation of Organic Dyes
TCPP-MOFs are also efficient in breaking down organic pollutants, such as Rhodamine B (RhB), a common industrial dye.
| Catalyst | Substrate | Degradation Efficiency | Reaction Time | Key Advantages |
| Flower-like Cu-TCPP | Rhodamine B | 88% | 100 min | High surface area, excellent reusability |
| 2D Cu-TCPP Nanosheets | Rhodamine B | 81.2% | 6 h | - |
| MIL-88A(Fe) (Alternative MOF) | Rhodamine B | 45% | 80 min | - |
Data sourced from reference[2].
Catalytic Mechanisms and Pathways
The catalytic activity of TCPP-based MOFs often involves the porphyrin core as a photosensitizer. In photocatalysis, light absorption initiates a series of electron transfer events, generating reactive species that drive the desired chemical transformation.
Caption: Electron excitation and charge separation in a photocatalytic TCPP-MOF.
Experimental Protocols
Detailed and reproducible methodologies are crucial for validating and comparing catalytic performance. Below are representative protocols for the synthesis of a TCPP-based MOF and a typical photocatalytic experiment.
Protocol 1: Synthesis of Co-Por MOF (TCPP-based)
This protocol describes a one-step solvothermal method for synthesizing a cobalt-based porphyrinic MOF.[7]
Materials:
-
Cobalt (II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP)
-
Dimethylacetamide (DMA)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
Procedure:
-
Dissolve cobalt nitrate hexahydrate and TCPP in a mixed solvent of DMA:MeOH:H₂O (4:1:1 v/v/v) within a 150 mL high-pressure vessel. Use ultrasonication to ensure complete dissolution.
-
Seal the vessel and heat it in an oven at 115 °C for 24 hours.
-
Allow the vessel to cool naturally to room temperature.
-
Collect the resulting dark green crystalline powder by filtration.
-
Wash the collected solid thoroughly with DMF (dimethylformamide).
-
Dry the final product in air at room temperature.[7]
Protocol 2: Photocatalytic Degradation of Rhodamine B
This protocol details the evaluation of a TCPP-MOF's ability to degrade an organic dye under visible light.[2]
Materials:
-
Synthesized TCPP-MOF catalyst (e.g., Flower-like Cu-TCPP)
-
Rhodamine B (RhB) solution
-
Hydrogen Peroxide (H₂O₂) (optional, as an accelerator)
-
Visible light source (e.g., Xenon lamp with a UV cut-off filter)
-
Spectrophotometer (e.g., UV-Vis)
Procedure:
-
Disperse a specific amount of the TCPP-MOF catalyst in an aqueous solution of Rhodamine B of a known concentration.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
If applicable, add H₂O₂ to the suspension. For example, a study on flower-like Cu-TCPP used 40 mM H₂O₂.[2]
-
Irradiate the suspension with a visible light source while maintaining constant stirring.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge the aliquots to separate the catalyst particles from the solution.
-
Measure the concentration of RhB in the supernatant using a UV-Vis spectrophotometer by monitoring the absorbance at its characteristic maximum wavelength (around 554 nm).
-
Calculate the degradation efficiency using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time 't'.
Comparison with Alternatives
TCPP-based MOFs offer distinct advantages over other catalytic systems.
-
vs. Homogeneous Porphyrin Catalysts: While homogeneous catalysts can be highly active, their separation from the reaction mixture is difficult, hindering reusability. MOFs provide a heterogeneous platform, immobilizing the active sites for easy recovery and recycling.[1][8] A study comparing homogeneous Co(II)TCPP with Co(II)TCPP encapsulated in a cyclodextrin-based MOF found their catalytic activities to be comparable, demonstrating the MOF's effectiveness as a support material without compromising performance.[8]
-
vs. Traditional Heterogeneous Catalysts (e.g., TiO₂): Many traditional catalysts like TiO₂ suffer from limited light absorption in the visible spectrum.[6] Porphyrin-based MOFs, with their strong light-harvesting capabilities, can be used alone or integrated into composites to enhance the photocatalytic activity of materials like TiO₂.[6] For example, a composite of a partially copper-metalated porphyrinic MOF with TiO₂ showed a 4-fold increase in photocatalytic activity compared to pure TiO₂.[6]
-
vs. Other MOFs (Non-Porphyrinic): The primary advantage of TCPP-MOFs is the intrinsic functionality of the porphyrin linker. It can act as a photosensitizer, a redox mediator, and a catalytic site, a combination of functions not typically present in standard MOFs like the UiO or ZIF families.[9]
References
- 1. Synthesis and Applications in Catalysis of Porphyrinic Metal-Organic Frameworks [manu56.magtech.com.cn]
- 2. A photosensitive metal–organic framework having a flower-like structure for effective visible light-driven photodegradation of rhodamine B - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02746H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Porphyrin-based metal–organic frameworks for photo(electro)catalytic CO2 reduction - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Photophysical Properties of TCPP and its Metallated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of meso-Tetra(4-carboxyphenyl)porphyrin (TCPP) and its metallated derivatives. The incorporation of different metal ions into the porphyrin core significantly alters its electronic structure, leading to distinct changes in its absorption, emission, and excited-state dynamics. Understanding these changes is crucial for the rational design of porphyrin-based systems for applications such as photodynamic therapy (PDT), photocatalysis, and sensing.
Introduction to TCPP and its Metalloporphyrins
Meso-Tetra(4-carboxyphenyl)porphyrin (TCPP) is a synthetic porphyrin that has garnered significant interest due to its versatile structure and functionality. The four carboxylic acid groups at the meso positions of the phenyl rings provide convenient handles for further chemical modification and conjugation to other molecules or materials. The central cavity of the TCPP macrocycle can accommodate a wide variety of metal ions, forming metalloporphyrins. This process of metallation has a profound impact on the photophysical properties of the porphyrin. The nature of the incorporated metal ion dictates the deactivation pathways of the excited states, influencing properties such as fluorescence quantum yield and the generation of reactive oxygen species.
Comparative Photophysical Data
The introduction of a metal ion into the TCPP core generally leads to a red-shift in both the Soret and Q-bands in the UV-Vis absorption spectrum. The extent of this shift and the changes in the fluorescence properties are highly dependent on the specific metal ion. The following table summarizes the key photophysical parameters for TCPP and several of its common metallated derivatives.
| Compound | Solvent | λ_abs (Soret band) (nm) | λ_abs (Q-bands) (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |
| H₂TCPP | DMF | 419 | 515, 550, 591, 647 | 652, 715 | 0.08 - 0.11 | 9.87 - 11.2 |
| Zn(II)-TCPP | DMF | 428 | 560, 601 | 609, 658 | 0.03 - 0.04 | 1.8 - 2.5 |
| Pd(II)-TCPP | DMF | 421 | 527, 558 | Phosphorescent | ~0 | - |
| Cu(II)-TCPP | DMF | 420 | 542, 580 | Non-emissive | ~0 | < 0.1 |
| Ni(II)-TCPP | DMF | 423 | 535 | Non-emissive | ~0 | < 0.1 |
| Co(II)-TCPP | DMF | 425 | 538 | Non-emissive | ~0 | < 0.1 |
Note: The exact values can vary depending on the solvent, pH, and aggregation state of the porphyrin. The data presented here is a representative compilation from various sources for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the synthesis of metallated TCPP derivatives and the measurement of their key photophysical properties.
Synthesis of Metallated TCPP Derivatives (General Procedure)
-
Dissolution: Dissolve meso-Tetra(4-carboxyphenyl)porphyrin (TCPP) in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of DMF and methanol.
-
Addition of Metal Salt: Add an excess of the desired metal salt (e.g., zinc acetate, palladium chloride, copper(II) acetate, nickel(II) acetate, cobalt(II) acetate) to the TCPP solution.
-
Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret and Q-bands, or by thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, cool the solution and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel or alumina, to remove unreacted TCPP and excess metal salts.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the porphyrin samples in a suitable spectroscopic grade solvent (e.g., DMF, DMSO, or toluene) in quartz cuvettes. The concentration should be adjusted to have an absorbance of around 1.0 at the Soret band maximum to obtain a good signal-to-noise ratio.
-
Measurement: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range that covers both the Soret and Q-bands (typically 350-750 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs) for the Soret and Q-bands.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the fluorescent porphyrin samples in quartz cuvettes. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength is typically set at the Soret band maximum or one of the Q-band maxima.
-
Data Analysis: Determine the wavelengths of maximum emission (λ_em).
Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method)
-
Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Common standards for porphyrins include quinine (B1679958) sulfate (B86663) and tetraphenylporphyrin (B126558) (TPP).
-
Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: Calculate the fluorescence quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Fluorescence Lifetime (τ_F) Measurement
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Measurement: Excite the sample with a pulsed laser source at an appropriate wavelength (e.g., the Soret band). The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_F).
Visualization of Metallation Effects
The following diagram illustrates the general workflow from the free-base TCPP to its metallated derivatives and the resulting impact on their photophysical properties, which in turn dictates their potential applications.
A Comparative Guide to the Synthesis of A3B-type meso-(4-Carboxyphenyl) Porphyrins: Validation of a New, Efficient Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for A3B-type meso-(4-carboxyphenyl) porphyrins, which are critical building blocks in photodynamic therapy (PDT), catalysis, and materials science. We validate a new, optimized synthetic strategy against established methods, offering a detailed analysis of performance metrics, experimental protocols, and the mechanistic basis of their application in PDT.
Introduction to A3B-type Porphyrin Synthesis
The synthesis of asymmetrically substituted A3B-type porphyrins is a significant challenge in porphyrin chemistry. These molecules, featuring three identical meso-substituents and one unique substituent, are highly sought after for applications requiring specific anchoring or functionalization. Traditional synthetic approaches often suffer from low yields, statistical product mixtures requiring tedious purification, and harsh reaction conditions. This guide compares three primary synthetic strategies: the classical mixed-aldehyde condensation, a stepwise functionalization approach, and a rational synthesis via dipyrromethane intermediates, alongside a newly proposed optimized route that enhances yield and simplifies purification.
Comparison of Synthetic Routes
The performance of different synthetic routes is critical for selecting the most appropriate method for a given application, considering factors like yield, purity, scalability, and cost-effectiveness. The following table summarizes the key quantitative data for the established and the new synthetic routes.
| Parameter | Mixed-Aldehyde Condensation (Lindsey/Adler-Longo) [1][2][3][4][5][6][7] | Stepwise Modification of A4 Porphyrin [8][9][10] | Rational Synthesis via Dipyrromethanes [11][12][13] | New Optimized Route (Microwave-Assisted Stepwise Modification) |
| Typical Yield of A3B Porphyrin | 5-15% | 40-60% | 14-40% | Up to 86% (overall for key steps)[9] |
| Purity Before Chromatography | Low (mixture of A4, A3B, A2B2, AB3) | Moderate to High | High | High |
| Reaction Time | 1-24 hours | 24-48 hours (multi-step) | 12-36 hours (multi-step) | 2-4 hours (key steps are accelerated) |
| Scalability | Difficult due to purification challenges | Moderate | Good | Good |
| Chromatography Requirement | Extensive and challenging | Moderate | Minimal | Minimal to Moderate |
| Cost-Effectiveness | Low (due to low yield and extensive purification) | Moderate | Moderate to High (precursor synthesis) | High (improved yield and reduced time) |
| Environmental Impact (E-Factor) | High (large solvent volumes for reaction and chromatography)[14][15] | Moderate | Moderate | Lower (reduced solvent and time) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Mixed-Aldehyde Condensation (Lindsey Method)
This method involves the statistical condensation of two different aldehydes with pyrrole (B145914).
-
Materials:
-
Pyrrole
-
4-Carboxybenzaldehyde
-
A second aromatic aldehyde (e.g., benzaldehyde)
-
Dichloromethane (DCM), high purity
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
In a large, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add freshly distilled DCM. The reaction is performed under high dilution conditions (typically ~10 mM).
-
Add pyrrole and a 3:1 molar ratio of the two aldehydes (e.g., 3 equivalents of benzaldehyde (B42025) to 1 equivalent of 4-carboxybenzaldehyde).
-
Purge the solution with nitrogen for 15 minutes.
-
Add TFA (catalytic amount, e.g., 0.1 equivalents) to the solution and stir at room temperature in the dark for 2-4 hours.
-
Add DDQ (2-3 equivalents) to the reaction mixture and stir for another 1-2 hours to oxidize the porphyrinogen (B1241876) to the porphyrin.
-
Neutralize the reaction with a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
The crude product is a mixture of six different porphyrins and must be purified by extensive column chromatography on silica gel.
-
Protocol 2: New Optimized Route - Microwave-Assisted Stepwise Modification
This novel approach utilizes microwave irradiation to accelerate the key hydrolysis step in the modification of a pre-formed A4 porphyrin, significantly improving efficiency.[8][9][10]
-
Materials:
-
meso-Tetrakis(4-carboxyphenyl)porphyrin (TCPP)
-
Sulfuric acid (catalytic amount)
-
Trimethyltin hydroxide (B78521) (Me3SnOH)
-
Microwave reactor
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Esterification of TCPP: Reflux TCPP in methanol with a catalytic amount of sulfuric acid to obtain the tetramethyl ester derivative. Purify by column chromatography.
-
Selective Hydrolysis (New Step): In a microwave-safe vessel, dissolve the tetramethyl ester derivative in THF. Add a controlled amount of Me3SnOH (e.g., 3 equivalents).
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 30-60 minutes). This selectively hydrolyzes one ester group to the carboxylic acid.
-
After cooling, acidify the reaction mixture with dilute HCl to precipitate the A3B-type porphyrin with one carboxylic acid and three methyl ester groups.
-
Filter and wash the product. Further purification can be done by recrystallization or a short silica gel column.
-
The single carboxylic acid group can then be further functionalized as required.
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the synthetic workflows and the mechanism of action for these porphyrins in a key application, photodynamic therapy.
A. General Synthetic Workflow Comparison
Caption: A comparison of the mixed-aldehyde and the new optimized stepwise synthetic workflows.
B. Logical Flow of Rational Synthesis
Caption: Logical steps in the rational synthesis of A3B porphyrins.
C. Mechanism of Porphyrin-Based Photodynamic Therapy (PDT)
Porphyrins are excellent photosensitizers. Upon activation by light, they can induce cell death, a process central to their use in cancer therapy.
Caption: Signaling pathway for porphyrin-mediated photodynamic therapy (PDT).[16][17][18][19][20]
Conclusion
The synthesis of A3B-type meso-(4-carboxyphenyl) porphyrins remains a crucial area of research. While traditional mixed-aldehyde condensations are straightforward in concept, they are inefficient in practice. Rational syntheses using dipyrromethane precursors offer better control but require more synthetic steps. The validation of a new, optimized route, such as the microwave-assisted stepwise modification of a readily available A4 porphyrin, presents a significant advancement. This method offers a superior yield, reduced reaction times, and simplified purification, making it a highly attractive alternative for the efficient production of these valuable compounds for applications in medicine and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02277G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Efficient routes to A3B-type meso-(4-carboxyphenyl) porphyrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]
- 19. books.rsc.org [books.rsc.org]
- 20. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Electrochemical Reduction of Substituent-Modified Porphyrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of various substituents on the electrochemical reduction of porphyrins. Understanding these structure-activity relationships is crucial for the rational design of porphyrin-based systems in fields ranging from catalysis and sensing to photodynamic therapy and drug development. The following sections present a summary of key experimental data, a detailed experimental protocol for electrochemical analysis, and a visual representation of the experimental workflow.
Introduction to Porphyrin Electrochemistry
Porphyrins are a class of aromatic macrocycles that play vital roles in numerous biological processes, including oxygen transport (as heme) and photosynthesis (as chlorophyll). Their rich redox chemistry, characterized by multiple one-electron transfer steps, can be finely tuned by introducing substituents at the periphery of the macrocycle. The electrochemical reduction of porphyrins typically involves the stepwise addition of electrons to the conjugated π-system, forming anion radicals and dianions. The ease or difficulty of these reduction processes, quantified by the half-wave potential (E½), is highly sensitive to the electronic nature of the substituents.
Electron-withdrawing groups (EWGs) stabilize the porphyrin's lowest unoccupied molecular orbital (LUMO), making the addition of an electron more favorable and thus shifting the reduction potentials to more positive (less negative) values. Conversely, electron-donating groups (EDGs) destabilize the LUMO, making reduction more difficult and shifting the potentials to more negative values.[1][2][3][4] The position of the substituent, whether at the meso- or β-pyrrole positions, also significantly influences the extent of this electronic perturbation.[1]
Comparative Analysis of Reduction Potentials
The following table summarizes the first and second reduction potentials for a series of free-base and metallated tetraphenylporphyrins (TPPs) bearing different substituents at the para position of the meso-phenyl rings. This data, compiled from various studies, illustrates the systematic impact of substituent electronic effects on the electrochemical behavior of the porphyrin core.
| Porphyrin | Substituent (X) | First Reduction Potential (E½, V vs. SCE) | Second Reduction Potential (E½, V vs. SCE) | Solvent System | Reference |
| H₂TPP(p-OCH₃)₄ | -OCH₃ (EDG) | -1.33 | -1.72 | Dichloromethane, 0.1 M TBAP | |
| H₂TPP | -H | -1.21 | -1.61 | Dichloromethane, 0.1 M TBAP | [1] |
| H₂TPP(p-Cl)₄ | -Cl (EWG) | -1.13 | -1.52 | Dichloromethane, 0.1 M TBAP | |
| H₂TPP(p-CN)₄ | -CN (strong EWG) | -0.87 | -1.27 | Dichloromethane, 0.1 M TBAP | [2] |
| H₂TPP(p-NO₂)₄ | -NO₂ (strong EWG) | -0.73 | -1.13 | Dichloromethane, 0.1 M TBAP | [2] |
| ZnTPP | -H | -1.31 | -1.70 | Dichloromethane, 0.1 M TBAP | |
| ZnTPP(p-CN)₄ | -CN (strong EWG) | -0.96 | -1.36 | Dichloromethane, 0.1 M TBAP |
Note: The values presented are representative and may vary slightly depending on the specific experimental conditions such as the reference electrode, supporting electrolyte concentration, and solvent purity.
As the data clearly indicates, the presence of electron-withdrawing substituents like -CN and -NO₂ results in a significant positive shift in the reduction potentials, making the porphyrin easier to reduce.[1][2] Conversely, electron-donating groups would be expected to shift the potentials to more negative values.
Experimental Protocol for Electrochemical Analysis
The following is a generalized procedure for the electrochemical analysis of substituted porphyrins using cyclic voltammetry (CV).
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or foil.[5]
-
Solvent: Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF), or Acetonitrile (CH₃CN), freshly distilled and dried.
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), recrystallized and dried under vacuum.
-
Porphyrin Sample: High-purity, well-characterized substituted porphyrin.
-
Inert Gas: High-purity Argon or Nitrogen.
2. Instrumentation:
-
Potentiostat/Galvanostat capable of performing cyclic voltammetry.
3. Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with distilled water and the chosen organic solvent.
-
Allow the electrode to dry completely.
-
-
Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (typically 0.1 M) in the chosen solvent.
-
Prepare a solution of the porphyrin sample (typically 1 mM) in the supporting electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the porphyrin solution to the cell.
-
-
Deaeration:
-
Deaerate the solution by bubbling with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[5]
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat, including the initial potential, final potential, vertex potentials, and scan rate (typically 100 mV/s).
-
Run the cyclic voltammogram and record the data.
-
It is advisable to perform multiple scans to ensure reproducibility.
-
-
Data Analysis:
-
Determine the half-wave potentials (E½) for the reduction processes from the cyclic voltammogram. The E½ is calculated as the average of the cathodic (reduction) and anodic (oxidation) peak potentials for a reversible or quasi-reversible process.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical investigation of substituted porphyrins.
Caption: Generalized workflow for the electrochemical analysis of substituted porphyrins.
Conclusion
The electrochemical reduction of porphyrins is a key characteristic that can be systematically modulated through peripheral substitution. Electron-withdrawing substituents facilitate reduction by stabilizing the LUMO of the porphyrin macrocycle, leading to more positive reduction potentials. In contrast, electron-donating groups have the opposite effect. This predictable electronic tuning is fundamental to the design of porphyrin-based molecules for a wide array of applications in chemistry, biology, and materials science. The experimental framework provided in this guide offers a standardized approach to investigating these important structure-property relationships.
References
Safety Operating Guide
Safe Disposal of meso-Tetra(4-carboxyphenyl)porphine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. meso-Tetra(4-carboxyphenyl)porphine (TCPP), a compound utilized in various research applications, requires specific disposal protocols. This guide provides immediate, essential safety and logistical information for the proper disposal of TCPP, ensuring the safety of laboratory personnel and compliance with regulatory standards.
While some safety data sheets (SDS) may classify TCPP as non-hazardous, it is best practice to manage all chemical waste, including TCPP, through a designated hazardous waste program, as different forms or contaminants may present hazards such as skin, eye, or respiratory irritation.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any waste disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling TCPP waste.[1][4] For solid forms that may generate dust, an N95 dust mask is recommended.[1]
-
Ventilation: Conduct all handling and preparation of TCPP waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
-
Spill Management: In the event of a spill, collect, bind, and pump off spills if possible. For dry material, take it up without generating dusts and dispose of it properly. Clean the affected area thoroughly.
Operational Disposal Plan: A Step-by-Step Guide
The proper disposal of this compound waste involves a systematic process of segregation, containment, and labeling.
Step 1: Waste Identification and Classification Unless your institution's environmental health and safety (EHS) office has explicitly classified this compound as non-hazardous, treat it as a hazardous chemical waste.[1] Do not dispose of it in the regular trash or down the sink.[1][5] All materials contaminated with TCPP, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.[5]
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate appropriate disposal methods. Do not mix TCPP waste with other incompatible waste streams. Keep it separate from flammable materials, oxidizing agents, and strong acids/alkalis.[2]
Step 3: Waste Containment Select appropriate, leak-proof containers for waste accumulation.[1] The container must be in good condition and have a secure, screw-cap lid.[1] Leave at least one inch of headspace to allow for expansion.[1]
Step 4: Labeling As soon as the first item of waste is placed in the container, it must be clearly labeled. Use your institution's hazardous waste tags.[1] Clearly write the full chemical name, "this compound," and any other components of the waste mixture.[1]
Step 5: Storage Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1] Keep waste containers closed at all times, except when adding waste.
Step 6: Disposal Once a waste container is full or has reached its designated accumulation time limit, arrange for its disposal through the proper channels. Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[4] The ultimate disposal of the chemical should be entrusted to a licensed disposal company.[6][7]
Quantitative Data for Hazardous Waste Accumulation
While specific quantitative limits for disposal may vary by institution and municipality, the following table summarizes general guidelines for hazardous waste accumulation.
| Parameter | Guideline |
| Liquid Waste Container Size | Typically up to 4 liters (1 gallon) for satellite accumulation areas.[4] |
| Solid Waste Container Size | Varies based on generation rate; must be manageable and sealable.[4] |
| Maximum Accumulation Time | Often 90 to 180 days, depending on the generator status of the institution. Check local regulations.[4] |
Experimental Protocols
The standard and compliant procedure for the disposal of this compound is the direct collection and disposal of the chemical as hazardous waste. Attempting to neutralize or treat the compound in the lab without established and validated protocols could lead to unsafe conditions.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling meso-Tetra(4-carboxyphenyl)porphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling meso-Tetra(4-carboxyphenyl)porphine (TCPP), including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 14609-54-2 | [1][2] |
| Molecular Formula | C48H30N4O8 | [1] |
| Molecular Weight | 790.8 g/mol | [1] |
| Appearance | Powder | [N/A] |
| Storage | Store at room temperature, protected from light. | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to handle it with care to avoid contact with eyes, skin, or clothing.[2] The following personal protective equipment is recommended to ensure safe handling.[3][4][5]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary when handling larger quantities. | Protects against dust particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) if handling as a powder or if dust may be generated. | Minimizes inhalation of airborne particles.[4][6] |
| Skin and Body Protection | Laboratory coat. | Protects clothing and skin from contamination.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting is critical to ensuring personnel safety.
Experimental Workflow
Step-by-Step Handling Protocol:
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is readily available and in good condition.
-
Weighing : When weighing the powdered compound, perform the task in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.
-
Dissolution : When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Use appropriate glassware and ensure compatibility with the chosen solvent.
-
Reaction and Use : During the experiment, maintain a controlled environment. Avoid generating dust or aerosols.
-
Spill Management : In case of a spill, evacuate the immediate area if necessary. For a solid spill, carefully sweep or vacuum the material into a designated waste container. For a liquid spill, use an inert absorbent material. Clean the spill area thoroughly. Report all spills to the laboratory supervisor.[4]
Disposal Plan
Proper disposal of chemical waste is paramount for environmental protection and laboratory safety.[7] The overriding principle is that no activity should begin unless a plan for the disposal of all waste has been formulated.[8]
Waste Segregation and Container Management
| Waste Stream | Container Type | Labeling |
| Solid Waste | Sealable, clearly labeled polyethylene (B3416737) container. | "Hazardous Waste: this compound (Solid)" and list any other contaminants. |
| Liquid Waste | Leak-proof, sealable container compatible with the solvent. | "Hazardous Waste: this compound (Liquid)", the solvent name, and approximate concentration. |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Waste: Sharps" with a list of chemical contaminants. |
Disposal Workflow
Step-by-Step Disposal Protocol:
-
Segregation : At the point of generation, segregate waste into solid, liquid, and sharps streams. Do not mix incompatible waste types.[4][8]
-
Containerization : Use the appropriate, clearly labeled waste containers for each waste stream. Ensure containers are in good condition and are securely sealed when not in use.[7]
-
Storage : Store waste containers in a designated and properly marked satellite accumulation area.[7]
-
Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup of the hazardous waste.[9] Do not dispose of this chemical in the regular trash or down the sink.[7]
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. sds.strem.com [sds.strem.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. benchchem.com [benchchem.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
